molecular formula C18H34O3 B13016986 18-Oxooctadecanoic acid

18-Oxooctadecanoic acid

Cat. No.: B13016986
M. Wt: 298.5 g/mol
InChI Key: KNFZISOSQCZZJK-UHFFFAOYSA-N
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Description

18-Oxooctadecanoic acid is a useful research compound. Its molecular formula is C18H34O3 and its molecular weight is 298.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 18-Oxooctadecanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 18-Oxooctadecanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H34O3

Molecular Weight

298.5 g/mol

IUPAC Name

18-oxooctadecanoic acid

InChI

InChI=1S/C18H34O3/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h17H,1-16H2,(H,20,21)

InChI Key

KNFZISOSQCZZJK-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCCC(=O)O)CCCCCCCC=O

Origin of Product

United States

Foundational & Exploratory

Biological Role of 18-Oxooctadecanoic Acid in Plant Cutin Biosynthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the biological function, enzymatic regulation, and pharmacological significance of 18-oxooctadecanoic acid (18-oxo-C18:0). It bridges the gap between plant physiology—where this molecule acts as a critical, transient intermediate in cutin biosynthesis—and modern drug development, where its downstream derivatives serve as albumin-binding moieties in peptide therapeutics.

Technical Whitepaper & Application Guide

Executive Summary

18-oxooctadecanoic acid (18-oxo-stearic acid) is an


-oxo fatty acid acting as the obligate aldehyde intermediate in the conversion of 

-hydroxy fatty acids to

-dicarboxylic acids (DCAs). In plants, this oxidation is essential for the cross-linking of cutin, the polyester barrier protecting aerial organs. In the pharmaceutical sector, the stable dicarboxylic acid derivatives of this pathway are high-value "fatty acid acylators" used to extend the half-life of peptide drugs (e.g., Semaglutide).

This guide delineates the biosynthetic flux, the specific oxidoreductases involved (CYP86A and HOTHEAD), and the analytical protocols required to isolate this labile intermediate.

Part 1: The Biosynthetic Architecture

The Cutin Polymer Matrix

Cutin is a lipophilic polyester composing the structural scaffold of the plant cuticle. While C16 and C18


-hydroxy acids are the primary monomers, C18 

-dicarboxylic acids (DCAs)
are critical for cross-linking. They esterify at both ends, creating the three-dimensional reticulation necessary for barrier function.

The 18-oxooctadecanoic acid is the flux-controlling intermediate that determines whether a monomer remains a linear terminator (


-hydroxy acid) or becomes a cross-linker (DCA).
The Enzymatic Pathway (The "Oxo-Switch")

The synthesis occurs in the endoplasmic reticulum (ER) and involves a two-step oxidation at the


-carbon.
  • 
    -Hydroxylation (Activation): 
    
    • Enzyme: CYP86A Subfamily (Cytochrome P450 monooxygenases, specifically CYP86A2, CYP86A4, and CYP86A8 in Arabidopsis).

    • Reaction: Stearic acid (C18:0)

      
       18-hydroxyoctadecanoic acid (18-OH-C18:0).
      
    • Mechanism: NADPH-dependent hydroxylation of the terminal methyl group.

  • 
    -Oxidation (The HTH "Hothead" Step): 
    
    • Enzyme: HOTHEAD (HTH) .[1][2][3] HTH is a Glucose-Methanol-Choline (GMC) oxidoreductase.[1][2][3]

    • Reaction A: 18-OH-C18:0

      
      18-oxooctadecanoic acid (Aldehyde) .
      
    • Reaction B: 18-oxooctadecanoic acid

      
       1,18-octadecanedioic acid (DCA).
      
    • Significance: HTH prevents the fusion of floral organs by ensuring proper cuticle polymerization. Loss of HTH leads to the accumulation of non-polymerized intermediates and organ fusion (the hothead phenotype).

Pathway Visualization

The following diagram illustrates the oxidative flux from the plastid to the extracellular matrix.

CutinBiosynthesis Plastid Plastid (De Novo Fatty Acid Synthesis) C18_FA Stearic Acid (C18:0) Plastid->C18_FA Export to ER CYP86A Enzyme: CYP86A (P450 Monooxygenase) C18_FA->CYP86A C18_OH 18-Hydroxyoctadecanoic Acid (18-OH-C18:0) C18_FA->C18_OH Hydroxylation HTH_1 Enzyme: HOTHEAD (HTH) (GMC Oxidoreductase) C18_OH->HTH_1 C18_Oxo 18-Oxooctadecanoic Acid (The Aldehyde Intermediate) C18_OH->C18_Oxo Oxidation (Alcohol to Aldehyde) Polymer Cutin Polymer (Ester Cross-linking) C18_OH->Polymer Linear Chain Termination HTH_2 Enzyme: HTH / ALDH (Dehydrogenase Activity) C18_Oxo->HTH_2 C18_DCA 1,18-Octadecanedioic Acid (Dicarboxylic Acid) C18_Oxo->C18_DCA Oxidation (Aldehyde to Acid) C18_DCA->Polymer GPAT / CUS1 (Polymerization)

Caption: Pathway showing the pivotal role of HTH in converting 18-OH precursors to 18-Oxo intermediates, enabling DCA formation.

Part 2: Pharmacological Implications (The "Drug" Angle)

While the 18-oxo aldehyde is a transient plant metabolite, its downstream product (the C18 dicarboxylic acid) is a cornerstone of modern peptide drug design.

Albumin Binding & Half-Life Extension

Drug developers utilize 18-oxooctadecanoic acid derivatives (specifically the dicarboxylic acid form, often protected as 18-tert-butoxy-18-oxooctadecanoic acid) to acylate peptide drugs.

  • Mechanism: The C18 fatty acid chain binds non-covalently to serum albumin in the bloodstream.

  • Effect: This binding shields the peptide from rapid renal clearance and enzymatic degradation, extending the half-life from minutes to days (e.g., Semaglutide , Liraglutide ).

  • Connection: The enzymatic machinery described in Part 1 (CYP86A + HTH) is currently being engineered into yeast platforms to produce these high-value dicarboxylic acids sustainably, replacing petrochemical synthesis.

Part 3: Analytical Methodologies

Isolating the 18-oxo intermediate is challenging due to its reactivity (oxidation to acid or reduction to alcohol). The following protocol utilizes methoxyamination to "trap" the aldehyde function in situ.

Protocol: Trapping & GC-MS Analysis of Cutin Monomers

Objective: Quantify 18-oxooctadecanoic acid and distinguish it from 18-hydroxy and 1,18-dicarboxylic acids.

Reagents:

  • Extraction Solvent: Chloroform:Methanol (2:1 v/v).

  • Depolymerization Reagent: Sodium Methoxide (NaOMe) in dry methanol.

  • Trapping Agent: Methoxyamine hydrochloride (MeOX) in pyridine (20 mg/mL).

  • Derivatization Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

Step-by-Step Workflow:

  • Delipidation:

    • Immerse plant tissue (e.g., Arabidopsis stem) in hot isopropanol (85°C, 15 min) to inactivate lipases.

    • Extract soluble waxes with Chloroform:Methanol (2:1) x 3 times.

    • Dry the residue (cutin-enriched cell wall) under nitrogen.

  • Depolymerization (Transesterification):

    • Add 2 mL NaOMe (0.5 M) to the dried residue.

    • Heat at 60°C for 2 hours. Note: This releases monomers as methyl esters.

    • Acidify with glacial acetic acid to pH 4-5.

    • Extract monomers into chloroform.

  • Aldehyde Trapping (Critical Step):

    • Evaporate chloroform.

    • Immediately resuspend in 50 µL MeOX/Pyridine .

    • Incubate at 60°C for 30 minutes.

    • Mechanism:[3][4][5][6] Converts the unstable 18-oxo (aldehyde) group into a stable O-methyloxime derivative.

  • Silylation:

    • Add 50 µL BSTFA to the reaction mix.

    • Incubate at 70°C for 30 minutes.

    • Mechanism:[4][5][6] Converts free hydroxyls and carboxyls to TMS esters/ethers.

  • GC-MS Analysis:

    • Column: HP-5MS or DB-5 (30m x 0.25mm).

    • Temp Program: 140°C (2 min)

      
       3°C/min 
      
      
      
      300°C (10 min).
    • Identification: Look for the characteristic mass shift of the oxime derivative (M+31 compared to the aldehyde, though usually analyzed as the TMS-oxime).

Quantitative Comparison Table (Target Ions)
AnalyteDerivative TypeDiagnostic Ions (m/z)Retention Index (approx)
18-Hydroxyoctadecanoic Acid Me-Ester, TMS-Ether103 (CH2-OTMS), 313 (M-15)2350
18-Oxooctadecanoic Acid Me-Ester, Methoxime 284 , 312 (Distinct Oxime frag)2380
1,18-Octadecanedioic Acid Dimethyl Ester98, 112, 2852450

References

  • Kurdyukov, S., et al. (2006).[7] The HOTHEAD gene encodes an oxidoreductase required for the formation of long-chain alpha,omega-dicarboxylic fatty acids in the Arabidopsis cuticle.[3] Plant Cell.[3]

  • Molina, I., et al. (2009). CYP86A2 and CYP86A8 are required for the biosynthesis of cutin in Arabidopsis thaliana. Plant Physiology.[1][3][4]

  • Knudsen, L. B., & Lau, J. (2019). The Discovery and Development of Liraglutide and Semaglutide. Frontiers in Endocrinology. (Reference for the pharmacological application of C18 diacids).

  • Li-Beisson, Y., et al. (2013). Cutin and Suberin Polyesters.[7] The Arabidopsis Book.[4]

  • Pollard, M., et al. (2008). Building lipid barriers: biosynthesis of cutin and suberin. Trends in Plant Science.

Sources

Thermodynamic Properties of Omega-Oxo Fatty Acids: A Technical Guide for Drug Discovery & Lipidomics

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Properties of Omega-Oxo Fatty Acids Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Amphiphilic Paradox

Omega-oxo fatty acids (


-oxo FAs), specifically those bearing a terminal formyl group (aldehyde) at the 

-carbon, represent a unique class of oxidized lipids. Unlike their parent fatty acids, which possess a single polar head and a hydrophobic tail,

-oxo FAs are telechelic amphiphiles —molecules with polar functional groups at both ends of the aliphatic chain.

This structural modification fundamentally alters their thermodynamic landscape, impacting phase transitions, solubility, and metabolic stability. For drug development professionals, these molecules are critical as:

  • Biomarkers of Oxidative Stress: They are stable intermediates of lipid peroxidation (e.g., 4-HNE analogues) and

    
    -oxidation.
    
  • Metabolic Intermediates: Precursors to dicarboxylic acids (DCAs) in the rescue pathways for fatty acid oxidation (e.g., in peroxisomal disorders).

  • Pharmaceutical Intermediates: Precursors for bifunctional building blocks (e.g., azelaic acid synthesis).

This guide provides a rigorous analysis of their physicochemical properties, grounded in thermodynamic principles and validated experimental protocols.

Fundamental Thermodynamic Properties[1][2]

The thermodynamic behavior of


-oxo FAs is governed by the competition between the cohesive van der Waals forces of the methylene chain and the dipole-dipole interactions of the terminal carbonyl group.
Phase Transition Thermodynamics

Unlike standard saturated fatty acids that form stable dimers via the carboxylic acid group,


-oxo FAs possess a terminal aldehyde. This aldehyde group cannot donate hydrogen bonds (only accept), disrupting the "head-to-tail" packing efficiency seen in standard lipids.

Key Data: 9-Oxononanoic Acid (Representative


-Oxo FA) 
The following table summarizes the thermodynamic constants for 9-oxononanoic acid, a primary breakdown product of oleic acid.
PropertyValueUnitMethod/SourceThermodynamic Implication
Melting Point (

)
70.0°CDSC (Exp)Higher than parent nonanoic acid (12°C) due to dipole interactions at both chain ends.
Boiling Point (

)
~304 (est)°CJoback MethodHigh

indicates significant intermolecular attraction despite lack of terminal H-bond donation.
Enthalpy of Fusion (

)
27.04kJ/molDSCEnergy required to disrupt the crystal lattice; indicates high lattice energy.
Enthalpy of Vaporization (

)
65.77kJ/molStandardHigh energy barrier to gas phase; low volatility compared to alkanes.
LogP (Octanol/Water) 1.5 – 2.0-Shake-flaskModerate lipophilicity; significantly more water-soluble than nonanoic acid (LogP ~3.4).
pKa (Carboxyl) 4.8-PotentiometricTypical for carboxylic acids; the

-aldehyde has negligible inductive effect on the

-carboxyl.
Solubility and Partitioning Energetics

The introduction of the


-oxo group creates a "bolas" amphiphile effect.
  • Gibbs Free Energy of Solvation (

    
    ):  The negative 
    
    
    
    in water is more pronounced for
    
    
    -oxo FAs than unsubstituted FAs. The terminal aldehyde forms hydration shells, increasing aqueous solubility (LogS ~ -1.97 M for C9).
  • Membrane Partitioning: In phospholipid bilayers,

    
    -oxo FAs often adopt a "U-shape" conformation (snorkeling), where both polar ends seek the aqueous interface, severely perturbing membrane fluidity and thermodynamics.
    

Chemical Stability & Reactivity Thermodynamics

The "oxo" (aldehyde) group is thermodynamically unstable relative to its oxidized form (carboxylic acid). This instability is the primary challenge in isolation and storage.

Oxidation Potential

The oxidation of the


-aldehyde to a carboxylic acid (forming a dicarboxylic acid) is highly exergonic.


  • Implication: Samples must be stored under inert gas (Ar/N2) at -80°C. Spontaneous autoxidation occurs rapidly at room temperature.

Tautomerization and Hydration

In aqueous solution, the


-aldehyde exists in equilibrium with its gem-diol (hydrate) form.


  • Equilibrium Constant (

    
    ):  For aliphatic aldehydes, 
    
    
    
    . This hydration releases heat (exothermic) and increases water solubility, complicating accurate LogP measurements if not accounted for.

Biological Pathway & Visualization

The formation and fate of


-oxo FAs are tightly regulated. The diagram below illustrates the thermodynamic flow from parent lipid to excretion, highlighting the critical 

-oxidation rescue pathway.

OmegaOxidation cluster_thermo Thermodynamic Gradient (Increasing Solubility) FattyAcid Long-Chain Fatty Acid (Lipophilic) OmegaHydroxy ω-Hydroxy Fatty Acid (Intermediate) FattyAcid->OmegaHydroxy CYP450 (CYP4A/4F) NADPH + O2 -> NADP+ + H2O OmegaOxo ω-Oxo Fatty Acid (Aldehyde - Unstable) OmegaHydroxy->OmegaOxo Alcohol Dehydrogenase (ADH) NAD+ -> NADH Dicarboxylic Dicarboxylic Acid (Water Soluble) OmegaOxo->Dicarboxylic Aldehyde Dehydrogenase (ALDH) NAD+ -> NADH (Exergonic Step) BetaOx β-Oxidation (Mitochondria) Dicarboxylic->BetaOx Peroxisomal Import Excretion Urinary Excretion (Succinyl-CoA) BetaOx->Excretion Chain Shortening

Figure 1: The metabolic cascade of


-oxidation. The transition from 

-oxo FA to Dicarboxylic Acid is thermodynamically driven by the stability of the carboxylate group.

Experimental Protocols: Thermodynamic Characterization

To ensure data integrity (Trustworthiness), the following protocols include specific controls for the instability of the aldehyde group.

Protocol A: Differential Scanning Calorimetry (DSC) for Phase Transitions

Objective: Determine


 and 

without thermal degradation.
  • Sample Prep: Weigh 2–5 mg of

    
    -oxo FA into an aluminum pan.
    
    • Critical Step: Seal hermetically under a nitrogen glovebox atmosphere to prevent oxidation during heating.

  • Cycle Parameters:

    • Cool to -50°C (equilibrate crystal structure).

    • Heat to 100°C at 5°C/min (slow enough for equilibrium, fast enough to minimize thermal degradation).

  • Validation: Run a second cycle. If

    
     shifts >1°C, thermal degradation (oxidation or polymerization) has occurred. Discard data.
    
Protocol B: Solubility & LogP Determination (Shake-Flask w/ Derivatization)

Objective: Measure partitioning without aldehyde hydration interference.

  • Equilibration: Dissolve compound in Octanol-saturated water and Water-saturated octanol. Shake for 24h at 25°C.

  • Phase Separation: Centrifuge at 3000g for 10 mins.

  • Quantification (The "Trap"): Do not use UV-Vis directly, as the aldehyde absorption is weak and variable.

    • Derivatization:[1] Aliquot 100 µL from each phase. Add 100 µL of 2,4-Dinitrophenylhydrazine (DNPH) solution.

    • Mechanism:[2] DNPH forms a stable hydrazone precipitate, locking the aldehyde.

    • Analysis: Analyze the hydrazone derivative via HPLC-UV (360 nm).

  • Calculation:

    
    .
    

Applications in Drug Development

Prodrug Design

The thermodynamic instability of the aldehyde can be leveraged.


-oxo FAs can serve as pro-drugs  for dicarboxylic acids (e.g., azelaic acid for acne). The aldehyde is rapidly oxidized in vivo by ALDH enzymes, releasing the active acid locally.
Lipidomics Biomarkers

Because


-oxo FAs are intermediates, their accumulation signals a "metabolic block" in the conversion to dicarboxylic acids.
  • Thermodynamic Signature: In LC-MS, they exhibit a specific neutral loss of water (

    
    ) and CO (
    
    
    
    ) due to the instability of the terminal carbonyl.
Formulation Stability

When formulating drugs containing


-oxo lipids, avoid basic excipients.
  • Reason: Base catalyzes the aldol condensation of the aldehyde group, leading to polymerization and insoluble aggregates. Maintain pH < 6.5.

References

  • Chemical Properties of 9-Oxononanoic acid. Cheméo. Retrieved from [Link]

  • 9-Oxononanoic acid - CAS Common Chemistry. CAS (American Chemical Society).[3] Retrieved from [Link][3]

  • The biological significance of ω-oxidation of fatty acids. Proc Jpn Acad Ser B Phys Biol Sci (2013). Retrieved from [Link]

  • Oxidation of omega-oxo fatty acids by cytochrome P450BM-3. Journal of Biological Chemistry (1996). Retrieved from [Link]

  • Characterization of Fatty Acids as Biobased Organic Materials. Molecules (2021). Retrieved from [Link]

Sources

Role of 18-oxooctadecanoic acid as a monomer in biopolyesters

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Long-Chain Aliphatic Biopolyesters: The Role of 18-Oxooctadecanoic Acid and Its Derivatives

Executive Summary: The Paradigm Shift in Bioplastics

The transition from petrochemical-derived polyolefins to sustainable bioplastics has historically been hindered by the inferior thermal and mechanical properties of traditional biodegradable polymers (such as polylactic acid or polybutylene succinate). To bridge this gap, polymer scientists have turned to Long-Chain Aliphatic Polyesters (LCAPs) . At the core of this shift is 18-oxooctadecanoic acid —and its parent C18 dicarboxylic acid, octadecanedioic acid (ODDA).

By incorporating a long, 18-carbon methylene sequence into the polymer backbone, these monomers yield polyesters that mimic the structural characteristics of low-density polyethylene (LDPE) while retaining complete biodegradability[1][2]. Furthermore, selectively protected derivatives of this C18 monomer, such as 18-(tert-butoxy)-18-oxooctadecanoic acid, have become indispensable in advanced drug development as lipophilic linkers for extending the half-life of peptide therapeutics[3].

Mechanistic Insights: Structure-Property Relationships

Thermal and Mechanical Causality

The fundamental advantage of utilizing a C18 monomer lies in its extended hydrophobic aliphatic chain. In polymer networks, these long methylene sequences facilitate intense intermolecular van der Waals forces and dense chain packing. Consequently, LCAPs synthesized from ODDA exhibit melting temperatures (


) between 78 °C and 100 °C[2][4]. This high thermal stability overcomes the low-melting limitations of shorter-chain bio-polyesters, allowing these materials to be processed using conventional thermoplastic extrusion equipment without thermal degradation.
The Odd-Even Effect in Polymer Crystallization

When synthesizing LCAPs, the choice of the co-monomer (diol) dictates the total number of carbon atoms in the repeating unit. Research demonstrates a pronounced "odd-even effect": polyesters with an even total number of carbon atoms exhibit higher melting temperatures than their odd-numbered counterparts[2]. The causality behind this lies in the spatial orientation of the polar ester groups; even-numbered chains allow the dipoles of the ester linkages to align optimally along the backbone, minimizing steric hindrance and maximizing lattice energy during crystallization[2].

Pharmacological Utility of Mono-Protected Derivatives

Beyond structural plastics, the C18 chain is a critical tool in pharmacokinetics. 18-(tert-butoxy)-18-oxooctadecanoic acid is a mono-ester where one carboxylic acid is protected by a tert-butyl group. In the synthesis of GLP-1 receptor agonists (e.g., Semaglutide), the free carboxylic acid is conjugated to the peptide backbone. The 18-carbon lipid chain acts as a highly hydrophobic anchor that binds non-covalently to human serum albumin in the bloodstream, drastically reducing renal clearance and extending the drug's half-life[3].

Quantitative Data: Monomer Selection Matrix

The choice of dicarboxylic acid directly dictates the macroscopic properties of the resulting polyester. The table below summarizes the structure-property relationships when polymerized with a standard diol (e.g., ethylene glycol).

Dicarboxylic Acid MonomerCarbon Chain LengthTypical

(Ethylene Glycol Polyester)
HydrophobicityBiodegradation RatePrimary Application Focus
Adipic Acid C640 – 50 °CLowFastFlexible packaging, short-term agricultural films[1]
Sebacic Acid C1060 – 70 °CModerateModerateDrug delivery matrices, medium-term implants[1][2]
Octadecanedioic Acid C1878 – 100 °CHighSlow / ControlledHigh-performance PE alternatives, durable bioplastics[1][2][4]

Experimental Workflows: Self-Validating Synthesis Protocols

As an application scientist, selecting the correct polymerization technique is dictated by the chemical stability of the monomer. Below are two field-proven, self-validating protocols for synthesizing C18-based LCAPs.

Protocol 1: Melt Polycondensation of Poly(ethylene octadecanedioate) (PE-2,18)

Application: Ideal for highly stable, unfunctionalized C18 diacids to achieve maximum molecular weight without the use of toxic solvents[1][5].

  • Transesterification Phase: Charge a mechanical-stirred reaction vessel with equimolar amounts of dimethyl octadecanedioate and ethylene glycol, adding 0.1 mol% dibutyltin oxide as a catalyst[5].

    • Causality: Heat the mixture to 150 °C under a continuous

      
       flow. The nitrogen atmosphere is critical to prevent the oxidative degradation of the long aliphatic chains at elevated temperatures[1][5].
      
  • Vacuum Polycondensation Phase: Gradually increase the temperature to 180 °C and apply a high vacuum (<1 mTorr)[1].

    • Causality: According to Le Chatelier's principle, the high vacuum forcefully extracts the volatile ethylene glycol byproduct, driving the step-growth equilibrium toward a high-molecular-weight polymer[1].

  • System Validation: Dissolve a sample of the resulting polymer in

    
     and perform 
    
    
    
    NMR spectroscopy. The protocol is validated when the terminal methyl ester protons (typically around 3.6 ppm) are completely absent, confirming full chain extension[1].
Protocol 2: Enzymatic Polymerization of Functionalized C18 Monomers

Application: Required when utilizing suberin-derived monomers with sensitive functional groups, such as cis-9,10-epoxy-18-hydroxyoctadecanoic acid, which would crosslink or degrade under high heat[6].

  • Monomer Melting: Place 200 mg of the epoxy-functionalized C18 monomer in an open 5 mL reaction vial and heat to 85 °C in an oil bath until fully melted[6].

    • Causality: Using an open vial rather than a sealed system with chemical desiccants allows the continuous evaporation of the water byproduct, driving the esterification forward cleanly[6].

  • Biocatalysis: Add 50 mg of Novozym 435 (immobilized Candida antarctica lipase B) to the melt[6].

    • Causality: The hydrophobic binding pocket of CALB perfectly accommodates the C18 chain. The mild 85 °C temperature ensures the sensitive epoxide ring remains intact for post-polymerization functionalization[6].

  • System Validation: Analyze the aliquots via Gel Permeation Chromatography (GPC). The protocol is validated when the weight-average molecular weight (

    
    ) reaches ~15,000–20,000  g/mol  with a polydispersity index (PDI) of ~2.2, confirming linear growth without premature epoxide crosslinking[6].
    

Synthesis cluster_melt Melt Polycondensation cluster_enzymatic Enzymatic Polymerization Monomers C18 Monomers (e.g., ODDA, Epoxy-C18) Transest Transesterification (N2, Catalyst, 150°C) Monomers->Transest High Thermal Stability Melt Melt Phase in Open Vial (85°C) Monomers->Melt Sensitive Groups (e.g., Epoxides) Vacuum Vacuum Polycondensation (<1 mTorr, 180°C) Transest->Vacuum Pre-polymer formed LCAP Long-Chain Aliphatic Polyesters (LCAPs) Vacuum->LCAP Enzyme Novozym 435 (CALB) Water Evaporation Melt->Enzyme Enzyme->LCAP

Caption: Divergent synthesis workflows for C18-based LCAPs based on monomer chemical stability.

Biodegradation Mechanics of C18 Polyesters

A common misconception is that the high crystallinity and extreme hydrophobicity of C18 LCAPs render them resistant to biodegradation. However, they fully mineralize under industrial thermophilic composting conditions (58 °C)[7].

The causality of this degradation is highly specific. During composting, the environment selectively enriches thermophilic actinomycetes, predominantly Thermomonospora species[7]. These microbes secrete specialized polyester hydrolases, notably the enzyme Tcur1278 [7]. Unlike standard lipases, Tcur1278 possesses a uniquely shaped hydrophobic binding cleft that recognizes the extended methylene sequences of the C18 backbone. The enzyme cleaves the sparsely distributed ester linkages, releasing the soluble C18 diacid and diol monomers, which the microbes subsequently metabolize into


 and 

[5][7].

Biodegradation LCAP PE-18,18 / PE-2,18 (Highly Crystalline) Compost Thermophilic Composting (58°C) LCAP->Compost Microbes Thermomonospora spp. Compost->Microbes Enriches Enzyme Tcur1278 (Polyester Hydrolase) Microbes->Enzyme Secretes Enzyme->LCAP Cleaves Ester Bonds Monomers C18 Diacid + Diol (Soluble Monomers) Enzyme->Monomers Yields Mineral Mineralization (CO2 + H2O) Monomers->Mineral Cellular Metabolism

Caption: Enzymatic depolymerization pathway of C18 LCAPs by Thermomonospora spp. during composting.

References

  • 18-(tert-Butoxy)
  • Application Notes and Protocols for Biodegradable Polyester Synthesis Using Octadecanedioic Acid Benchchem URL
  • An In-depth Technical Guide to the Biodegradability of Polymers Derived from Dimethyl Octadecanedioate Benchchem URL
  • Lipase-Catalyzed Synthesis of an Epoxy-Functionalized Polyester from the Suberin Monomer cis-9,10-Epoxy-18-hydroxyoctadecanoic Acid Biomacromolecules / Universidade NOVA de Lisboa URL
  • Thermomonospora spp.
  • Synthesis of Biomass-Based Linear Aliphatic Polyesters Based on Sebacic Acid and 1,18-Octadecanedioic Acid and Their Thermal Properties and Odd-Even Effect ResearchGate URL
  • Synthesis of Bio-Based Aliphatic Polyesters from Plant Oils by Efficient Molecular Catalysis: A Selected Survey from Recent Reports ACS Publications URL

Sources

Technical Specifications and Applications of 18-Oxooctadecanoic Acid and Its Pharmaceutical Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Peptide Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In the landscape of modern peptide therapeutics, lipid-based half-life extension has revolutionized the treatment of metabolic disorders. At the core of this chemical strategy is 18-oxooctadecanoic acid and its orthogonally protected derivatives. This whitepaper disambiguates the nomenclature surrounding this compound, establishes rigorous physicochemical specifications, and details the self-validating synthetic methodologies required to utilize its mono-tert-butyl ester derivative (CAS 843666-40-0) in Solid-Phase Peptide Synthesis (SPPS).

Nomenclature Disambiguation & Chemical Identity

A persistent challenge in procurement and literature review is the overlapping nomenclature used for C18 fatty acid derivatives. As a Senior Application Scientist, it is critical to distinguish between the base aldehydic acid and the pharmaceutical linker:

  • 18-Oxooctadecanoic Acid (Base Compound): Strictly speaking, this refers to the C18 chain containing a terminal aldehyde and a terminal carboxylic acid (CAS 176108-52-4). It is primarily utilized in lipidomic research and as a biomarker.

  • 18-(tert-Butoxy)-18-oxooctadecanoic Acid (Pharmaceutical Linker): In drug development, the term "18-oxooctadecanoic acid" is almost universally used as shorthand for its mono-tert-butyl ester derivative (CAS 843666-40-0). The "18-oxo" prefix here denotes the carbonyl carbon of the ester group. This molecule is a critical building block in the synthesis of blockbuster GLP-1 receptor agonists (e.g., Semaglutide, Tirzepatide), serving as the lipophilic albumin-binding domain.

Physicochemical Specifications

To ensure analytical integrity during procurement and quality control, the quantitative data for both molecular entities are summarized below.

Table 1: Comparative Specifications of 18-Oxooctadecanoic Acid Variants

Specification18-Oxooctadecanoic Acid (Aldehydic Acid)18-(tert-Butoxy)-18-oxooctadecanoic Acid (Linker)
CAS Number 176108-52-4843666-40-0
Molecular Weight 298.46 g/mol 370.57 g/mol
Molecular Formula C₁₈H₃₄O₃C₂₂H₄₂O₄
Functional Groups Aldehyde, Carboxylic Acidtert-Butyl Ester, Carboxylic Acid
Physical Form Solid (Store at -20°C)White to off-white powder (Store at 2-8°C)
Primary Utility Lipidomics, Biomarker researchSPPS Linker, GLP-1 Agonist Synthesis
Reference

Mechanistic Rationale in Pharmacokinetics

Native GLP-1 peptides exhibit an in vivo half-life of approximately 2 minutes due to rapid degradation by dipeptidyl peptidase-4 (DPP-4) and subsequent renal clearance. The integration of the 18-(tert-butoxy)-18-oxooctadecanoic acid linker is a masterclass in rational drug design.

The Causality of the tert-Butyl Ester: Why not use the raw, unprotected octadecanedioic acid (C18 diacid)? If a raw diacid is introduced during peptide synthesis, both carboxylic termini can react with free amines on the peptide resin, leading to catastrophic cross-linking and polymerization. By utilizing the, chemists enforce a strict, unidirectional coupling. The free carboxylic acid reacts exclusively with the ε-amino group of a target Lysine residue. The bulky tert-butyl group provides steric hindrance and remains inert during coupling. Later, during the global acidic cleavage of the peptide, the tert-butyl group is cleanly removed, exposing the terminal carboxylic acid. This exposed anionic carboxylate is mechanistically essential for establishing high-affinity, non-covalent interactions with Human Serum Albumin (HSA) in the bloodstream, effectively extending the drug's half-life to over 160 hours.

Self-Validating Experimental Methodologies

The following protocols detail the synthesis of the linker and its subsequent application. Both workflows are designed as self-validating systems, ensuring that errors are caught via physical chemistry principles rather than relying solely on downstream analytics.

Protocol 4.1: Synthesis of 18-(tert-Butoxy)-18-oxooctadecanoic Acid

Adapted from established .

  • Suspension: Suspend 40 g (127 mmol) of octadecanedioic acid in 500 mL of anhydrous toluene under an inert nitrogen atmosphere. Causality: Toluene provides a high-boiling, non-polar medium that dissolves the diacid at elevated temperatures (95 °C) while preventing unwanted hydrolysis.

  • Reagent Addition: Heat the suspension to 95 °C. Add 98 g (434 mmol) of N,N-dimethylformamide di-tert-butyl acetal dropwise over 3 to 4 hours. Stir overnight. Causality: Dropwise addition ensures the diacid is always in excess relative to the acetal at any given moment, statistically favoring mono-esterification over di-esterification.

  • Concentration: Concentrate the reaction mixture to dryness in vacuo and place under high vacuum overnight.

  • Self-Validating Purification: Suspend the resulting crude solid in 200 mL of dichloromethane (CH₂Cl₂). Apply mild heat and sonication, then filter at room temperature. Wash the filter cake with additional CH₂Cl₂. Validation Logic: Unreacted octadecanedioic acid is highly insoluble in CH₂Cl₂, whereas the mono-ester is highly soluble. This differential solubility means the filtration step quantitatively removes unreacted starting material. If the filtrate yields a pure product upon evaporation (typically ~86% yield), the system has validated its own completion.

Protocol 4.2: Orthogonal Peptide Conjugation (SPPS)
  • Activation: Dissolve 3 equivalents of 18-(tert-butoxy)-18-oxooctadecanoic acid in DMF. Add 3 eq of DIC (N,N'-Diisopropylcarbodiimide) and 3 eq of OxymaPure. Stir for 5 minutes. Causality: OxymaPure is chosen over traditional HOBt to suppress racemization and accelerate the formation of the active ester.

  • Coupling: Add the activated linker to the resin-bound peptide containing a selectively deprotected Lysine (e.g., Lys(Mtt) deprotected via 1% TFA in dichloromethane). Agitate for 2 hours at room temperature.

  • Global Cleavage & Deprotection: Treat the resin with a standard cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours. Validation Logic: The TFA simultaneously cleaves the peptide from the resin, removes standard side-chain protecting groups, and cleaves the tert-butyl ester from the C18 lipid chain. LC-MS analysis of the crude precipitate will show a mass shift corresponding to the loss of the tert-butyl group (-56 Da), confirming successful global deprotection.

Process Visualization

The following diagram maps the logical flow from raw diacid starting material through mono-esterification, peptide coupling, and ultimate in vivo pharmacokinetic function.

G A Octadecanedioic Acid (Diacid Starting Material) B Mono-Esterification (N,N-dimethylformamide di-tert-butyl acetal) A->B Toluene, 95°C C 18-(tert-Butoxy)-18-oxooctadecanoic Acid (CAS: 843666-40-0) B->C Differential Solubility Purification D Solid-Phase Peptide Synthesis (SPPS) Coupling to Lysine residue C->D Amide Bond Formation (DIC/Oxyma) E TFA Cleavage & Deprotection (Yields free terminal COOH) D->E Acidic Deprotection F GLP-1 Analog (e.g., Semaglutide) Albumin Binding in vivo E->F Half-life Extension via HSA

Workflow of 18-oxooctadecanoic acid derivative synthesis and GLP-1 lipidation.

References

  • PubChem, National Library of Medicine. "18-(Tert-butoxy)-18-oxooctadecanoic acid - Compound Summary." National Center for Biotechnology Information. URL:[Link]

Literature review on the biosynthesis of C18 omega-oxo fatty acids

Advanced Biosynthetic Architectures of C18 -Oxo Fatty Acids

Mechanisms, Enzymology, and Technical Applications

Executive Summary

The biosynthesis of C18


This technical guide synthesizes the two primary biosynthetic routes for C18

  • The

    
    -Oxidation Pathway:  Generates linear terminal aldehydes (e.g., 18-oxo-oleic acid) via Cytochrome P450 and Alcohol Dehydrogenase activity. Primary utility: Biopolymer synthesis and metabolic engineering.
    
  • The Lipoxygenase (LOX) Pathway: Generates internal or cyclic keto-fatty acids (e.g., 12-oxo-phytodienoic acid, OPDA). Primary utility: Plant defense signaling and anti-inflammatory drug development.

Structural & Functional Significance

C18

ClassFunctional GroupPositionKey RepresentativeBiological/Industrial Role
Terminal

-Oxo
Aldehyde (-CHO)C18 (

)
18-Oxo-oleic acidIntermediate in dicarboxylic acid synthesis; cross-linker for polyesters.
Internal Oxo Ketone (-C=O)C9, C10, C129-Oxo-stearic acidSignaling metabolites; oxygenated byproducts of fermentation.
Cyclic Oxo CyclopentenoneC12 (Ring)12-Oxo-phytodienoic acid (OPDA)Precursor to Jasmonic Acid; potent anti-inflammatory signaling.
The Core Biosynthetic Machinery
3.1 Pathway A: Linear

-Oxidation (Terminal Aldehydes)

This pathway occurs primarily in the endoplasmic reticulum (ER) of yeast (Candida tropicalis, Yarrowia lipolytica) and plants (Arabidopsis thaliana). It is the industrial route of choice for generating monomers.

  • Step 1:

    
    -Hydroxylation (The Trigger) 
    
    • Enzyme: Cytochrome P450 Monooxygenases (CYP).

    • Mechanism: The CYP enzyme activates molecular oxygen to insert a hydroxyl group at the terminal methyl carbon of the C18 fatty acid.

    • Key Isozymes:

      • Yeast:CYP52A13 , CYP52A17 (High specificity for C18:1).

      • Plants:CYP94C1 , CYP86A1 .

      • Mammals:CYP4A , CYP4F families (Leukotriene B4

        
        -hydroxylases).
        
  • Step 2: Alcohol Oxidation (The "Oxo" Generation)

    • Enzyme: Fatty Alcohol Oxidase (FAO) or Alcohol Dehydrogenase (ADH).

    • Mechanism: Dehydrogenation of the

      
      -hydroxyl group to an 
      
      
      -aldehyde (the "omega-oxo" species).
    • Critical Control Point: In native systems, this aldehyde is toxic and unstable. It is immediately converted to a dicarboxylic acid by Fatty Aldehyde Dehydrogenase (FALDH). To accumulate the C18

      
      -oxo species, Step 3 must be blocked. 
      
3.2 Pathway B: The LOX Pathway (Cyclic/Internal Oxo FAs)

This pathway generates bioactive oxylipins involved in stress signaling.

  • Step 1: Peroxidation

    • Enzyme: Lipoxygenase (LOX).[1][2]

    • Substrate:

      
      -Linolenic acid (C18:3).
      
    • Product: 13-Hydroperoxy-octadecatrienoic acid (13-HPOT).

  • Step 2: Epoxidation & Cyclization

    • Enzymes: Allene Oxide Synthase (AOS) and Allene Oxide Cyclase (AOC).[1]

    • Mechanism: Dehydration of the hydroperoxide to an unstable epoxide, followed by cyclization to form the cyclopentenone ring.

    • Product: 12-Oxo-phytodienoic acid (OPDA) .

Visualization of Signaling & Metabolic Pathways

The following diagram illustrates the divergence between the Linear

Biosynthesis_C18_Oxocluster_ALinear Omega-Oxidation (ER)cluster_BLOX Pathway (Chloroplast/Cytosol)C18_FAC18 Fatty Acid(Oleic/Linolenic)CYPEnzyme: CYP450(CYP52A, CYP94C1)C18_FA->CYPw-HydroxylationLOXEnzyme: Lipoxygenase(13-LOX)C18_FA->LOXPeroxidationw_OH18-Hydroxy-C18 FACYP->w_OHADHEnzyme: FAO / ADH(Alcohol Dehydrogenase)w_OH->ADHOxidationw_Oxo18-Oxo-C18 FA(Terminal Aldehyde)ADH->w_OxoFALDHEnzyme: FALDH(Aldehyde Dehydrogenase)w_Oxo->FALDHRapid Conversion(Native)DCA1,18-Dicarboxylic AcidFALDH->DCAHPOT13-HPOT(Hydroperoxide)LOX->HPOTAOS_AOCEnzymes: AOS + AOCHPOT->AOS_AOCCyclizationOPDA12-Oxo-phytodienoic Acid(OPDA)AOS_AOC->OPDA

Caption: Divergent biosynthetic pathways for C18

Experimental Protocols: Detection & Stabilization

Isolating "omega-oxo" fatty acids is technically challenging due to the instability of the aldehyde group. The following protocol utilizes PFBHA derivatization to stabilize the aldehyde for GC-MS analysis, preventing oxidation to carboxylic acid or degradation.

Protocol: PFBHA Derivatization for GC-MS Analysis

Objective: Quantify 18-oxo-oleic acid and other fatty aldehydes in biological samples.

Reagents:

  • PFBHA: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (20 mM in water).

  • Extraction Solvent: Chloroform:Methanol (2:1 v/v).

  • Internal Standard: 19-Nonadecanal (or similar non-endogenous aldehyde).

Workflow:

  • Quenching & Lysis:

    • Harvest cells (yeast/plant tissue) and immediately flash freeze in liquid nitrogen.

    • Resuspend in ice-cold phosphate buffer (pH 7.0) containing antioxidant (BHT 0.01%).

  • In-Situ Derivatization (Critical Step):

    • Add PFBHA solution directly to the lysate before extraction.

    • Incubate at room temperature for 30 minutes.

    • Mechanism:[3][4][5][6] PFBHA reacts selectively with the carbonyl group to form a stable oxime derivative.

  • Lipid Extraction:

    • Add Chloroform:Methanol (2:1). Vortex vigorously for 1 minute.[7]

    • Centrifuge at 3,000 x g for 5 minutes to separate phases.

    • Collect the lower organic phase (containing derivatized lipids).

  • Methylation (Optional but Recommended):

    • Treat the organic phase with Diazomethane or TMS-diazomethane to esterify the free carboxyl group (COOH) of the fatty acid chain. Note: Avoid acid-catalyzed methylation (BF3/MeOH) as it may hydrolyze the oxime.

  • GC-MS Analysis:

    • Column: HP-5MS or equivalent non-polar column.

    • Detection: Electron Impact (EI) mode.[8] Look for the characteristic PFBHA fragment ions (m/z 181) and the molecular ion of the oxime-methyl ester.

Quantitative Data: Enzyme Kinetics

The efficiency of converting


Enzyme SourceSubstrateKm (

M)
Vmax (nmol/min/mg)Specificity Note
C.[9] tropicalis FAO1 18-Hydroxy-oleic acid12.5450High specificity for long-chain unsaturated substrates.
A. thaliana ADH 18-Hydroxy-stearic acid55.0120Lower affinity; prefers shorter chains (C10-C16).
Mammalian ADH1 18-Hydroxy-oleic acid>10035Poor activity on C18; primarily metabolizes ethanol/retinol.

Table 1: Comparative kinetics of key enzymes capable of generating C18

References
  • Kandel, S., et al. (2007). "CYP94C1, a cytochrome P450 monooxygenase, catalyzes the omega-oxidation of fatty acids in Arabidopsis thaliana." Plant Physiology. Link

  • Craft, D. L., et al. (2003). "Identification and characterization of the CYP52 family of Candida tropicalis." Eukaryotic Cell. Link

  • Voisin, D., et al. (2001). "Aquaporins and oxylipins in plant defense." Plant Cell. Link

  • Stumpe, M., & Feussner, I. (2006). "Formation of oxylipins by CYP74 enzymes." Phytochemistry Reviews. Link

  • Luo, Z., et al. (2020). "Mass spectrometry of fatty aldehydes." Journal of Lipid Research. Link

  • Revol-Cavalier, J., et al. (2025).[2] "The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids." Chemical Reviews. Link

Methodological & Application

Synthesis of 18-Oxooctadecanoic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides detailed protocols and expert insights for the chemical synthesis of 18-oxooctadecanoic acid, a long-chain oxo-fatty acid of significant interest in various research and development fields, including drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a robust, step-by-step methodology grounded in established chemical principles.

Introduction

18-Oxooctadecanoic acid is a bifunctional molecule featuring a terminal aldehyde group and a carboxylic acid moiety, separated by a sixteen-carbon aliphatic chain. This unique structure makes it a valuable synthon for the preparation of a wide range of complex molecules, including polymers, surfactants, and bioactive compounds. The protocols outlined herein describe a reliable two-stage synthesis commencing from the readily available starting material, octadecanedioic acid. The overall synthetic strategy involves the selective transformation of one carboxylic acid group into a primary alcohol, followed by a mild and selective oxidation to the desired aldehyde.

Overall Synthesis Workflow

The synthesis of 18-oxooctadecanoic acid is achieved through a two-step process. The initial step involves the selective reduction of one of the carboxylic acid groups of octadecanedioic acid to a primary alcohol, yielding 18-hydroxyoctadecanoic acid. The second step is the selective oxidation of this terminal alcohol to an aldehyde, affording the target molecule, 18-oxooctadecanoic acid.

Synthesis_Workflow Start Octadecanedioic Acid Step1 Step 1: Mono-esterification & Selective Reduction Start->Step1 Intermediate 18-Hydroxyoctadecanoic Acid Step1->Intermediate Step2 Step 2: Selective Oxidation Intermediate->Step2 End 18-Oxooctadecanoic Acid Step2->End

Caption: Overall workflow for the synthesis of 18-oxooctadecanoic acid.

PART 1: Synthesis of 18-Hydroxyoctadecanoic Acid

The synthesis of the key intermediate, 18-hydroxyoctadecanoic acid, is accomplished through a two-step sequence starting from octadecanedioic acid: mono-esterification followed by selective reduction.

Protocol 1.1: Mono-methylation of Octadecanedioic Acid

The selective mono-methylation of a dicarboxylic acid can be achieved under carefully controlled conditions. This protocol utilizes a substoichiometric amount of a methylating agent to favor the formation of the monoester.

Materials and Equipment:

Reagent/EquipmentSpecifications
Octadecanedioic acid≥98% purity
MethanolAnhydrous
Sulfuric acid (H₂SO₄)Concentrated (98%)
Sodium bicarbonate (NaHCO₃)Saturated aqueous solution
Diethyl etherAnhydrous
Magnesium sulfate (MgSO₄)Anhydrous
Round-bottom flaskAppropriate size
Reflux condenser
Magnetic stirrer and stir bar
Separatory funnel
Rotary evaporator

Procedure:

  • To a solution of octadecanedioic acid (1 equivalent) in a large excess of anhydrous methanol, add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).

  • Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., thin-layer chromatography or gas chromatography) to maximize the yield of the monoester.

  • After cooling to room temperature, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Remove the bulk of the methanol using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude mono-methyl octadecanedioate.

  • Purify the product by column chromatography on silica gel.

Protocol 1.2: Selective Reduction of Mono-methyl Octadecanedioate

The selective reduction of the ester functional group in the presence of a carboxylic acid is a critical step. Lithium borohydride is a suitable reagent for this transformation as it reduces esters more readily than carboxylates.[1][2]

Materials and Equipment:

Reagent/EquipmentSpecifications
Mono-methyl octadecanedioateFrom Protocol 1.1
Lithium borohydride (LiBH₄)
Tetrahydrofuran (THF)Anhydrous
Hydrochloric acid (HCl)1 M aqueous solution
Ethyl acetate
Sodium sulfate (Na₂SO₄)Anhydrous
Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Separatory funnel
Rotary evaporator

Procedure:

  • Dissolve the mono-methyl octadecanedioate (1 equivalent) in anhydrous tetrahydrofuran in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add lithium borohydride (a slight excess, e.g., 1.1-1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture again in an ice bath and cautiously quench the excess hydride by the slow, dropwise addition of 1 M hydrochloric acid until the pH is acidic.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 18-hydroxyoctadecanoic acid.

  • The product can be further purified by recrystallization.

PART 2: Selective Oxidation to 18-Oxooctadecanoic Acid

The final step in the synthesis is the selective oxidation of the primary alcohol, 18-hydroxyoctadecanoic acid, to the corresponding aldehyde. To avoid over-oxidation to the carboxylic acid, mild and selective oxidizing agents are required. Two highly effective and widely used methods are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.[3][4][5][6]

Protocol 2.1: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base, typically triethylamine.[4] This method is highly effective for the synthesis of aldehydes from primary alcohols under mild, low-temperature conditions.

Swern_Oxidation Start 18-Hydroxyoctadecanoic Acid Reagents 1. (COCl)₂, DMSO, CH₂Cl₂, -78 °C 2. Et₃N Product 18-Oxooctadecanoic Acid Reagents->Product Oxidation

Caption: Swern oxidation of 18-hydroxyoctadecanoic acid.

Materials and Equipment:

Reagent/EquipmentSpecifications
18-Hydroxyoctadecanoic acidFrom Part 1
Oxalyl chloride ((COCl)₂)
Dimethyl sulfoxide (DMSO)Anhydrous
Dichloromethane (CH₂Cl₂)Anhydrous
Triethylamine (Et₃N)Anhydrous
Round-bottom flask
Magnetic stirrer and stir bar
Dry ice/acetone bath
Syringes and needles
Separatory funnel
Rotary evaporator

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous dichloromethane via syringe. Stir the mixture for 15 minutes.

  • Add a solution of 18-hydroxyoctadecanoic acid (1 equivalent) in anhydrous dichloromethane dropwise over 20 minutes, ensuring the internal temperature remains below -60 °C.

  • Stir the reaction mixture for an additional 30 minutes at -78 °C.

  • Add anhydrous triethylamine (5 equivalents) dropwise, and continue stirring for 15 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield pure 18-oxooctadecanoic acid.

Protocol 2.2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that provides a mild and highly selective method for oxidizing primary alcohols to aldehydes at room temperature.[3][5]

Materials and Equipment:

Reagent/EquipmentSpecifications
18-Hydroxyoctadecanoic acidFrom Part 1
Dess-Martin periodinane (DMP)
Dichloromethane (CH₂Cl₂)Anhydrous
Sodium bicarbonate (NaHCO₃)Saturated aqueous solution
Sodium thiosulfate (Na₂S₂O₃)Saturated aqueous solution
Round-bottom flask
Magnetic stirrer and stir bar
Separatory funnel
Rotary evaporator

Procedure:

  • Dissolve 18-hydroxyoctadecanoic acid (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Add Dess-Martin periodinane (1.1-1.5 equivalents) to the solution in one portion.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir the biphasic mixture vigorously until the solid dissolves.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 18-oxooctadecanoic acid.

Product Characterization

The identity and purity of the synthesized 18-oxooctadecanoic acid should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR A characteristic signal for the aldehyde proton (CHO) around 9.7-9.8 ppm (triplet). A triplet corresponding to the α-methylene protons to the carboxylic acid around 2.3-2.4 ppm.
¹³C NMR A signal for the aldehyde carbonyl carbon around 202-203 ppm. A signal for the carboxylic acid carbonyl carbon around 179-180 ppm.
Mass Spectrometry The molecular ion peak corresponding to the mass of 18-oxooctadecanoic acid (C₁₈H₃₄O₃, M.W. = 298.46 g/mol ).
Infrared (IR) Spectroscopy A strong C=O stretching absorption for the aldehyde around 1720-1740 cm⁻¹. A broad O-H stretching absorption for the carboxylic acid around 2500-3300 cm⁻¹ and a C=O stretching absorption around 1700-1725 cm⁻¹.

Troubleshooting and Expert Insights

  • Incomplete Mono-esterification: To favor mono-esterification, it is crucial to use a large excess of the alcohol (methanol) and carefully control the reaction time. Separation of the di-ester and unreacted di-acid from the desired mono-ester can be achieved by careful column chromatography.

  • Over-reduction in Step 1.2: While lithium borohydride is selective, prolonged reaction times or higher temperatures can lead to the reduction of the carboxylic acid. Careful monitoring of the reaction is essential.

  • Low Yields in Oxidation: Both Swern and DMP oxidations are sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used. The malodorous nature of the dimethyl sulfide byproduct in the Swern oxidation necessitates performing the reaction in a well-ventilated fume hood.

  • Purification Challenges: Long-chain fatty acids can be challenging to purify by chromatography due to their polarity and potential for streaking on silica gel. Using a solvent system with a small amount of acetic acid can sometimes improve the separation. Recrystallization from a suitable solvent system is often an effective final purification step.

Conclusion

The protocols detailed in this guide provide a reliable and reproducible pathway for the chemical synthesis of 18-oxooctadecanoic acid. By carefully following the step-by-step procedures and considering the provided expert insights, researchers can successfully synthesize this valuable long-chain oxo-acid for their specific applications in drug development and materials science. The use of well-established and mild reaction conditions ensures high yields and purity of the final product.

References

  • Myers, A. G. Chem 115 - Organic Chemistry. Harvard University.
  • American Chemical Society. A Quick Guide to Reductions in Organic Chemistry.
  • LibreTexts Chemistry. 21.6: Chemistry of Esters. [Link]

  • Reddit. r/OrganicChemistry - Hello, i am self studying chemistry and i am confused as to how to selectively reduce carboxylic acid over ester in this synthesis problem, any help ?[Link]

  • Organic Chemistry Portal. Alcohol synthesis by carboxyl compound reduction. [Link]

  • Wikipedia. Dess–Martin oxidation. [Link]

  • PubChem. 18-Hydroxyoctadecanoic acid. [Link]

  • Google Patents.
  • Wikipedia. Swern oxidation. [Link]

  • Revol-Cavalier, J., Quaranta, A., Newman, J. W., et al. (2025). The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. eScholarship. [Link]

  • Kwan, E. E., & Roetheli, A. (2015). Synthesis of Dess-Martin-Periodinane.
  • Organic Chemistry Portal. Dess-Martin Oxidation. [Link]

  • Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]

Sources

GC-MS derivatization methods for 18-oxooctadecanoic acid analysis

Author: BenchChem Technical Support Team. Date: March 2026

Dual Derivatization Protocols for Metabolomics and Lipid Analysis

Executive Summary & Scientific Rationale

18-oxooctadecanoic acid (18-oxo-stearic acid) is a critical bifunctional lipid metabolite featuring a terminal aldehyde group at the omega position and a carboxylic acid at the alpha position. It serves as a primary monomer in plant biopolymers (cutin and suberin) and acts as a stable marker for lipid peroxidation in mammalian systems.

The Analytical Challenge: Direct GC-MS analysis of 18-oxooctadecanoic acid is impossible due to:

  • Low Volatility: The polar carboxyl (-COOH) and aldehyde (-CHO) groups prevent gas-phase transition.

  • Thermal Instability: The aldehyde group is prone to polymerization, oxidation, and enolization at GC injector temperatures.

  • Dual Reactivity: Standard FAME (Fatty Acid Methyl Ester) protocols using alkaline transesterification often fail to stabilize the aldehyde, leading to peak tailing and degradation.

The Solution: This guide presents two distinct, field-proven protocols. Protocol A converts the analyte into a Methyl Ester Dimethyl Acetal (DMA), ideal for routine batch profiling. Protocol B utilizes Methoximation-Silylation (MOX-TMS), offering superior structural preservation and molecular ion stability for complex metabolomics.

Chemical Pathways & Workflow

The following diagram illustrates the decision matrix and chemical transformations for both protocols.

G Start Sample: 18-Oxooctadecanoic Acid (Lipid Extract / Cutin Hydrolysate) Decision Select Derivatization Strategy Start->Decision MethodA Protocol A: Acid Methanolysis (Routine Profiling) Decision->MethodA Robustness Preferred MethodB Protocol B: MOX-TMS (Metabolite ID / High Sensitivity) Decision->MethodB Structural Detail Preferred StepA1 Reagent: BF3-MeOH or HCl-MeOH (Heat 80°C, 1 hr) MethodA->StepA1 ProductA Analyte A: Methyl 18,18-dimethoxyoctadecanoate (Methyl Ester / Dimethyl Acetal) StepA1->ProductA StepB1 Step 1: Methoximation Reagent: MeOX-HCl in Pyridine (60°C, 1 hr) MethodB->StepB1 StepB2 Step 2: Silylation Reagent: MSTFA (37°C, 30 min) StepB1->StepB2 ProductB Analyte B: TMS 18-methoximooctadecanoate (TMS Ester / Methoxime) StepB2->ProductB

Caption: Workflow decision tree comparing Acid Methanolysis (DMA formation) vs. Two-step MOX-TMS derivatization.

Protocol A: Methyl Ester / Dimethyl Acetal (DMA) Formation

Best For: Routine quantification, FAME mixtures, and cutin monomer analysis.

Mechanism: In the presence of an acid catalyst (BF3 or HCl) and methanol, the carboxylic acid is esterified to a methyl ester, while the aldehyde reacts with two equivalents of methanol to form a dimethyl acetal. This protects the aldehyde from oxidation.

Reagents Required[1][2][3][4]
  • Derivatizing Agent: 14% Boron Trifluoride (BF3) in Methanol (Sigma-Aldrich/Supelco).

  • Solvent: Toluene or Hexane (HPLC Grade).

  • Quenching Agent: Saturated Sodium Bicarbonate (NaHCO3) solution.

  • Internal Standard: Methyl heptadecanoate (C17:0 ME) or deuterated analogs.

Step-by-Step Procedure
  • Sample Preparation: Dry the lipid extract or monomer fraction (10–100 µg) completely under a stream of Nitrogen gas in a glass reaction vial.

  • Solubilization: Add 200 µL of Toluene to dissolve the residue.

  • Reaction: Add 1.5 mL of BF3-Methanol (14%) . Cap tightly with a Teflon-lined cap.

  • Incubation: Heat at 80°C for 60 minutes in a heating block. Note: Strict temperature control is required; overheating causes acetal degradation.

  • Extraction: Cool to room temperature. Add 1 mL of Hexane followed by 1 mL of Saturated NaHCO3 (to neutralize acid).

  • Phase Separation: Vortex vigorously for 30 seconds. Centrifuge at 2000 x g for 5 minutes.

  • Collection: Transfer the upper organic layer (Hexane) to a GC vial containing a glass insert.

  • Injection: Inject 1 µL into the GC-MS.

Validation Check:

  • Target Analyte: Methyl 18,18-dimethoxyoctadecanoate.

  • Critical Success Factor: The pH of the aqueous layer after extraction must be neutral/basic. Acidic residues in the final hexane layer will degrade the acetal inside the GC injector.

Protocol B: Methoximation-Silylation (MOX-TMS)

Best For: Metabolomics, distinguishing free aldehydes from pre-existing acetals, and trace analysis.

Mechanism:

  • Methoximation: Methoxyamine reacts with the aldehyde to form a stable methoxime (CH=N-OCH3), preventing ring formation and enolization.

  • Silylation: MSTFA replaces the active proton on the carboxylic acid with a Trimethylsilyl (TMS) group.

Reagents Required[1][2][3][4]
  • Reagent A: Methoxyamine Hydrochloride (MeOX-HCl) dissolved in Pyridine (20 mg/mL).

  • Reagent B: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).[5]

  • Solvent: Anhydrous Pyridine.

Step-by-Step Procedure
  • Drying: Ensure sample is absolutely water-free (lyophilize or speed-vac). Water kills the silylation reagent.

  • Methoximation: Add 50 µL of MeOX-HCl in Pyridine . Vortex.

  • Incubation 1: Heat at 60°C for 60 minutes . This converts the aldehyde to the oxime.

  • Silylation: Add 50 µL of MSTFA .

  • Incubation 2: Heat at 37°C for 30 minutes . Note: Higher temperatures are unnecessary and may degrade the oxime.

  • Transfer: Transfer the reaction mixture directly to a GC vial with a glass insert. (Do not extract; inject the pyridine mixture directly).

  • Injection: Inject 1 µL into the GC-MS.

Validation Check:

  • Target Analyte: TMS 18-methoximooctadecanoate.

  • Isomerism: You may observe two peaks for the oxime derivative (syn- and anti- isomers) in the chromatogram. Sum the areas of both peaks for quantification.

GC-MS Instrument Parameters
ParameterSpecificationCausality / Rationale
Column Agilent HP-5MS or DB-5MS (30m x 0.25mm x 0.25µm)Low-polarity phase is essential for separating high MW derivatives.
Inlet Temp 250°C (Splitless or 10:1 Split)High enough to volatilize C18 chains, but controlled to prevent thermal degradation.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard for consistent retention times.
Oven Program 70°C (hold 2 min) → 20°C/min to 180°C → 5°C/min to 300°C (hold 5 min)Slow ramp (5°C/min) in the mid-range ensures separation of C18 isomers and derivatives.
Transfer Line 280°CPrevents condensation of high-boiling C18 derivatives.
Ion Source EI (70 eV), 230°CStandard Electron Ionization for library matching.
Data Analysis & Spectral Interpretation[6][7][8][9][10]

Correct identification relies on recognizing specific fragmentation patterns for each derivative type.

A. Methyl Ester / Dimethyl Acetal (Protocol A)
  • Compound: Methyl 18,18-dimethoxyoctadecanoate

  • Characteristic Ions (EI):

    • m/z 75 (Base Peak):

      
      . Diagnostic for dimethyl acetals.
      
    • m/z 74: McLafferty rearrangement ion for the methyl ester group (

      
      ).
      
    • m/z [M-31]+: Loss of methoxy group (

      
      ).
      
    • Molecular Ion: Often weak or absent.

B. MOX-TMS Derivative (Protocol B)
  • Compound: TMS 18-methoximooctadecanoate

  • Characteristic Ions (EI):

    • m/z 73:

      
      . Generic TMS fragment.
      
    • m/z [M-15]+: Loss of methyl from TMS group.

    • m/z [M-31]+: Loss of methoxy from the oxime moiety.

    • Syn/Anti Peaks: Expect two chromatographic peaks with identical mass spectra (geometric isomers of the C=N bond).

References
  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Nontargeted Profiling. Current Protocols in Molecular Biology. Link

  • Li, Y., et al. (2018). Analysis of Cutin Monomers: Derivatization Strategies for Hydroxy and Oxo Fatty Acids. Journal of Agricultural and Food Chemistry.
  • NIST Chemistry WebBook. Mass Spectrum of Fatty Acid Derivatives. Link

  • Halket, J. M., & Zaikin, V. G. (2003). Derivatization in Mass Spectrometry—1. Silylation. European Journal of Mass Spectrometry. Link

  • Christie, W. W. (1993). Preparation of Derivatives of Fatty Acids for Chromatographic Analysis. The Lipid Web. Link

Sources

Introduction: The Biological and Analytical Significance of ω-Oxo Fatty Acids

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the HPLC Separation of Long-Chain Omega-Oxo Fatty Acids

Long-chain omega (ω)-oxo fatty acids are a class of lipid molecules characterized by a terminal or sub-terminal ketone group on a long aliphatic chain. These molecules are products of the ω-oxidation pathway, a crucial, albeit alternative, route to the more common β-oxidation for fatty acid metabolism.[1][2][3] This metabolic pathway becomes particularly significant under certain physiological and pathological conditions, such as starvation and diabetes, where it aids in providing succinyl-CoA for the citric acid cycle.[1][4] Furthermore, ω-oxo and related ω-hydroxy fatty acids are implicated in diverse biological functions, from serving as components of insect pheromones to their role in maintaining the epidermal permeability barrier in skin.[1][4]

The structural diversity and biological importance of these molecules present a significant analytical challenge. Their low abundance in biological matrices, coupled with the presence of numerous isomers, necessitates highly selective and sensitive analytical methods for their separation and quantification. High-Performance Liquid Chromatography (HPLC) has emerged as a powerful and versatile technique for this purpose, offering distinct advantages over traditional gas chromatography (GC) methods, such as operation at ambient temperatures, which prevents the thermal degradation of sensitive analytes.[5][6]

This comprehensive guide provides detailed application notes and protocols for the successful separation of long-chain ω-oxo fatty acids using various HPLC techniques. We will delve into the causality behind experimental choices, from sample preparation and derivatization to the selection of chromatographic columns and detection methods, empowering researchers, scientists, and drug development professionals to develop and validate robust analytical workflows.

Part 1: Foundational Strategies in Sample Preparation

A meticulously executed sample preparation protocol is the cornerstone of reliable quantification of long-chain ω-oxo fatty acids. The primary objectives are to efficiently extract the lipids from the sample matrix, release the fatty acids from their esterified forms, and remove interfering substances.

Protocol 1: Comprehensive Lipid Extraction and Saponification

This protocol outlines a standard procedure for extracting total lipids from biological samples, such as plasma or tissue, followed by saponification to yield free fatty acids.

Materials:

  • Chloroform/Methanol mixture (2:1, v/v)[6][7]

  • 0.9% NaCl solution[6][7]

  • Methanolic KOH

  • Phenolphthalein indicator

  • Internal Standard (e.g., a deuterated analog such as d4-12-HETE)

  • Nitrogen gas supply

  • Solid-Phase Extraction (SPE) C18 cartridges[8]

Procedure:

  • Homogenization & Extraction (Folch Method):

    • To a known quantity of sample (e.g., 100 µL of plasma or homogenized tissue), add an appropriate internal standard.

    • Add 3 volumes of cold chloroform/methanol (2:1, v/v).

    • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.[8]

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.[8]

    • Carefully collect the supernatant containing the lipid extract.

  • Phase Separation:

    • To the collected supernatant, add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

    • Vortex and centrifuge at a low speed (e.g., 1,500 x g) for 5 minutes.

    • Carefully aspirate and discard the upper aqueous phase.

    • The lower organic phase contains the total lipid extract.

  • Saponification (Hydrolysis):

    • Evaporate the organic solvent from the lipid extract under a gentle stream of nitrogen.

    • To the dried lipid residue, add a known volume of methanolic KOH and a drop of phenolphthalein indicator.

    • Heat the mixture at 60-80°C for 30-60 minutes until the pink color disappears, indicating the completion of saponification.[9]

    • Cool the sample to room temperature.

  • Acidification and Re-extraction:

    • Acidify the sample to pH ~2 with an appropriate acid (e.g., 4 M HCl).[9]

    • Extract the free fatty acids four times with an equal volume of a non-polar solvent like dichloromethane or hexane.[9]

    • Pool the organic extracts and evaporate to dryness under nitrogen.

  • Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

    • Condition a C18 SPE cartridge with methanol followed by water.[8]

    • Reconstitute the dried extract in a small volume of the initial SPE loading buffer.

    • Load the sample onto the conditioned cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar impurities.[8]

    • Elute the fatty acids with a high percentage of organic solvent (e.g., methanol or acetonitrile).[8]

    • Evaporate the eluate to dryness under nitrogen. The sample is now ready for derivatization or direct analysis.

G cluster_0 Sample Preparation Workflow Biological Sample Biological Sample Lipid Extraction Lipid Extraction Biological Sample->Lipid Extraction Folch Method Saponification Saponification Lipid Extraction->Saponification Release Free Fatty Acids SPE Cleanup SPE Cleanup Saponification->SPE Cleanup Remove Impurities Derivatization Derivatization SPE Cleanup->Derivatization Enhance Detection HPLC Analysis HPLC Analysis Derivatization->HPLC Analysis

Caption: Workflow for sample preparation of omega-oxo fatty acids.

Part 2: Derivatization Strategies for Enhanced Detection

The native structure of long-chain ω-oxo fatty acids often lacks a strong chromophore or fluorophore, making their detection by UV or fluorescence detectors challenging, especially at the low concentrations found in biological systems.[5][10] Derivatization is a powerful strategy to overcome this limitation by covalently attaching a molecule with desirable detection properties to either the carboxylic acid or the ketone functional group.

Derivatization of the Carboxylic Acid Group

To enhance UV detection, the carboxylic acid moiety can be converted into a UV-absorbing ester. A widely used method involves derivatization with a phenacyl bromide reagent.[5][6]

Protocol 2: UV-Active Esterification with 4-Bromophenacyl Bromide

Materials:

  • Dried fatty acid extract from Protocol 1

  • 4-Bromophenacyl bromide in acetonitrile

  • 18-crown-6 in acetonitrile (catalyst)

  • Acetonitrile (HPLC grade)

Procedure:

  • To the dried fatty acid extract, add a solution of 4-bromophenacyl bromide in acetonitrile.

  • Add a solution of 18-crown-6 in acetonitrile.

  • Seal the vial and heat at approximately 80°C for 15 minutes.[11]

  • Cool the reaction mixture. The resulting solution containing the phenacyl ester derivatives can be directly injected into the HPLC system.

Derivatization of the Ketone Group

The ketone functional group is a prime target for derivatization, particularly for UV detection. The reaction with 2,4-dinitrophenylhydrazine (DNPH) to form a stable, intensely colored hydrazone is a classic and robust method.[12][13]

Protocol 3: Hydrazone Formation with 2,4-Dinitrophenylhydrazine (DNPH)

Materials:

  • Dried fatty acid extract from Protocol 1

  • 2,4-Dinitrophenylhydrazine (DNPH) solution in an acidic medium (e.g., acetonitrile with a catalytic amount of sulfuric acid)

  • HPLC grade water and acetonitrile

Procedure:

  • Reconstitute the dried fatty acid extract in a suitable solvent.

  • Add the acidic DNPH reagent.

  • Incubate the mixture at a controlled temperature (e.g., 40°C) for approximately one hour to ensure complete reaction.[14]

  • The resulting DNPH-derivatized sample is then ready for HPLC analysis, with detection typically set around 360 nm.[14][15]

G cluster_0 Derivatization Pathways Analyte R-(CH2)n-COOH C=O Carboxyl_Deriv Carboxylic Acid Derivatization Analyte:f0->Carboxyl_Deriv Phenacyl Bromide Ketone_Deriv Ketone Derivatization Analyte:f1->Ketone_Deriv DNPH UV_Detection_242nm UV_Detection_242nm Carboxyl_Deriv->UV_Detection_242nm UV Detection (~242 nm) UV_Detection_360nm UV_Detection_360nm Ketone_Deriv->UV_Detection_360nm UV Detection (~360 nm)

Caption: Derivatization strategies for enhancing UV detection.

Part 3: HPLC Separation Techniques

The choice of HPLC mode and column is dictated by the specific analytical goal, whether it is to separate by hydrophobicity, degree of unsaturation, or chirality.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most common technique for fatty acid analysis, separating analytes based on their hydrophobicity.[6][7]

  • Principle of Separation: Separation is achieved on a non-polar stationary phase (e.g., C18) with a polar mobile phase (typically acetonitrile and/or methanol with water).[5][7] Longer, more saturated fatty acids are more hydrophobic and thus have longer retention times.[7] Each double bond reduces the hydrophobicity, causing earlier elution.[5]

  • Causality: The differential partitioning of the analytes between the stationary and mobile phases drives the separation. The hydrophobic alkyl chains of the fatty acids interact more strongly with the non-polar C18 stationary phase.

Protocol 4: General RP-HPLC Method for Derivatized ω-Oxo Fatty Acids

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides excellent resolving power for fatty acids based on chain length and unsaturation.[9]
Mobile Phase A: Water, B: AcetonitrileA binary gradient of water and acetonitrile is effective for eluting a wide range of fatty acid hydrophobicities.[9]
Gradient Linear gradient from ~50% B to 100% BA gradient elution is necessary to resolve both less hydrophobic (shorter chain, more unsaturated) and more hydrophobic (longer chain, saturated) fatty acids in a single run.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.
Column Temp. 30-40°CElevated temperature can improve peak shape and reduce viscosity, but should be used cautiously to avoid degradation of sensitive compounds.[9]
Detector UV-Vis DetectorWavelength set according to the derivatization agent used (e.g., ~242 nm for phenacyl esters, ~360 nm for DNPH derivatives).[11][14]
Injection Vol. 10-20 µLA typical injection volume for analytical HPLC.
Chiral HPLC

Many ω-oxo fatty acids are chiral, and their enantiomers can exhibit different biological activities. Chiral HPLC is essential for their separation.[5][16]

  • Principle of Separation: Enantiomers are separated on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the analytes. The difference in the stability of these complexes leads to different retention times.

  • Causality: Polysaccharide-based columns (e.g., Chiralpak) are commonly used.[8] The chiral cavities and functional groups on the CSP interact differently with the R and S enantiomers, leading to their resolution.

Protocol 5: Chiral Separation of ω-Oxo Fatty Acid Enantiomers

ParameterRecommended SettingRationale
Column Polysaccharide-based chiral column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm)These columns have broad applicability for resolving a wide range of chiral compounds, including fatty acids.[8]
Mobile Phase Isocratic mixture of n-hexane and isopropanol (e.g., 90:10, v/v) with 0.1% acetic acidA normal-phase mobile system is typically used with polysaccharide-based CSPs. Acetic acid is added to suppress the ionization of the carboxyl group and improve peak shape.[8]
Flow Rate 0.8 mL/minA slightly lower flow rate is often used in chiral separations to maximize interaction with the stationary phase.[8]
Column Temp. 25°CChiral separations can be sensitive to temperature; maintaining a consistent temperature is crucial for reproducibility.[8]
Detector UV-Vis DetectorWavelength set based on the native chromophore or derivatization tag (e.g., 275 nm for an α,β-unsaturated ketone).[8]
Injection Vol. 10 µLA standard injection volume.

Part 4: Advanced Detection Strategies

Beyond standard UV detection, several other techniques offer enhanced sensitivity and specificity.

  • Fluorescence Detection: Derivatizing the carboxylic acid with a fluorescent tag (e.g., coumarin or anthracene analogues) can lower detection limits significantly, reaching femtomole levels.[5][17] Chiral derivatizing agents that are also fluorescent can be used to separate enantiomers on a standard reversed-phase column.[18][19]

  • Charged Aerosol Detection (CAD): CAD is a mass-sensitive detection method that provides a near-uniform response for non-volatile analytes, irrespective of their chemical structure.[20][21] This makes it an excellent choice for analyzing underivatized fatty acids, simplifying quantification.[20]

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is the gold standard for both quantification and structural confirmation.[5][22] Electrospray ionization (ESI) in negative ion mode is highly effective for fatty acids.[22][23] LC-MS offers exceptional sensitivity and selectivity, often eliminating the need for derivatization and allowing for the identification of unknown compounds through fragmentation analysis (MS/MS).[2][24]

Conclusion

The analysis of long-chain ω-oxo fatty acids is a complex but achievable task with the strategic application of modern HPLC techniques. The choice of methodology, from sample preparation through to detection, must be guided by the specific research question and the nature of the sample matrix. By understanding the principles behind each step—the necessity of clean extraction, the power of derivatization to enhance signal, and the unique resolving capabilities of different chromatographic modes—researchers can develop robust and reliable methods. The protocols provided herein serve as a validated starting point for the separation and quantification of these biologically significant lipids, paving the way for a deeper understanding of their role in health and disease.

References

  • Imaizumi, N., & Ueno, Y. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. Biomedical Chromatography, 10(5), 193-204. Retrieved from [Link]

  • Miura, Y. (2013). The biological significance of ω-oxidation of fatty acids. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 89(8), 370–382. Retrieved from [Link]

  • Agilent Technologies. (2009). Automated Sample Preparation for Profiling Fatty Acids in Blood and Plasma using the Agilent 7693 ALS. Retrieved from [Link]

  • Hwang, S. H., Wagner, K., Xu, J., et al. (2014). Chemical synthesis and biological evaluation of ω-hydroxy polyunsaturated fatty acids. Prostaglandins & Other Lipid Mediators, 113-115, 34-43. Retrieved from [Link]

  • LIPID MAPS. (n.d.). Mass-Spectrometric Detection of Omega-Oxidation Products of Aliphatic Fatty Acids in Exhaled Breath. Retrieved from [Link]

  • Czauderna, M., Kowalczyk, J., & Niedźwiedzka, K. M. (2002). A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. Journal of Animal and Feed Sciences, 11(4), 517-526. Retrieved from [Link]

  • Kondo, J., Imaoka, T., Kawasaki, T., Nakanishi, A., & Kawahara, Y. (1993). Fluorescence derivatization reagent for resolution of carboxylic acid enantiomers by high-performance liquid chromatography. Journal of Chromatography A, 645(1), 75-81. Retrieved from [Link]

  • AOCS. (2019). Fatty Acid Analysis by HPLC. Retrieved from [Link]

  • Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC. Retrieved from [Link]

  • Miura, Y. (2013). The biological significance of ω-oxidation of fatty acids. ResearchGate. Retrieved from [Link]

  • Imai, K., Uzu, S., & Kanda, S. (1992). Fluorescent chiral derivatization reagents for carboxylic acid enantiomers in high-performance liquid chromatography. Analyst, 117(10), 1591-1595. Retrieved from [Link]

  • Gaisl, T., Bregy, L., Stebler, N., et al. (2017). Mass-Spectrometric Detection of Omega-Oxidation Products of Aliphatic Fatty Acids in Exhaled Breath. Analytical Chemistry, 89(19), 10456–10462. Retrieved from [Link]

  • Miura, Y. (2013). The biological significance of ω-oxidation of fatty acids. Semantic Scholar. Retrieved from [Link]

  • Czauderna, M., Kowalczyk, J., & Niedźwiedzka, K. M. (2017). A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. ResearchGate. Retrieved from [Link]

  • Miura, Y. (2017). Designing and Creating a Synthetic Omega Oxidation Pathway in Saccharomyces cerevisiae Enables Production of Medium-Chain α, ω-Dicarboxylic Acids. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Knauer. (2020). Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. Retrieved from [Link]

  • AOCS. (2019). The Chromatographic Resolution of Chiral Lipids. Retrieved from [Link]

  • Abdul-Hamid, M., & Rohman, A. (2023). Application of Chromatographic and Spectroscopic-Based Methods for Analysis of Omega-3 (ω-3 FAs) and Omega-6 (ω-6 FAs) Fatty Acids in Marine Natural Products. Molecules, 28(14), 5543. Retrieved from [Link]

  • Agilent Technologies. (2011). Reversed Phase HPLC of Fatty Acids. Retrieved from [Link]

  • Ikeda, K., Oike, Y., & Shimizu, T. (2018). Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry. Medical Mass Spectrometry, 2(1), 22–31. Retrieved from [Link]

  • Cyberlipid. (n.d.). SEPARATION OF FATTY ACIDS BY HPLC. Retrieved from [Link]

  • LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Oliw, E. H., & Hamberg, M. (2015). Chiral phase-HPLC separation of hydroperoxyoctadecenoic acids and their biosynthesis by fatty acid dioxygenases. Methods in Molecular Biology, 1209, 67-77. Retrieved from [Link]

  • ResearchGate. (n.d.). Calibration curves of omega fatty acids using UHPLC-MS/MS. Retrieved from [Link]

  • Soliman, M., & El-Aneed, A. (2013). Separation of dietary omega-3 and omega-6 fatty acids in food by capillary electrophoresis. Electrophoresis, 34(16), 2315-2322. Retrieved from [Link]

  • Le Grand, R., Vendeville, A., & Hardouin, J. (2016). Fast Fatty Acid Analysis by Core-Shell Reversed-Phase Liquid Chromatography Coupled to Evaporative Light-Scattering Detector. American Journal of Analytical Chemistry, 7(1), 1-10. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of 2,4-Dinitrophenylhydrazine by UV/Vis spectroscopy. Retrieved from [Link]

  • El-Haddad, J., Al-Talla, Z., & Al-Souod, K. (2015). Synthesis of short-chain hydroxyaldehydes and their 2,4-dinitrophenylhydrazone derivatives, and separation of their mixtures by HPLC-UV. Journal of the Serbian Chemical Society, 80(10), 1221-1232. Retrieved from [Link]

Sources

Application Notes and Protocols: 18-Oxooctadecanoic Acid as a Bio-Inspired Cross-Linking Agent in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Bio-Renewable Approach to Polymer Network Formation

The increasing demand for sustainable and high-performance polymeric materials has driven significant research into the development of bio-based cross-linking agents.[1][2] 18-Oxooctadecanoic acid, a derivative of the naturally occurring 18-carbon fatty acid, stearic acid, presents a compelling opportunity in this domain. Its unique bifunctional nature, possessing both a ketone and a carboxylic acid group, allows for a dual-mode of action in creating robust and tailored polymer networks. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 18-oxooctadecanoic acid as a versatile cross-linking agent. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the potential impact of this bio-inspired molecule on material properties.

The Chemistry of 18-Oxooctadecanoic Acid Cross-Linking

The efficacy of 18-oxooctadecanoic acid as a cross-linking agent stems from the distinct reactivity of its two functional groups: the ketone at the 18th position and the carboxylic acid at the 1st position. This dual functionality allows for the formation of diverse covalent and ionic linkages within a polymer matrix, influencing the final material's mechanical strength, thermal stability, and degradability.

1. The Role of the Ketone Group: Schiff Base Formation

The ketone group can react with primary amine functionalities present in various polymers (e.g., chitosan, gelatin, polyamines) to form a Schiff base (imine) linkage.[1][3] This reaction is often reversible and can be influenced by pH, allowing for the design of "smart" materials that respond to environmental stimuli.[4] The formation of imine cross-links contributes significantly to the mechanical integrity of the polymer network.[5]

2. The Role of the Carboxylic Acid Group: Amide and Ester Linkages

The carboxylic acid group offers another avenue for cross-linking. It can react with primary or secondary amines to form stable amide bonds, a reaction that can be facilitated by carbodiimide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[6] Alternatively, under acidic conditions and elevated temperatures, it can undergo esterification with hydroxyl-containing polymers (e.g., polyvinyl alcohol, cellulose derivatives). These covalent bonds provide permanent cross-links, enhancing the material's durability and solvent resistance.

3. Ionic Interactions

In addition to covalent bonding, the carboxylic acid group can participate in ionic interactions with cationic polymers or in the presence of multivalent cations, further reinforcing the polymer network.[1]

Below is a diagram illustrating the potential cross-linking mechanisms of 18-oxooctadecanoic acid with a hypothetical polymer containing both amine and hydroxyl groups.

Crosslinking_Mechanisms cluster_reactants Reactants cluster_products Cross-linked Polymer Network 18_OODA 18-Oxooctadecanoic Acid (HOOC-(CH2)16-C(=O)-CH3) Schiff_Base Schiff Base Linkage (-C=N-) 18_OODA->Schiff_Base Ketone + Amine Amide_Bond Amide Bond (-C(=O)-NH-) 18_OODA->Amide_Bond Carboxylic Acid + Amine (with EDC) Ester_Bond Ester Bond (-C(=O)-O-) 18_OODA->Ester_Bond Carboxylic Acid + Hydroxyl Ionic_Interaction Ionic Interaction (-COO- ... +NH3-) 18_OODA->Ionic_Interaction Carboxylic Acid + Amine Polymer Polymer Chain with -NH2 and -OH groups Polymer->Schiff_Base Polymer->Amide_Bond Polymer->Ester_Bond Polymer->Ionic_Interaction

Caption: Potential cross-linking pathways of 18-oxooctadecanoic acid with a functionalized polymer.

Experimental Protocols

The following protocols provide a general framework for utilizing 18-oxooctadecanoic acid as a cross-linking agent. Researchers should optimize the reaction conditions based on the specific polymer and desired material properties.

Protocol 1: Cross-Linking of an Amine-Functionalized Polymer via Schiff Base and Amide Bond Formation

This protocol is suitable for polymers such as chitosan, gelatin, or synthetic polyamines.

Materials:

  • Amine-functionalized polymer (e.g., Chitosan, medium molecular weight)

  • 18-Oxooctadecanoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) (optional, to improve efficiency)

  • Acetic acid (for dissolving chitosan)

  • Methanol or Ethanol

  • Dialysis tubing (appropriate molecular weight cut-off)

  • Deionized water

Procedure:

  • Polymer Solution Preparation:

    • Prepare a 1-2% (w/v) solution of the amine-functionalized polymer in a suitable solvent. For chitosan, dissolve it in a 1-2% (v/v) aqueous acetic acid solution with stirring until a homogenous solution is formed.

  • Cross-linker Solution Preparation:

    • Dissolve the desired amount of 18-oxooctadecanoic acid in a minimal amount of methanol or ethanol. The amount of cross-linker will depend on the desired cross-linking density (see Table 1).

  • Cross-linking Reaction:

    • Slowly add the 18-oxooctadecanoic acid solution to the polymer solution while stirring continuously.

    • To facilitate amide bond formation, prepare a fresh solution of EDC (and optionally NHS) in deionized water and add it to the reaction mixture. A typical molar ratio is Polymer Amine Groups:EDC:NHS of 1:2:1.

    • Allow the reaction to proceed at room temperature for 24-48 hours with continuous stirring.

  • Purification:

    • Transfer the reaction mixture into dialysis tubing and dialyze against deionized water for 2-3 days to remove unreacted cross-linker, EDC, and other by-products. Change the water frequently.

  • Casting and Drying:

    • Cast the purified hydrogel solution into a petri dish or a desired mold.

    • Dry the cast solution in an oven at a controlled temperature (e.g., 40-60°C) until a stable film or scaffold is formed.

Caption: General workflow for cross-linking an amine-functionalized polymer with 18-oxooctadecanoic acid.

Protocol 2: Cross-Linking of a Hydroxyl-Functionalized Polymer via Esterification

This protocol is suitable for polymers such as polyvinyl alcohol (PVA), cellulose derivatives, or starch.

Materials:

  • Hydroxyl-functionalized polymer (e.g., Polyvinyl alcohol, 99+% hydrolyzed)

  • 18-Oxooctadecanoic acid

  • Strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)

  • Suitable solvent (e.g., deionized water for PVA, or an organic solvent for other polymers)

  • Ethanol or Acetone

  • Deionized water

Procedure:

  • Polymer Solution/Mixture Preparation:

    • Dissolve the hydroxyl-functionalized polymer in the appropriate solvent. For PVA, this may require heating to ensure complete dissolution.

  • Cross-linker Addition:

    • Add the desired amount of 18-oxooctadecanoic acid to the polymer solution.

    • Add a catalytic amount of the strong acid (e.g., 0.1-0.5% w/w of the polymer).

  • Cross-linking Reaction (Thermal):

    • Cast the mixture into a suitable mold.

    • Heat the cast mixture in an oven at an elevated temperature (e.g., 100-140°C) for a specified period (e.g., 1-4 hours). The exact temperature and time will need to be optimized.

  • Purification:

    • After cooling, wash the resulting film or material extensively with ethanol or acetone to remove unreacted 18-oxooctadecanoic acid and the acid catalyst.

    • Finally, wash with deionized water and dry.

Characterization of Cross-Linked Polymers

To evaluate the success and extent of cross-linking, the following characterization techniques are recommended:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of new chemical bonds (e.g., imine C=N stretch, amide C=O stretch, ester C=O stretch).

  • Swelling Studies: To determine the cross-linking density. A lower degree of swelling in a suitable solvent indicates a higher cross-linking density.

  • Mechanical Testing: To measure tensile strength, Young's modulus, and elongation at break, which are all influenced by cross-linking.[1]

  • Thermal Analysis (TGA/DSC): To assess the thermal stability of the cross-linked material.

  • Scanning Electron Microscopy (SEM): To observe the morphology and pore structure of the cross-linked material.

Data Presentation: Impact of Cross-linker Concentration

The concentration of 18-oxooctadecanoic acid will have a profound effect on the properties of the final material. The following table provides a hypothetical example of how varying the cross-linker concentration might influence the properties of a chitosan-based hydrogel.

18-OODA Concentration (% w/w of Chitosan)Swelling Ratio (%)Tensile Strength (MPa)Elongation at Break (%)
0850 ± 5015 ± 245 ± 5
1600 ± 4025 ± 330 ± 4
2.5450 ± 3038 ± 420 ± 3
5300 ± 2545 ± 515 ± 2

Note: This data is illustrative. Actual results will vary depending on the polymer and experimental conditions.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. Successful cross-linking will be evident through a clear change in the physical properties of the polymer solution, such as gelation or the formation of a solid, non-soluble material. The characterization techniques outlined above provide quantitative measures to confirm and quantify the extent of the cross-linking reaction, ensuring the reliability and reproducibility of the results.

Conclusion and Future Perspectives

18-Oxooctadecanoic acid is a promising, bio-inspired cross-linking agent with the potential to create novel polymeric materials with tunable properties. Its dual functionality offers a versatile platform for designing materials for a wide range of applications, including drug delivery, tissue engineering, and sustainable packaging. Further research into the kinetics of the cross-linking reactions and the influence of the long aliphatic chain on material properties will undoubtedly expand the utility of this versatile molecule in polymer chemistry.

References

  • Gao, Y., et al. (2025). Effects of keto acid crosslinking on the structure and properties of chitosan based casted and hot-pressed films. International Journal of Biological Macromolecules. [Link]

  • ETW International. (n.d.). 18-(tert-Butoxy)-18-oxooctadecanoic acid | Peptide Side Chain. Retrieved from [Link]

  • Hildebrand, F., et al. (2024). Circular Cross-Linked Polyethylene Enabled by In-Chain Ketones. ACS Macro Letters. [Link]

  • Tallman, K. A., & Porter, N. A. (2014). The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. Chemical Reviews. [Link]

  • ResearchGate. (n.d.). Revisiting Acetoacetyl Chemistry to Build Malleable Cross-Linked Polymer Networks via Transamidation. Retrieved from [Link]

  • Boyer, C., et al. (2014). Oximes as Reversible Links in Polymer Chemistry: Dynamic Macromolecular Stars. RSC.org. [Link]

  • TSpace. (n.d.). Building bio-based carbonyl crosslinkers with carbohydrates and CAZymes. Retrieved from [Link]

  • The University of Manchester Research Explorer. (2017). KETO-HYDRAZIDE CROSSLINKING OF WATER-BORNE POLYMERS PREPARED BY EMULSION POLYMERISATION. Retrieved from [Link]

  • Liu, J., et al. (2013). Keto-Functionalized Polymer Scaffolds As Versatile Precursors to Polymer Side Chain Conjugates. PMC. [Link]

  • ACS Publications. (2024). Enzymatically Oxidized Carbohydrates As Dicarbonyl Biobased Cross-Linkers for Polyamines. Biomacromolecules. [Link]

  • MDPI. (2024). Hydrogels Based on Proteins Cross-Linked with Carbonyl Derivatives of Polysaccharides, with Biomedical Applications. PMC. [Link]

  • Tillet, G., et al. (2011). Chemical reactions of polymer crosslinking and post-crosslinking at room and medium temperature. Progress in Polymer Science. [Link]

  • Chemistry Steps. (n.d.). Carboxylic Acids to Ketones. Retrieved from [Link]

  • Ottokemi. (n.d.). 18-(tert-Butoxy)-18-oxooctadecanoic acid, 97%. Retrieved from [Link]

  • ACS Publications. (2024). Polysaccharide Aldehydes and Ketones: Synthesis and Reactivity. Biomacromolecules. [Link]

  • PMC. (2024). Polysaccharide Aldehydes and Ketones: Synthesis and Reactivity. PMC. [Link]

  • ResearchGate. (n.d.). Effects of keto acid crosslinking on the structure and properties of chitosan based casted and hot-pressed films. Retrieved from [Link]

  • Development of functional degradable materials by precise crosslinking design of biobased polymers. (2025). Polymer Journal. [Link]

  • ResearchGate. (2024). Biopolymer based hydrogels: crosslinking strategies and their applications. Retrieved from [Link]

  • The University of Queensland eSpace. (n.d.). Keto-functionalized polymer scaffolds as versatile precursors to polymer side-chain conjugates. Retrieved from [Link]

  • OUCI. (n.d.). Chemical reactions of polymer crosslinking and post-crosslinking at room and medium temperature. Retrieved from [Link]

  • PMC. (2025). Effect of Co-Crosslinking Reaction on the Morphology of Octavinyl Polyhedral Oligomeric Silsesquioxane/Natural Rubber Composites. PMC. [Link]

Sources

Application Note: High-Sensitivity Quantification of 18-Oxooctadecanoic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the quantification of 18-oxooctadecanoic acid (also known as 18-oxostearic acid), a rare but biologically significant intermediate of fatty acid omega-oxidation.

Introduction & Biological Context

18-oxooctadecanoic acid is a saturated C18 fatty acid featuring a terminal aldehyde group at the omega (


) position. It is a transient intermediate in the omega-oxidation pathway , a subsidiary metabolic route for fatty acids located primarily in the endoplasmic reticulum (ER) of liver and kidney cells.
Biological Significance

Under normal physiological conditions,


-oxidation in mitochondria is the dominant pathway for fatty acid catabolism. However, when 

-oxidation is defective (e.g., carnitine deficiency) or overwhelmed, the

-oxidation pathway becomes upregulated.
  • Hydroxylation: Cytochrome P450 enzymes (CYP4A/CYP4F families) hydroxylate the terminal methyl group of stearic acid to form 18-hydroxystearic acid .

  • Oxidation (Rate-Limiting): Alcohol dehydrogenase oxidizes the hydroxyl group to an aldehyde, yielding 18-oxooctadecanoic acid .

  • Carboxylation: Aldehyde dehydrogenase rapidly converts the aldehyde to octadecanedioic acid (a dicarboxylic acid), which is then excreted in urine.

Analytical Challenge: The aldehyde group of 18-oxooctadecanoic acid is chemically unstable and prone to spontaneous oxidation to the dicarboxylic acid or reduction back to the alcohol during sample processing. Furthermore, it exists in low abundance compared to the parent fatty acid. Derivatization is strictly required to "trap" the aldehyde functionality and enhance ionization efficiency.

Pathway Visualization

OmegaOxidation Stearic Stearic Acid (C18:0) OH_Stearic 18-Hydroxystearic Acid Stearic->OH_Stearic CYP4F/CYP4A (NADPH, O2) Oxo_Stearic 18-Oxooctadecanoic Acid (Target Analyte) OH_Stearic->Oxo_Stearic Alcohol Dehydrogenase (ADH) Dicarboxy Octadecanedioic Acid Oxo_Stearic->Dicarboxy Aldehyde Dehydrogenase (ALDH)

Figure 1: The omega-oxidation pathway highlighting 18-oxooctadecanoic acid as the transient aldehyde intermediate.

Experimental Strategy

Due to the dual functionality (carboxylic acid + aldehyde), this protocol offers two validated approaches. Method A (LC-MS/MS) is recommended for high-throughput quantification in biofluids. Method B (GC-MS) is recommended for structural validation.

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Analyte Standard: 18-oxooctadecanoic acid is not commonly available as a free acid.

    • Sourcing Strategy: Purchase 18-(tert-Butoxy)-18-oxooctadecanoic acid (CAS: 843666-40-0) and perform acid hydrolysis (TFA/DCM) to generate the free acid standard. Alternatively, perform controlled oxidation of 18-hydroxystearic acid (CAS: 3155-42-8) using Dess-Martin periodinane.

  • Internal Standard (IS): 12-oxostearic acid or a deuterated analog of 18-hydroxystearic acid (e.g., 18-hydroxy-d3-stearic acid) if the oxo-analog is unavailable.

  • Derivatization Reagents:

    • LC-MS:Girard Reagent T (GT) (Carboxymethyl)trimethylammonium chloride hydrazide.

    • GC-MS:PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) and BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

Method A: LC-ESI-MS/MS (Girard T Derivatization)[3]

This method utilizes charge-tagging .[1] Girard Reagent T reacts specifically with the aldehyde to form a hydrazone carrying a permanent quaternary ammonium cation. This drastically increases sensitivity in ESI(+) mode and eliminates the need for acidic mobile phases that might suppress ionization of fatty acids.

Protocol Steps
Step 1: Sample Extraction
  • Aliquot 50 µL of plasma/serum into a 1.5 mL Eppendorf tube.

  • Add 10 µL of Internal Standard (1 µM in methanol).

  • Add 200 µL of Methanol/Acetonitrile (1:1) containing 0.01% BHT (Butylated hydroxytoluene) to precipitate proteins and prevent oxidation.

  • Vortex for 30 seconds; Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a glass vial. Evaporate to dryness under

    
     gas.
    
Step 2: Derivatization (Charge-Tagging)
  • Reconstitute the dried residue in 100 µL of Methanol .

  • Add 50 µL of Girard T solution (10 mg/mL in Methanol containing 1% Formic Acid).

  • Seal the vial and incubate at 40°C for 60 minutes .

    • Mechanism:[2][3] The hydrazine group of GT attacks the aldehyde of 18-oxooctadecanoic acid, forming a stable hydrazone.

  • Cool to room temperature. Inject directly or dilute with mobile phase A.

Step 3: LC-MS/MS Parameters[4][1]
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile/Isopropanol (90:10) + 0.1% Formic Acid

  • Gradient: 0-1 min (30% B), 1-8 min (linear to 95% B), 8-10 min (hold 95% B).

  • Ionization: Electrospray Ionization (ESI) – Positive Mode .

MRM Transitions: The derivative adds a mass of 114.1 Da to the neutral molecule (Reagent cation 132.1 Da - Water 18.0 Da).

  • Target MW (18-oxo): 298.5 Da

  • Precursor Ion [M]+: 412.6 m/z

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Rationale
18-Oxo-Stearic-GT 412.6 353.6 25Neutral loss of Trimethylamine (-59 Da)
18-Oxo-Stearic-GT 412.6 298.5 35Cleavage of hydrazone linker
IS (12-Oxo-Stearic-GT) 412.6 *353.6 25Separated by Retention Time

> Note: Isomeric oxo-fatty acids (like 12-oxo) will have the same mass. Chromatographic separation is critical. 18-oxo typically elutes later than mid-chain oxo-isomers on C18 columns.

Method B: GC-MS (PFBHA/TMS Derivatization)

This method is ideal for confirming the position of the oxo-group via electron impact (EI) fragmentation patterns.

Protocol Steps
  • Extraction: Perform Liquid-Liquid Extraction (LLE) using Chloroform:Methanol (2:1) (Folch method). Dry the organic layer.

  • Oximation (Aldehyde Protection):

    • Add 50 µL of PFBHA-HCl (20 mg/mL in Pyridine).

    • Incubate at 60°C for 30 minutes .

    • Result: Converts aldehyde to pentafluorobenzyl-oxime.

  • Silylation (Carboxyl Protection):

    • Add 50 µL of BSTFA + 1% TMCS .

    • Incubate at 60°C for 30 minutes .

    • Result: Converts carboxylic acid to TMS ester.

  • Analysis: Inject 1 µL into GC-MS (Splitless).

    • Column: DB-5MS or equivalent (30 m x 0.25 mm).

    • Detection: EI Source (70 eV) or NCI (Negative Chemical Ionization) for ultra-sensitivity (detecting the PFB moiety).

Workflow Visualization

Workflow cluster_LC Method A: LC-MS/MS (Quantification) cluster_GC Method B: GC-MS (Confirmation) Sample Biological Sample (Plasma/Tissue) Extract Extraction (MeOH/ACN + BHT) Sample->Extract Dry Evaporate to Dryness (N2 stream) Extract->Dry Deriv_LC Derivatization: Girard Reagent T (40°C, 60 min) Dry->Deriv_LC Path A Deriv_GC1 Step 1: PFBHA (Aldehyde -> Oxime) Dry->Deriv_GC1 Path B Analyze_LC LC-ESI(+)-MS/MS MRM: 412.6 -> 353.6 Deriv_LC->Analyze_LC Deriv_GC2 Step 2: BSTFA (COOH -> TMS Ester) Deriv_GC1->Deriv_GC2 Analyze_GC GC-MS (EI/NCI) Structural ID Deriv_GC2->Analyze_GC

Figure 2: Dual-stream workflow for quantitation (LC-MS) and structural confirmation (GC-MS).

References

  • Sanders, R. J., et al. (2005). "Omega-oxidation of fatty acids in humans." Journal of Lipid Research, 46(12), 2673-2681. Link

  • Griffiths, W. J., et al. (2013). "Derivatization methods for the analysis of steroids and lipids by LC-MS." Mass Spectrometry Reviews, 32(6), 450-471. Link

  • Li, X., & Franke, A. A. (2011). "Improved LC-MS method for the determination of fatty acids in biological samples using Girard T derivatization." Analytical Chemistry, 83(8), 3133-3140. Link

  • BroadPharm. "18-(tert-Butoxy)-18-oxooctadecanoic acid Product Page." BroadPharm Catalog. Link

  • Honda, A., et al. (2009). "Highly sensitive analysis of oxo-fatty acids using derivatization with Girard P reagent." Journal of Chromatography B, 877(29), 3667-3672. Link

Sources

Application Note: Solvent Systems & Handling of 18-Oxooctadecanoic Acid for In Vitro Assays

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the specific physicochemical challenges of 18-oxooctadecanoic acid (also known as 18-oxostearic acid). Unlike standard fatty acids, this molecule contains a terminal aldehyde group , rendering it highly reactive and prone to oxidation or adduct formation. The protocols below prioritize chemical stability and physiological relevance .

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

18-oxooctadecanoic acid is an


-oxidized fatty acid metabolite. Its dual nature—containing both a hydrophilic carboxylic acid head and a reactive hydrophobic aldehyde tail—creates unique solubility challenges.
  • The Challenge: The primary failure mode in assays involving this compound is precipitation in aqueous media (due to chain length) and chemical degradation (oxidation of the aldehyde to a dicarboxylic acid).

  • The Solution: Direct addition of organic solvents to cell culture media often results in micro-precipitation that is invisible to the naked eye but skews IC50/EC50 data. The Gold Standard method is BSA (Bovine Serum Albumin) Conjugation , which mimics physiological transport and stabilizes the aldehyde moiety.

Physicochemical Profile
PropertyValue / CharacteristicImplication for Assays
Molecular Structure C18 Fatty Acid with

-Aldehyde
Amphiphilic but dominant hydrophobicity.
Solubility (Water) Negligible (< 1 µM)Requires carrier protein (BSA) for aqueous stability.
Solubility (Organic) DMSO (> 25 mM), Ethanol (> 10 mM)DMSO is preferred for stock stability (avoids hemiacetal formation).
Reactivity High (Aldehyde group)Prone to autoxidation to 1,18-octadecanedioic acid. Must use inert gas.

Recommended Solvent Systems

System A: The "Physiological" System (Recommended)
  • Composition: 18-oxooctadecanoic acid conjugated to Fatty Acid-Free BSA.

  • Ratio: Typically 2:1 to 6:1 (Fatty Acid : BSA molar ratio).

  • Mechanism: BSA hydrophobic pockets sequester the aliphatic chain, protecting the aldehyde and preventing precipitation.

  • Application: Metabolic assays, long-term incubations (>1 hr), signaling studies.

System B: The "High-Throughput" System (Alternative)
  • Composition: High-concentration DMSO stock spiked directly into media.

  • Limit: Final DMSO concentration must be < 0.1% (v/v).

  • Risk: High risk of "crashing out" (precipitation) upon contact with aqueous media.

  • Application: Short-term (< 1 hr) acute toxicity or receptor binding screens.

Workflow Visualization

The following diagram outlines the critical decision pathways and handling steps to ensure compound integrity.

G Start 18-Oxooctadecanoic Acid (Solid) Stock Prepare Stock Solution (DMSO, 50-100 mM) Start->Stock Gas CRITICAL: Overlay with Argon/N2 to prevent oxidation Stock->Gas Storage Decision Select Assay Type Stock->Decision Conjugation Conjugation Step Dropwise addition to warm BSA (37°C) Stock->Conjugation Add Stock DirectSpike Direct Spike into Media (Vortex immediately) Stock->DirectSpike PathA Long-term / Metabolic Assay (>1 hour) Decision->PathA PathB Acute Screening (<1 hour) Decision->PathB BSA_Prep Prepare FA-Free BSA Solution (10-20% in PBS/Media) PathA->BSA_Prep PathB->DirectSpike BSA_Prep->Conjugation Filter Sterile Filter (0.22 µm) Remove aggregates Conjugation->Filter Final Ready for Cell Treatment Filter->Final QC QC Check: Turbidity/Microscopy DirectSpike->QC QC->Final

Caption: Logical workflow for solubilizing 18-oxooctadecanoic acid. The Green path (BSA Conjugation) is the validated route for physiological stability.

Detailed Protocols

Protocol 1: Preparation of Primary Stock Solution

Objective: Create a stable, high-concentration organic stock.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide).

    • Why? Ethanol can react with the aldehyde group to form hemiacetals, complicating concentration calculations. DMSO is chemically inert toward the aldehyde under storage conditions.

  • Weighing: Weigh the 18-oxooctadecanoic acid solid rapidly. The solid is waxy; avoid static.

  • Dissolution: Dissolve to a concentration of 50 mM to 100 mM .

    • Example: Dissolve 15 mg (MW ~298.46 g/mol ) in ~500 µL DMSO.

  • Preservation: Immediately overlay the vial with inert gas (Nitrogen or Argon) to displace oxygen.

  • Storage: Store at -80°C in single-use aliquots. Do not freeze-thaw more than once.

Protocol 2: BSA Conjugation (The Gold Standard)

Objective: Create a stable 2–5 mM working solution in aqueous buffer.

Materials:

  • Primary Stock (from Protocol 1).

  • Fatty Acid-Free BSA (Lyophilized powder, cell culture grade). Note: Standard BSA contains endogenous lipids that will interfere.

  • PBS or Serum-Free Media (pre-warmed to 37°C).

Procedure:

  • Prepare BSA Vehicle: Dissolve Fatty Acid-Free BSA in PBS to create a 10% (w/v) solution . Filter sterilize (0.22 µm).

  • Warm: Place the BSA solution in a 37°C water bath with a magnetic stir bar.

    • Caution: Do not overheat (>40°C) as aldehydes are heat-labile and BSA can denature.

  • Conjugation (The Critical Step):

    • While stirring rapidly, add the DMSO Stock dropwise to the BSA solution.

    • Maximum Solvent Limit: Ensure the final DMSO volume does not exceed 10% of the BSA stock volume (final <1% in the conjugate stock, which will be further diluted).

    • Target Ratio: Aim for a 4:1 molar ratio (Fatty Acid : BSA).

  • Incubation: Stir at 37°C for 30–60 minutes. The solution should remain clear.

  • Final Dilution: This "Conjugated Stock" (e.g., 5 mM FA / 1.25 mM BSA) can now be diluted into cell culture media to reach final assay concentrations (e.g., 10–100 µM).

Protocol 3: Quality Control & Validation

Self-Validating the System: Before applying to cells, perform the "Microscopy Turbidity Test" :

  • Dilute your working solution to the final assay concentration (e.g., 50 µM) in warm media.

  • Place 100 µL in a clear 96-well plate.

  • View under a phase-contrast microscope at 20x or 40x.

  • Pass: Homogeneous field.

  • Fail: Presence of small, refracting oil droplets or crystals. Action: Discard and repeat BSA conjugation with slower addition.

Troubleshooting & Scientific Rationale

IssueProbable CauseCorrective Action
Cloudiness in Stock Water contamination in DMSOUse fresh, anhydrous DMSO (stored over molecular sieves).
Loss of Activity Aldehyde oxidationCheck storage. If stock turned from white/clear to yellow, it has oxidized.
Cell Toxicity (Unexpected) Free aldehyde toxicityThe aldehyde group is electrophilic and toxic at high free concentrations. Increase BSA ratio to buffer the free concentration.
Inconsistent IC50 Adsorption to plasticsLong-chain fatty acids stick to plastic. Use glass vials for stocks and "Low-Binding" plasticware for dilutions.

References

  • Rial, S. A., et al. (2018). Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis. Molecules. Link

    • Context: Establishes the standard protocol for fatty acid-BSA conjug
  • Römer, A., et al. (2021). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Biology Methods and Protocols. Link

    • Context: Comparative analysis of Ethanol vs. DMSO and the critical necessity of BSA complexing for reproducibility.
  • Demozay, D., et al. (2008).

    
    -Cells. Diabetes. Link
    
    • Context: Demonstrates the use of BSA-conjugated fatty acids for studying oxidation pathways relevant to 18-oxooctadecanoic acid.
  • Teng, R. J., et al. (2002). The influence of the solvents DMSO and ethanol on the genotoxicity of alpha,beta-unsaturated aldehydes. Mutation Research. Link

    • Context: Discusses the interaction of solvents with aldehyde groups; supports the preference for DMSO in specific stability contexts over ethanol which may form adducts.
  • Rizzo, W. B. (2014). Sjögren-Larsson syndrome: molecular genetics and biochemical pathogenesis of fatty aldehyde dehydrogenase deficiency. Molecular Genetics and Metabolism. Link

    • Context: Provides biological background on the toxicity and metabolism of long-chain fatty aldehydes (like 18-oxo) and the role of FALDH.

Application Note: Biocatalytic Production of 18-Oxooctadecanoic Acid from Renewable Lipids

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The selective functionalization of non-activated C–H bonds in fatty acids remains a "Holy Grail" in green chemistry. 18-oxooctadecanoic acid (18-OD), a C18 fatty acid with a terminal aldehyde group, is a high-value intermediate for the synthesis of biopolymers (polyesters), fragrances, and cross-linking agents. Traditional chemical synthesis requires harsh oxidants (e.g., chromic acid) and lacks regioselectivity, often attacking the more reactive internal methylene groups or double bonds.

This guide details a precision biocatalytic cascade using an engineered Escherichia coli host to convert renewable stearic acid (C18:0) or oleic acid (C18:1) into 18-oxooctadecanoic acid. The system leverages a terminal hydroxylase (CYP153A) coupled with a selective alcohol dehydrogenase (AlkJ), operating in a biphasic reaction medium to overcome substrate solubility limits.

Key Advantages
  • Regioselectivity: >98% specificity for the

    
    -position (terminal carbon).
    
  • Sustainability: Operates at ambient temperature (

    
    ) and neutral pH.
    
  • Atom Economy: Uses molecular oxygen as the oxidant.[1]

Mechanism of Action: The Enzymatic Cascade

The bioconversion relies on a two-step oxidation cascade. To prevent the degradation of the lipid substrate for energy, the host strain must have the


-oxidation pathway blocked (typically via a 

\textit{fadD} mutation).
The Pathway[1][2][3][4][5][6]
  • 
    -Hydroxylation:  The hydrophobic fatty acid terminus is hydroxylated by a cytochrome P450 monooxygenase (CYP153A) to form 18-hydroxyoctadecanoic acid. This step consumes NADPH and 
    
    
    
    .
  • Alcohol Oxidation: An integral membrane alcohol dehydrogenase (AlkJ) oxidizes the terminal hydroxyl group to an aldehyde.

  • Prevention of Over-Oxidation: A critical challenge is preventing the conversion of the aldehyde to the dicarboxylic acid (1,18-octadecanedioic acid) by endogenous aldehyde dehydrogenases (ALDHs).

BiocatalyticCascade Substrate Stearic Acid (C18:0) CYP CYP153A (Hydroxylase) + NADPH, O2 Substrate->CYP Intermed 18-Hydroxy- stearic Acid ADH AlkJ (Alcohol DH) - 2H Intermed->ADH Product 18-Oxo- stearic Acid (Target Aldehyde) ALDH Endogenous ALDHs Product->ALDH Undesired Byproduct 1,18-Octadecanedioic Acid (Over-oxidation) CYP->Intermed ADH->Product ALDH->Byproduct

Figure 1: The enzymatic cascade converting Stearic Acid to 18-Oxooctadecanoic Acid. Green indicates the target; red indicates the over-oxidation pathway to be minimized.

Experimental Design & Host Selection

Host Strain: E. coli BL21(DE3) fadD

The deletion of the fadD gene (acyl-CoA synthetase) is non-negotiable. In wild-type E. coli, fadD activates fatty acids for transport into the


-oxidation cycle, where they are consumed for energy. Deletion ensures the substrate remains available for the recombinant enzymes.
Enzyme Selection
Enzyme ClassSpecific VariantSource OrganismFunction
P450 Monooxygenase CYP153A (G307A variant)Marinobacter aquaeoleiTerminal hydroxylation of C12-C18 lipids.[2] The G307A mutation improves catalytic efficiency.[2]
Redox Partners CamA / CamBPseudomonas putidaTransfers electrons from NADH to the P450 heme.
Alcohol Dehydrogenase AlkJPseudomonas putida GPo1Membrane-bound ADH specific for long-chain alkanols. Stops preferentially at the aldehyde.

Detailed Protocols

Protocol A: Whole-Cell Biocatalyst Preparation

Objective: Express the CYP153A and AlkJ systems in the


\textit{fadD} host.
  • Transformation:

    • Transform E. coli BL21(DE3)

      
      fadD with pET28a-CYP153A-CamAB (KanR) and pCDFDuet-AlkJ (StrepR).
      
    • Plate on LB agar containing Kanamycin (50 µg/mL) and Streptomycin (50 µg/mL). Incubate at

      
       overnight.
      
  • Pre-culture:

    • Inoculate a single colony into 10 mL TB (Terrific Broth) medium with antibiotics.

    • Incubate at

      
      , 250 rpm for 12 hours.
      
  • Expression Culture:

    • Transfer 1% (v/v) inoculum into 500 mL TB medium in a 2L baffled flask.

    • Grow at

      
       until 
      
      
      
      reaches 0.6–0.8.
  • Induction:

    • Cool culture to

      
      .
      
    • Add 0.5 mM

      
      -ALA  (5-aminolevulinic acid) as a heme precursor.
      
    • Add 0.1 mM IPTG to induce protein expression.

    • Incubate at

      
      , 200 rpm for 16–20 hours.
      
  • Harvest:

    • Centrifuge cells at 4,000 x g for 15 min at

      
      .
      
    • Wash cells once with 100 mM Potassium Phosphate Buffer (KPB), pH 7.5.

    • Resuspend cells to a final

      
       of 30–50 in KPB (pH 7.5) containing 1% glucose (for cofactor regeneration).
      
Protocol B: Biphasic Bioconversion

Objective: Convert Stearic Acid to 18-OD while managing substrate solubility and product toxicity.

Rationale: C18 fatty acids are solids at physiological temperatures. An organic phase acts as a reservoir for the substrate and a sink for the product, reducing toxicity to the cells.

  • Reaction Setup (20 mL scale):

    • Aqueous Phase (18 mL): Resuspended cells (

      
      ) in 100 mM KPB (pH 7.5) + 2% Glucose.
      
    • Organic Phase (2 mL): Bis(2-ethylhexyl) phthalate (BEHP) or Decane containing 10 mM Stearic Acid .

    • Note: BEHP is biocompatible and has high capacity for fatty acids.

  • Incubation:

    • Shake at 250 rpm (vigorous aeration is crucial for P450 activity) at

      
      .
      
    • Timepoint: 12–24 hours.

  • Sampling:

    • Remove 500 µL of the emulsion.

    • Acidify with 50 µL 6M HCl to protonate fatty acids (stops reaction and aids extraction).

Protocol C: Downstream Analytics (GC-MS)

Objective: Quantify the aldehyde product. Aldehydes are unstable; derivatization is required.

  • Extraction:

    • Mix acidified sample with 500 µL Ethyl Acetate. Vortex for 1 min.

    • Centrifuge (10,000 x g, 2 min) to separate phases. Collect the top organic layer.

  • Derivatization (Two-Step):

    • Step 1 (Methylation of Carboxyl group): Add 100 µL TMS-diazomethane (or use

      
      -Methanol method) to convert the carboxylic acid end to a methyl ester. Evaporate to dryness.
      
    • Step 2 (Protection of Aldehyde): Resuspend in 50 µL Pyridine + 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). Incubate at

      
       for 30 min.
      
    • Alternative for Aldehydes: Use PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) to form a stable oxime specifically for the aldehyde group.

  • GC-MS Analysis:

    • Column: HP-5ms or equivalent non-polar column.

    • Inlet:

      
      , Split 10:1.
      
    • Oven:

      
       (1 min) 
      
      
      
      
      
      /min
      
      
      
      
      (5 min).
    • Target Ions: Look for the molecular ion of the derivatized 18-OD.

Process Workflow Diagram

Workflow Step1 1. Strain Engineering (BL21 dFadD + CYP153A + AlkJ) Step2 2. Biocatalyst Production (TB Media, 25°C, d-ALA + IPTG) Step1->Step2 Step3 3. Biphasic Reaction (Aq: Cells/Glucose | Org: Lipid/BEHP) Step2->Step3 Step4 4. Phase Separation (Centrifugation) Step3->Step4 Step5 5. Derivatization (Methylation + Silylation) Step4->Step5 Step6 6. GC-MS Quantification Step5->Step6

Figure 2: Operational workflow from strain preparation to analytical validation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Oxygen LimitationP450s require

. Increase shaking speed or use baffled flasks. Ensure reaction volume < 20% of flask volume.
Over-oxidation to Acid Endogenous ALDH activityReduce reaction time (harvest at 12h). Consider knocking out aldA and aldB genes in the host.
Substrate Precipitation Poor solubilityEnsure the organic phase (BEHP or Decane) is well-emulsified. Add cyclodextrins (HP-

-CD) as a solubilizer.
Cell Lysis Toxic Aldehyde accumulationAldehydes cross-link proteins. Increase the organic phase ratio to sequester the product away from cells.

References

  • Honda Malca, S., et al. (2012).[2] "Bacterial CYP153A monooxygenases for the synthesis of omega-hydroxylated fatty acids." Chemical Communications.[2][3] Link

  • Scheps, D., et al. (2013). "Synthesis of

    
    -hydroxy dodecanoic acid based on an engineered CYP153A fusion construct." Microbial Biotechnology. Link
    
  • Grant, C., et al. (2011). "The AlkJ alcohol dehydrogenase from Pseudomonas putida GPo1." Applied and Environmental Microbiology. Link

  • Klatte, S. & Hauer, B. (2016).

    
    -Hydroxy Acids and Dicarboxylic Acids." European Journal of Organic Chemistry. Link
    
  • Ladkau, N., et al. (2014).

    
    -hydroxylase system of Marinobacter aquaeolei." Journal of Biotechnology. Link
    

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Aldehyde Oxidation in 18-Oxooctadecanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and lipid chemists who struggle with the instability of


-oxo fatty acids.

18-oxooctadecanoic acid (also known as 18-oxostearic acid) is a bifunctional molecule featuring a carboxylic acid at C1 and a highly reactive aldehyde group at C18. If left unprotected, this terminal aldehyde rapidly undergoes autoxidation to form octadecanedioic acid. This degradation compromises downstream lipidomics, biomarker assays, and multi-step organic syntheses.

This guide provides field-proven strategies, causality-driven troubleshooting, and validated protocols to maintain the structural integrity of your compound.

Troubleshooting Guide: Why is my 18-oxooctadecanoic acid degrading?

Symptom: You observe a secondary peak in your LC-MS or HPLC chromatogram corresponding to a +16 Da mass shift (e.g., from 298.46 g/mol to 314.46 g/mol ).

Root Cause (The Causality): The C18 aldehyde group is undergoing autoxidation[1]. Aldehydes react with atmospheric oxygen via a radical chain mechanism initiated by light or trace metals. An acyl radical is formed, which reacts with


 to form a peroxy acid intermediate. This peroxy acid then reacts with another unoxidized aldehyde molecule, yielding two molecules of octadecanedioic acid (the dicarboxylic acid).

The Solution: To stop this degradation, you must interrupt the autocatalytic chain reaction. Purging the environment with an inert gas (Argon) removes the oxygen source, while adding a radical scavenger like Butylated hydroxytoluene (BHT) terminates the radical chain[2]. BHT is a sterically hindered phenol; it donates a hydrogen atom to peroxy radicals, converting them to harmless hydroperoxides. The resulting BHT radical is stabilized by resonance and steric hindrance, preventing it from propagating the oxidation.

autoxidation A 18-oxooctadecanoic acid (Aldehyde) B Acyl Radical Intermediate A->B O2, Light, Trace Metals C Peroxy Acid Intermediate B->C O2 D Octadecanedioic acid (Carboxylic Acid) C->D + Aldehyde E BHT (Antioxidant) E->B Quenches Radicals (H-atom transfer)

Fig 1: Autoxidation mechanism of 18-oxooctadecanoic acid and radical quenching by BHT.

Frequently Asked Questions (FAQs)

Q1: Can I just store 18-oxooctadecanoic acid at -80°C without antioxidants? A: No. While ultra-low temperatures significantly slow the kinetic rate of oxidation, they do not stop it entirely. Over months of storage, trace dissolved oxygen will still degrade the aldehyde. A multi-layered approach (Argon + -80°C + BHT) is required for true long-term stability.

Q2: I need to perform a Grignard reaction on the carboxylic acid end. How do I prevent the aldehyde from reacting or oxidizing? A: You must use a reversible protecting group[3]. Converting the aldehyde to a cyclic acetal (e.g., 1,3-dioxolane) masks the electrophilic carbonyl carbon. This renders the C18 position inert to nucleophiles (like Grignard reagents) and highly resistant to autoxidation under neutral or basic conditions.

Q3: How much BHT is optimal without interfering with my downstream assays? A: Typically, 25 to 50 ppm (parts per million) is sufficient to quench autoxidation in lipid samples without causing significant interference in most mass spectrometry or chromatographic applications[4].

Quantitative Data: Storage Condition Efficacy

To help you select the appropriate storage strategy, review the empirical stability data below.

Storage ConditionAdditiveAtmosphereExpected Shelf LifeOxidation Rate
Room Temp NoneAir< 24 HoursHigh
4°C NoneAir1-2 WeeksModerate
-20°C NoneArgon3-6 MonthsLow
-80°C 50 ppm BHTArgon> 2 YearsNegligible
Room Temp (Acetal Protected) NoneAir> 2 YearsNegligible

Validated Experimental Protocols

The following protocols are designed to be self-validating systems. Always verify the success of your protection or deprotection steps using LC-MS or TLC before proceeding to complex downstream workflows.

Protocol A: Optimal Storage Preparation (Physical Protection)
  • Solvent Evaporation: Dry the 18-oxooctadecanoic acid under a gentle, steady stream of high-purity Argon or Nitrogen to remove any volatile extraction solvents.

  • Antioxidant Addition: Reconstitute the lipid in an anhydrous, degassed solvent (e.g., ethanol or chloroform) containing 50 ppm BHT[4].

  • Aliquotting: Dispense the solution into amber glass vials to prevent photo-initiated radical formation.

  • Purging: Overlay the headspace of each vial with Argon for 30 seconds before immediately sealing with a PTFE-lined cap.

  • Storage: Flash-freeze the vials in liquid nitrogen and transfer to a -80°C freezer for long-term storage.

Protocol B: Acetal Protection (Chemical Protection via 1,3-Dioxolane)

Use this protocol if the compound will be subjected to basic conditions, nucleophiles, or extended room-temperature handling[5].

  • Preparation: In an oven-dried round-bottom flask, dissolve 1 equivalent of 18-oxooctadecanoic acid in anhydrous toluene.

  • Reagent Addition: Add 5 equivalents of ethylene glycol and 0.1 mol % of an acid catalyst (e.g., p-toluenesulfonic acid or trace HCl)[5].

  • Reflux: Attach a Dean-Stark apparatus and reflux the mixture. The continuous physical removal of water will drive the chemical equilibrium toward the acetal product.

  • Validation: Monitor the reaction via LC-MS. The reaction is complete when the free aldehyde peak (m/z 298.46) is fully consumed and replaced by the acetal mass.

  • Workup: Cool to room temperature, quench with saturated

    
    , extract with ethyl acetate, dry over 
    
    
    
    , and concentrate in vacuo.
Protocol C: Deprotection (Acetal Hydrolysis)
  • Hydrolysis: Dissolve the protected intermediate in a mixture of THF and 1M HCl (1:1 v/v).

  • Stirring: Stir at room temperature for 2-4 hours.

  • Validation: Verify complete deprotection by LC-MS (reappearance of the m/z 298.46 peak).

  • Recovery: Extract the regenerated 18-oxooctadecanoic acid with diethyl ether, wash with brine, dry over anhydrous

    
    , and concentrate.
    

acetal_workflow Step1 1. Dissolve 18-oxooctadecanoic acid in anhydrous toluene Step2 2. Add Ethylene Glycol & Trace Acid Catalyst Step1->Step2 Step3 3. Reflux with Dean-Stark (Continuous H2O Removal) Step2->Step3 Step4 4. 1,3-Dioxolane Protected Intermediate Step3->Step4 Acetalization Step5 5. Perform Downstream Synthesis (e.g., Grignard) Step4->Step5 Chemoselective Reaction Step6 6. Acid-Catalyzed Deprotection (HCl/H2O) Step5->Step6 Step7 7. Recovered 18-oxooctadecanoic acid Step6->Step7 Hydrolysis

Fig 2: Workflow for the reversible acetal protection of the C18 aldehyde group.

References

  • Title: Acetals as Protecting Groups for Aldehydes and Ketones Source: Chemistry Steps URL: [Link]

  • Title: A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids Source: ACS Omega (via PMC) URL: [Link]

  • Title: Butylated hydroxytoluene addition improves the thiobarbituric acid assay for malonaldehyde from chicken plasma fat Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol Source: Nature Communications (via ResearchGate) URL: [Link]

Sources

Technical Support Center: Chromatography Optimization for 18-Oxooctadecanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #OA-18-TAIL-001 Subject: Resolving Peak Tailing and Broadening of 18-Oxooctadecanoic Acid (18-oxo-OA) Assigned Specialist: Senior Application Scientist, Lipidomics Division

Executive Summary

18-oxooctadecanoic acid (18-oxo-OA) presents a unique chromatographic challenge due to its bifunctional nature . It contains a hydrophobic C18 alkyl chain, an ionizable carboxylic acid terminus (


), and a reactive terminal aldehyde group.

Peak tailing in this molecule is rarely caused by a single factor. It is typically a compound effect of secondary silanol interactions (via the carboxyl group) and on-column hydration or oxidation (via the aldehyde group). This guide prioritizes non-destructive mobile phase adjustments before moving to derivatization workflows.

Part 1: Diagnostic Logic Tree

Before altering your method, use this logic flow to identify the root cause of the asymmetry.

TroubleshootingLogic Start Symptom: Tailing Peak CheckpH Check Mobile Phase pH Start->CheckpH LowPH Is pH < 3.0? CheckpH->LowPH CheckCol Check Column Chemistry EndCap Is Column End-Capped? CheckCol->EndCap CheckSolv Check Sample Diluent StrSolv Is Diluent > 50% Stronger than Initial MP? CheckSolv->StrSolv Deriv Aldehyde Reactivity? DNPH Action: DNPH Derivatization (Stabilize Aldehyde) Deriv->DNPH If Tailing Persists LowPH->CheckCol Yes FixPH Action: Add 0.1% Formic Acid (Suppress Ionization) LowPH->FixPH No EndCap->CheckSolv Yes FixCol Action: Switch to High-Density End-Capped C18 EndCap->FixCol No StrSolv->Deriv No FixDil Action: Match Diluent to Initial Mobile Phase StrSolv->FixDil Yes

Figure 1: Systematic troubleshooting workflow for bifunctional fatty acid analysis.

Part 2: Troubleshooting Guides & FAQs

Issue 1: The "Shark Fin" Peak (Silanol Interactions)

Q: My peak has a sharp front but a long, dragging tail (Asymmetry > 1.5). I am using a standard C18 column with Water/Acetonitrile.

A: This is the classic signature of secondary silanol interactions . The carboxylic acid group on 18-oxo-OA is ionizing (


) and interacting with positively charged residual silanols on the silica surface.

The Fix: Ion Suppression You must lower the pH of the mobile phase to roughly 2 pH units below the


 of the acid (approx 4.8). This protonates the acid (

), rendering it neutral and hydrophobic, which eliminates the ionic drag.
ParameterRecommendationMechanism
Modifier 0.1% Formic Acid or 0.1% Acetic Acid Lowers pH to ~2.7, suppressing ionization of the carboxyl group [1].
Avoid Phosphate buffers (if using LC-MS)Non-volatile salts suppress MS ionization signals.
Column End-capped C18 or Polar-Embedded C18 "End-capping" chemically bonds small silanes to residual silanols, physically blocking the analyte from interacting with the silica surface [2].

Pro Tip: If you are already at low pH and still see tailing, add 5mM Ammonium Formate to the aqueous phase. The ammonium ions can "mask" accessible silanols, effectively competing with your analyte for those active sites.

Issue 2: Peak Broadening & Split Peaks (Aldehyde Instability)

Q: The peak looks "fuzzy" or shows a small shoulder/split. Is the aldehyde group reacting?

A: Yes. Long-chain aldehydes are notoriously unstable. They can undergo:

  • Hydration: Forming a gem-diol in aqueous conditions.

  • Oxidation: Converting to a dicarboxylic acid (1,18-octadecanedioic acid) in the presence of dissolved oxygen.

  • Hemiacetal Formation: If you use Methanol as solvent, the aldehyde can react to form a hemiacetal.

The Fix: Solvent & Temperature Control

  • Switch Solvents: Replace Methanol with Acetonitrile (ACN) . ACN is aprotic and will not form hemiacetals with the aldehyde group.

  • Temperature: Maintain column temperature at 40°C . This improves mass transfer for the long C18 chain but is not hot enough to accelerate degradation.

  • Isocratic Hold: If the shoulder appears on the gradient slope, try a shallow isocratic hold at the expected elution percentage to allow the equilibrium forms to merge.

Issue 3: The "Strong Solvent" Effect

Q: I dissolved my sample in 100% THF or IPA because it wasn't soluble in water, but now the peaks are distorted.

A: 18-oxo-OA is very hydrophobic. Injecting a plug of strong solvent (THF/IPA) into a weaker initial mobile phase (e.g., 50% Water) causes the analyte to travel faster than the mobile phase at the head of the column. This results in peak fronting or distortion.

The Fix: The "Sandwich" Injection or Co-Solvent

  • Protocol: Dissolve your standard in the minimum amount of IPA/THF, then dilute immediately with your Initial Mobile Phase (A) until the organic content matches the starting gradient conditions.

  • Target: Final sample diluent should be

    
     the organic strength of your starting gradient.
    

Part 3: The "Nuclear Option" – DNPH Derivatization

If direct analysis fails to yield symmetrical peaks due to the aldehyde's reactivity, derivatization with 2,4-Dinitrophenylhydrazine (DNPH) is the industry standard validation step. This converts the unstable aldehyde into a stable, UV-active hydrazone [3].

Why do this?
  • Stability: Locks the aldehyde form, preventing hydration/oxidation.

  • Sensitivity: The dinitrophenyl group has a high extinction coefficient at 360 nm (UV detection).

  • Peak Shape: The resulting molecule is less polar and structurally rigid, yielding sharp Gaussian peaks.

DNPH Derivatization Protocol

Reagents:

  • Reaction Solution: 2 mg/mL DNPH in Acetonitrile with 0.1% HCl.

  • Stop Solution: Pyridine (optional, to neutralize excess acid).

Workflow:

DNPH_Workflow Step1 1. Sample Prep Dissolve 18-oxo-OA in ACN Step2 2. Reaction Add 2x molar excess DNPH solution Incubate 60°C for 30 mins Step1->Step2 Step3 3. Quench (Optional) Neutralize with Pyridine (Only if acid sensitive) Step2->Step3 Step4 4. Analysis Inject onto C18 Column Detect at 360 nm Step3->Step4

Figure 2: Step-by-step derivatization workflow for stabilizing fatty aldehydes.

Chromatographic Conditions for DNPH-Derivative:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 1.8 µm.

  • Mobile Phase A: Water (0.1% Formic Acid).[1][2]

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).[1][2]

  • Gradient: 50% B to 100% B over 10 minutes.

  • Detection: UV @ 360 nm (Primary), 254 nm (Secondary).

References

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]

  • US EPA. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).[3] Retrieved from [Link]

  • Chromatography Online. (2020). Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Side Reactions in the Derivatization of 18-Oxooctadecanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the derivatization of 18-oxooctadecanoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, validated protocols, and answers to frequently asked questions. Our goal is to empower you to minimize side reactions and achieve robust, reproducible results in your analytical workflows, particularly for gas chromatography-mass spectrometry (GC-MS) applications.

The Analytical Challenge: Why Derivatize 18-Oxooctadecanoic Acid?

18-oxooctadecanoic acid is a bifunctional molecule containing both a terminal carboxylic acid and a ketone. These polar functional groups impart properties that are challenging for direct GC-MS analysis:

  • Low Volatility: The carboxylic acid group promotes strong intermolecular hydrogen bonding, preventing the molecule from easily vaporizing in the GC inlet.[1]

  • Thermal Instability: At the high temperatures of a GC inlet, the free carboxylic acid can be prone to degradation.[2]

  • Keto-Enol Tautomerism: The ketone group can exist in equilibrium with its enol isomer. If not addressed, this leads to multiple derivatized species from a single analyte, complicating chromatographic data and compromising quantification.[2][3]

  • Poor Peak Shape: The polarity of both groups can cause interactions with active sites in the GC system, leading to peak tailing and poor chromatographic performance.[2][4]

Derivatization is essential to cap these reactive groups, thereby increasing volatility, enhancing thermal stability, and preventing unwanted isomerism.[5][6] The most reliable strategy is a two-step approach that sequentially targets both the ketone and the carboxylic acid.

Core Derivatization Workflow

The logical and field-proven workflow involves protecting the most labile group first—the ketone—to prevent isomerization before proceeding to the carboxylic acid.

G cluster_workflow Standard Derivatization Workflow Sample Dried Sample (18-Oxooctadecanoic Acid) Step1 Step 1: Methoximation (Protects Ketone Group) Sample->Step1 Methoxyamine HCl in Pyridine Step2 Step 2: Silylation (Derivatizes Carboxylic Acid) Step1->Step2 MSTFA + 1% TMCS Analysis GC-MS Analysis Step2->Analysis

Caption: Recommended two-step derivatization workflow for 18-oxooctadecanoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the derivatization of 18-oxooctadecanoic acid in a practical question-and-answer format.

Q1: Why is a two-step derivatization mandatory? Why can't I just perform silylation?

A: A single-step silylation, while derivatizing the carboxylic acid, fails to address the ketone group. The primary issue is keto-enol tautomerism . The ketone can isomerize to its enol form, and a silylating reagent will react with both the carboxylic acid and the hydroxyl group of the enol tautomer. This results in at least two different derivative products from a single starting analyte, making accurate quantification impossible.

The mandatory first step is methoximation , which converts the ketone into a stable methoxime.[2][3] This "locks" the carbonyl group, preventing tautomerization and ensuring that only a single, well-defined species proceeds to the second derivatization step.[3]

Q2: I see two distinct, closely eluting peaks for my derivatized analyte. Is this a side reaction?

A: This is typically not a side reaction but an expected outcome of the methoximation process. The methoxime derivative formed at the ketone can exist as two geometric isomers: (E) and (Z) (historically referred to as syn and anti). These isomers often have slightly different chromatographic properties and can separate on the GC column, resulting in two peaks.

For quantification, it is standard practice to sum the peak areas of both isomers. While some reaction conditions can favor one isomer over the other, complete conversion to a single isomer is uncommon.[7]

Q3: My derivative yield is extremely low and reproducibility is poor. What is the most likely cause?

A: The overwhelming cause of low yield and poor reproducibility in silylation reactions is the presence of water .[4][8] Silylating reagents like MSTFA and BSTFA are extremely sensitive to moisture.[1] Any trace amounts of water in your sample, solvents, or glassware will preferentially react with the silylating reagent, consuming it before it can derivatize your analyte. Furthermore, water can hydrolyze the already-formed trimethylsilyl (TMS) ester, converting it back to the free carboxylic acid.[8]

Troubleshooting Steps:

  • Ensure Anhydrous Sample: Lyophilize (freeze-dry) your sample extract to complete dryness. Evaporating under a stream of nitrogen is also effective, but lyophilization is often more thorough.[9][10]

  • Use High-Quality Reagents: Use fresh, high-quality derivatization reagents stored in a desiccator to prevent moisture absorption.[8]

  • Use Dry Solvents and Glassware: Ensure all solvents (e.g., pyridine) are anhydrous. Bake glassware in an oven and cool it in a desiccator before use.

Q4: What are the main side reactions to avoid during the initial methoximation step?

A: Besides incomplete reaction, the most significant potential side reaction is the Beckmann Rearrangement . This is an acid-catalyzed rearrangement of an oxime to an amide.[11] While methoxyamine hydrochloride provides a weakly acidic environment suitable for oxime formation, using strong acids or excessive heat can promote this unwanted rearrangement, leading to a complete loss of the desired derivative. Adhering to recommended temperatures (e.g., 37-60°C) is critical to prevent this.[9][11]

Q5: Aside from hydrolysis, are there other issues to watch for during the silylation step?

A: Yes, two other common issues are:

  • Incomplete Derivatization: The carboxylic acid in 18-oxooctadecanoic acid is not sterically hindered, but insufficient reagent, time, or temperature can lead to an incomplete reaction. It is crucial to use a molar excess of the silylating reagent and follow validated incubation times and temperatures.[8] A catalyst like trimethylchlorosilane (TMCS), often included at 1% in MSTFA, significantly increases the reactivity of the reagent.[12]

  • Reagent Artifacts: Excess silylating reagent and its byproducts are volatile and will appear in your chromatogram.[2] It is essential to run a reagent blank (all reagents without the sample) to identify these peaks and prevent misidentification.

Q6: Is it possible to protect the carboxylic acid first, for example, by creating a methyl ester?

A: While technically possible, it is not the recommended workflow. Protecting the ketone with methoximation should always be the first step. If you esterify the carboxylic acid first, the ketone is still free to undergo tautomerization during subsequent sample handling or even in the GC inlet, which defeats the primary purpose of stabilizing the molecule for analysis.

Troubleshooting Guide: At-A-Glance

Symptom Potential Cause(s) Recommended Solution(s)
Low or No Derivative Peak 1. Moisture Contamination: Reagent or derivative hydrolyzed.[4][8] 2. Incomplete Reaction: Insufficient reagent, time, or temperature.[8] 3. Analyte Degradation: Harsh conditions during sample prep.1. Ensure all samples, solvents, and glassware are scrupulously dry. Use fresh reagents.[4][8] 2. Increase reagent concentration (at least 2:1 molar excess to active hydrogens). Optimize reaction time/temp.[8] 3. Minimize sample handling time and keep samples cold when not in reaction.
Multiple Analyte Peaks 1. Keto-Enol Tautomerism: No initial methoximation step was performed.[2][3] 2. Formation of (E/Z) Isomers: An expected outcome of methoximation.[7] 3. Incomplete Derivatization: Peaks for partially and fully derivatized analyte.1. Implement the two-step protocol: Methoximation first, followed by silylation.[13] 2. Integrate and sum the areas of both isomer peaks for quantification. 3. Re-optimize derivatization conditions to drive the reaction to completion.
Extraneous "Ghost" Peaks 1. Reagent Artifacts: Excess derivatization reagent or its byproducts.[2] 2. Contaminated Solvents/Glassware: Impurities introduced during sample prep. 3. GC System Contamination: Septum bleed or contaminated inlet liner.1. Inject a reagent blank to identify artifact peaks. 2. Use high-purity solvents and properly cleaned glassware. 3. Perform routine GC maintenance, including changing the inlet liner and septum.[4]
Poor Peak Shape (Tailing) 1. Incomplete Derivatization: Free carboxylic acid interacting with the GC system.[2] 2. Active Sites in GC System: Exposed silanol groups in the inlet liner or column.[4] 3. Column Overload: Injecting too concentrated a sample.1. Confirm complete derivatization; re-optimize if necessary. 2. Use a deactivated inlet liner and condition the GC column as per manufacturer instructions.[4] 3. Dilute the sample and re-inject.

Validated Experimental Protocol: Two-Step Methoximation-Silylation for GC-MS

This protocol is a robust starting point for the derivatization of 18-oxooctadecanoic acid from a dried biological extract.

Materials:

  • Dried sample extract containing 18-oxooctadecanoic acid.

  • Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in anhydrous pyridine).[9]

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide with 1% TMCS (MSTFA + 1% TMCS).[13]

  • Anhydrous Pyridine.

  • Reaction vials (2 mL) with PTFE-lined caps.

  • Heating block or oven set to 60°C.

  • Vortex mixer.

Procedure:

  • Sample Preparation: Ensure the sample extract is completely dry. Lyophilization is highly recommended.[9]

  • Step 1: Methoximation

    • Add 50 µL of the MeOx solution (20 mg/mL in pyridine) to the dried sample vial.[13]

    • Cap the vial tightly and vortex for 30 seconds to ensure the residue is fully dissolved.

    • Incubate the mixture at 60°C for 60 minutes.[9] This reaction converts the ketone to its methoxime derivative.[3]

    • After incubation, allow the vial to cool completely to room temperature.

  • Step 2: Silylation

    • Add 100 µL of MSTFA + 1% TMCS to the vial containing the methoximated sample.[9]

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the mixture at 60°C for 30 minutes.[9] This reaction converts the carboxylic acid to its TMS ester.

    • Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for GC-MS analysis. Transfer to an autosampler vial if necessary. The derivatized sample is sensitive to moisture and should be analyzed promptly or stored tightly capped at -20°C.

Key Reaction Mechanisms & Side Reactions

Understanding the underlying chemistry is key to troubleshooting.

Primary Derivatization Reactions

G cluster_methoximation Mechanism: Methoximation of Ketone cluster_silylation Mechanism: Silylation of Carboxylic Acid Keto R-C(=O)-R' Intermediate Tetrahedral Intermediate Keto->Intermediate Nucleophilic Attack MeOx + H₂N-OCH₃ Oxime R-C(=N-OCH₃)-R' Intermediate->Oxime Dehydration (H⁺ catalyzed) Water + H₂O Acid R-COOH TMSEster R-COO-Si(CH₃)₃ Acid->TMSEster Sₙ2-type reaction MSTFA + MSTFA Byproduct + Byproducts G cluster_hydrolysis Side Reaction: TMS Ester Hydrolysis TMSEster R-COO-Si(CH₃)₃ (Desired Derivative) Acid R-COOH (Analyte Loss) TMSEster->Acid Hydrolysis Water H₂O (Moisture Contamination) Silanol (CH₃)₃SiOH

Caption: Hydrolysis of the TMS ester by water, reversing the derivatization.

References

  • Master Organic Chemistry. Beckmann Rearrangement. [Link]

  • Wikipedia. Wolff–Kishner reduction. [Link]

  • OrgoSolver. Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation. [Link]

  • YouTube. Formation of an Oxime from a Ketone. [Link]

  • National Center for Biotechnology Information. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. [Link]

  • Henry Rzepa's Blog. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. [Link]

  • Chemistry LibreTexts. 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]

  • Oxford Learning Link. Appendix 6: Protecting groups. [Link]

  • BYJU'S. Oximes. [Link]

  • Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]

  • YouTube. Protecting Groups for Carboxylic acid. [Link]

  • National Center for Biotechnology Information. Eco-friendly methoximation of aromatic aldehydes and ketones using MnCl2.4H2O as an easily accessible and efficient catalyst. [Link]

  • National Center for Biotechnology Information. dM-Dim for Carboxylic Acid Protection. [Link]

  • organic-chemistry.org. Chapter 6 Carboxyl Protecting Groups. [Link]

  • Slideshare. Protection and deprotection of carboxylic acid. [Link]

  • ResearchGate. Development of a New LC-MS/MS Method for the Quantification of Keto Acids. [Link]

  • Phenomenex. Derivatization for Gas Chromatography. [Link]

  • YouTube. Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]

  • YouTube. Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]

  • IntechOpen. Derivatization Methods in GC and GC/MS. [Link]

  • Regis Technologies. GC Derivatization. [Link]

  • Cyberlipid. FA derivatization before GLC. [Link]

  • SpringerLink. Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. [Link]

  • Chemistry LibreTexts. Derivatization. [Link]

Sources

Purification strategies to remove dicarboxylic acid impurities from 18-oxooctadecanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in lipid chemistry and peptide synthesis intermediates, I have designed this guide to address one of the most notoriously difficult separations in lipid chemistry: isolating 18-oxooctadecanoic acid (an


-oxo fatty acid) from its over-oxidized byproduct, octadecanedioic acid  (an 

-dicarboxylic acid).

Whether you are synthesizing side chains for GLP-1 receptor agonists (like Semaglutide) or studying endogenous lipid metabolism, this guide will provide the mechanistic causality behind these separations and field-proven, self-validating protocols.

The Core Challenge: Physicochemical Mimicry

During the synthesis of 18-oxooctadecanoic acid—often via the


-oxidation of stearic acid or the partial reduction of octadecanedioic acid—the dicarboxylic acid (diacid) is a persistent impurity[1]. Because both molecules share an identical 18-carbon aliphatic backbone and an 

-carboxylic acid, their polarities and solubilities are nearly indistinguishable on standard silica gel.

To successfully purify the target aldehyde, we must exploit the specific chemical reactivity of the


-aldehyde group rather than relying on passive chromatographic partitioning.
Table 1: Physicochemical & Chromatographic Comparison
Property18-Oxooctadecanoic Acid (Target)Octadecanedioic Acid (Impurity)
Structure


Functional Groups 1x Aldehyde, 1x Carboxylic Acid2x Carboxylic Acid
LogP (Predicted) ~6.8 (Highly Lipophilic)~6.5 (Highly Lipophilic)
Bisulfite Reactivity Yes (Forms water-soluble adduct)No (Remains lipophilic)
RP-HPLC Elution Order Elutes Later (Less polar)Elutes Earlier (More polar due to 2x COOH)

Purification Strategy Decision Matrix

Before proceeding, select your purification strategy based on your current scale.

DecisionTree Start Determine Purification Scale ScalePrep Preparative Scale (> 1 gram) Start->ScalePrep ScaleAnal Analytical / Small Scale (< 1 gram) Start->ScaleAnal Bisulfite Sodium Bisulfite Adduct Extraction ScalePrep->Bisulfite RPHPLC RP-HPLC (C18 Column, Gradient) ScaleAnal->RPHPLC AdvBisulfite Highly scalable, low cost, no chromatography needed. Bisulfite->AdvBisulfite AdvHPLC High resolution, captures minor positional isomers. RPHPLC->AdvHPLC

Caption: Decision tree for selecting the optimal purification strategy based on experimental scale.

Frequently Asked Questions (FAQs)

Q: Why does standard normal-phase silica gel chromatography fail to separate these two molecules? A: The retention mechanism on bare silica relies on hydrogen bonding between the analyte's polar groups and the silanol groups on the stationary phase. Because the massive 18-carbon hydrophobic tail dominates the molecule's interaction with the mobile phase, the subtle polarity difference between a terminal aldehyde and a terminal carboxylic acid is completely masked. Their Retention Factor (


) values will perfectly overlap in standard solvent systems (e.g., Hexanes/Ethyl Acetate).

Q: How does the Sodium Bisulfite strategy work mechanistically? A: This is a classic, highly selective derivatization technique[2]. The unhindered terminal aldehyde of 18-oxooctadecanoic acid undergoes a nucleophilic addition with the bisulfite anion (


). This reversible reaction forms an 

-hydroxy sulfonic acid salt (a bisulfite adduct). Causality: The formation of this salt introduces a formal negative charge specifically onto the aldehyde, drastically dropping its LogP. The target molecule becomes highly water-soluble (or precipitates as a polar solid), while the unreactive diacid impurity remains highly lipophilic and stays in the organic phase[3].

Protocol A: Sodium Bisulfite Adduct Purification (Preparative Scale)

This protocol leverages phase-switching to achieve >98% purity without the use of column chromatography. It is highly scalable and self-validating.

Materials Required:
  • Ethyl Acetate (EtOAc) and Heptane

  • Saturated aqueous Sodium Metabisulfite (

    
    ) or Sodium Bisulfite (
    
    
    
    )
  • 10% aqueous Sodium Carbonate (

    
    )
    
  • Brine (Saturated

    
    )
    
Step-by-Step Methodology:
  • Dissolution: Dissolve the crude lipid mixture (containing 18-oxooctadecanoic acid and octadecanedioic acid) in a 1:1 mixture of EtOAc and Heptane (approx. 10 mL per gram of crude).

  • Adduct Formation: Add an equal volume of saturated aqueous

    
    . Stir the biphasic mixture vigorously at room temperature for 2 to 4 hours.
    
    • Self-Validation Checkpoint: Take a small aliquot of the upper organic layer, concentrate it, and run a

      
       NMR. The disappearance of the aldehyde proton singlet at ~9.7 ppm confirms complete adduct formation.
      
  • Phase Separation: Transfer to a separatory funnel. The target 18-oxooctadecanoic acid is now in the lower aqueous phase (as the bisulfite adduct). The diacid impurity remains in the upper organic phase.

    • Note: If the adduct precipitates as a white waxy solid at the interface (common with C18 chains), filter the entire mixture through a coarse glass frit to collect the pure solid adduct, washing with cold EtOAc[4].

  • Aldehyde Regeneration: Isolate the aqueous phase (or the filtered solid) and suspend it in fresh EtOAc. Slowly add 10% aqueous

    
     until the aqueous layer reaches pH 9-10. Stir vigorously for 1 hour.
    
    • Causality: The mild base breaks down the

      
      -hydroxy sulfonate back into the free aldehyde and sulfite ions. The regenerated, lipophilic 18-oxooctadecanoic acid immediately partitions into the fresh EtOAc layer[5].
      
  • Final Isolation: Separate the layers. Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate in vacuo to yield the purified 18-oxooctadecanoic acid.
    

BisulfiteWorkflow Crude Crude Mixture (18-Oxooctadecanoic Acid + Diacid Impurity) AddBisulfite Add NaHSO3 (aq) in EtOAc/Heptane Crude->AddBisulfite PhaseSep Phase Separation / Filtration AddBisulfite->PhaseSep OrgPhase Organic Phase (Octadecanedioic Acid) PhaseSep->OrgPhase Discard AqPhase Aqueous Phase / Solid (Aldehyde-Bisulfite Adduct) PhaseSep->AqPhase Retain BaseTreat Treat with Na2CO3 (pH 9-10) + Fresh EtOAc AqPhase->BaseTreat RegenSep Phase Separation BaseTreat->RegenSep Waste Aqueous Waste (Salts) RegenSep->Waste PureProduct Organic Phase (Pure 18-Oxooctadecanoic Acid) RegenSep->PureProduct

Caption: Step-by-step workflow for the phase-switching bisulfite purification of 18-oxooctadecanoic acid.

Protocol B: RP-HPLC Purification (Analytical/Small Scale)

For sub-gram quantities or when isolating specific positional isomers, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.

Chromatographic Conditions:
  • Column: C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase A: HPLC-grade Water + 0.1% Trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

  • Gradient: 50% B to 100% B over 30 minutes.

  • Detection: UV at 210 nm (due to the lack of strong chromophores, Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) is highly recommended).

Mechanistic Causality of Elution:

The addition of 0.1% TFA is critical. It suppresses the ionization of the carboxylic acid groups, ensuring the molecules interact fully with the hydrophobic C18 stationary phase[6]. Because the diacid impurity possesses two polar carboxylic acid groups compared to the target's single carboxylic acid and less polar aldehyde, the diacid is slightly more hydrophilic. Therefore, octadecanedioic acid will elute first , followed by the target 18-oxooctadecanoic acid .

References

  • The biochemistry and physiology of long-chain dicarboxylic acid metabolism. National Library of Medicine (NIH / PMC). Available at:[Link]

  • Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis. RSC Advances (Royal Society of Chemistry). Available at:[Link]

  • Bisulfite Addition Compounds as Substrates for Reductive Aminations in Water. Organic Letters (ACS Publications). Available at:[Link]

  • α/Sulfono-γ-AA peptide hybrids agonist of GLP-1R with prolonged action both in vitro and in vivo. National Library of Medicine (NIH / PMC). Available at:[Link]

Sources

Overcoming instability of omega-formyl fatty acids during thermal analysis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Stabilization & Analysis of Omega-Formyl Fatty Acids (e.g., 9-oxononanoic acid) Lead Scientist: Dr. Aris Thorne, Senior Application Specialist

Introduction

Welcome to the technical support hub for lipid oxidation byproducts. You are likely here because your DSC thermograms show broad, uninterpretable exotherms, or your GC-MS peaks for omega-formyl fatty acids (ω-FFAs) are tailing or vanishing entirely.

The Core Problem: ω-FFAs (like 9-oxononanoic acid) are "Janus" molecules. They possess a carboxylic acid tail and a highly reactive formyl (aldehyde) head. During thermal analysis, the formyl group is the Achilles' heel—it undergoes rapid autoxidation, polymerization (aldol condensation), or hydration before the molecule's intrinsic thermal properties can be measured.

This guide provides the protocols to "lock" that reactivity and generate reproducible data.

Module 1: The Chemistry of Instability

Q: Why do my DSC peaks shift significantly between runs?

A: You are likely observing in-situ polymerization or autoxidation rather than a clean melt/decomposition.

Unlike saturated fatty acids, ω-FFAs are not chemically static during heating. Two primary mechanisms distort thermal data:

  • Aldol Condensation (Polymerization): At elevated temperatures (even >60°C), the alpha-carbon of one aldehyde attacks the carbonyl of another, releasing water and forming dimers/oligomers. This appears as a broad, shifting endotherm (water loss) followed by an exotherm (polymerization).

  • Autoxidation: If the purge gas is not strictly inert, the terminal aldehyde oxidizes to a dicarboxylic acid (e.g., 9-oxononanoic acid

    
     azelaic acid).
    
Visualization: Degradation Pathways

degradation_pathways Start Omega-Formyl Fatty Acid (Reactive Monomer) Heat Thermal Stress (DSC/TGA Heating) Start->Heat Path1 Pathway A: Aldol Condensation Heat->Path1 T > 60°C (Acidic conditions) Path2 Pathway B: Autoxidation Heat->Path2 Trace O2 present Prod1 Oligomers/Polymers (Broad Exotherms) Path1->Prod1 Artifact Water Artifact (Endotherm) Path1->Artifact -H2O Prod2 Dicarboxylic Acids (e.g., Azelaic Acid) Path2->Prod2

Figure 1: Thermal degradation mechanisms of omega-formyl fatty acids during analysis. Note that water release from condensation can mimic solvent evaporation.

Module 2: Sample Preparation (The "Fix")

Q: How do I stabilize these molecules for GC-MS or Thermal Analysis?

A: You must perform a Double Derivatization . Standard methylation (FAME) protects the carboxylic acid but leaves the aldehyde vulnerable. You must "cap" the aldehyde first.

The Protocol: Methoximation-Silylation (The Gold Standard)

This method converts the unstable aldehyde into a stable methoxime isomer and the acid into a silyl ester.

Reagents:

  • Methoxyamine Hydrochloride (MeOX) in Pyridine (20 mg/mL)

  • BSTFA + 1% TMCS (Silylation agent)[1]

Workflow:

  • Methoximation (Locks the Aldehyde):

    • Add 50 µL MeOX/Pyridine to dry sample.

    • Incubate at 60°C for 60 mins .

    • Result: The aldehyde becomes a chemically stable O-methyloxime.

  • Silylation (Volatilizes the Acid):

    • Add 50 µL BSTFA .

    • Incubate at 60°C for 30 mins .

    • Result: Carboxyl hydrogens are replaced by trimethylsilyl (TMS) groups.

Visualization: Double Derivatization Workflow

derivatization_workflow Raw Raw Sample (9-Oxononanoic Acid) Step1 Step 1: Methoximation (Methoxyamine HCl/Pyridine) Raw->Step1 Protect Aldehyde Inter Intermediate: Methoxime Derivative Step1->Inter Step2 Step 2: Silylation (BSTFA + 1% TMCS) Inter->Step2 Volatilize Acid Final Final Analyte: TMS-Methoxime Ester Step2->Final GC GC-MS / Thermal Analysis (Stable Peak) Final->GC

Figure 2: The Double Derivatization protocol required to prevent degradation during heating.

Module 3: Thermal Analysis Parameters

Q: My TGA shows mass loss before the expected boiling point. Why?

A: This is likely evaporation of the free acid or decarboxylation , not true decomposition. Omega-formyl acids have high vapor pressures compared to triglycerides.

Q: Which DSC pan should I use?

A: Never use standard crimped aluminum pans for these volatile lipids. You must use Hermetically Sealed or High-Pressure pans.

Reasoning:

  • Standard Pans: Allow volatiles to escape. You measure the enthalpy of vaporization, not the enthalpy of reaction.

  • Hermetic Pans: Trap the volatiles, maintaining equilibrium vapor pressure. This allows you to observe the true decomposition onset (syn-elimination or polymerization).

Recommended Instrument Parameters
ParameterSettingRationale
Pan Type High-Pressure (Gold-plated or Steel) Withstands >100 bar; prevents volatile leakage ensuring mass conservation.
Purge Gas Nitrogen (50 mL/min) Oxygen must be <10 ppm to prevent autoxidation artifacts.
Heating Rate 5°C/min Slower rates allow better resolution between solvent evaporation and sample degradation.
Sample Mass 2–5 mg Smaller mass reduces thermal gradients and "self-insulation" effects.
Isothermal OIT 120°C (Isothermal) For stability testing: Measure time until exothermic onset (Oxidation Induction Time).

References

  • Otte, K. B., et al. (2013).[2][3] Synthesis of 9-oxononanoic acid, a precursor for biopolymers. ChemSusChem.[3] Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Determination of the Oxidation Stability of Fats and Oils. Retrieved from [Link]

  • Symoniuk, E., et al. (2023). Chemical Characteristics and Thermal Oxidative Stability of Novel Cold-Pressed Oil Blends: GC, LF NMR, and DSC Studies. MDPI. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Profiling of 18-Oxooctadecanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mass spectrometry fragmentation patterns of 18-oxooctadecanoic acid (also known as 18-oxo-stearic acid), a critical intermediate in omega-oxidation pathways and a monomer of plant biopolymers like suberin.

This is not a generic overview. It is a technical comparison of the three primary analytical workflows used to identify this specific analyte, focusing on the diagnostic ions required to distinguish it from positional isomers (e.g., 9-oxo or 10-oxo variants).

Executive Summary & Analyte Profile

18-oxooctadecanoic acid contains two reactive terminal groups: a carboxylic acid at C1 and an aldehyde at C18. This bifunctionality creates analytical challenges—specifically, the thermal instability of the aldehyde group during Gas Chromatography (GC).

  • Core Challenge: The terminal aldehyde readily oxidizes to a dicarboxylic acid or polymerizes. In standard methanol-based derivatization, it forms a Dimethyl Acetal (DMA) .

  • Differentiation: Distinguishing the terminal (omega) oxo group from mid-chain keto isomers requires specific fragmentation markers.

Quick Comparison of Analytical Architectures
FeatureMethod A: GC-EI-MS (FAME/DMA) Method B: GC-EI-MS (Picolinyl) Method C: LC-ESI-MS/MS
Primary Utility Routine Profiling & QuantitationStructural Elucidation (Gold Standard)High-Throughput / Biological Fluids
Derivatization Methylation (Acid/MeOH)Picolinyl EsterificationMinimal / None (or AMPP)
Key Diagnostic Ion m/z 75 (Base Peak)[M-H]•+ & Ion Seriesm/z 297 ([M-H]-)
Structural Specificity High (for functional group)Very High (for position)Moderate (Molecular Weight focus)
Sensitivity HighModerateHigh

Detailed Fragmentation Analysis

Method A: GC-EI-MS (FAME / Dimethyl Acetal)

The Industry Standard

When 18-oxooctadecanoic acid is treated with methanolic HCl or BF3-methanol, the carboxylic acid forms a Methyl Ester (FAME) and the terminal aldehyde converts into a Dimethyl Acetal (DMA) .

Target Analyte: 18,18-dimethoxyoctadecanoic acid methyl ester Molecular Formula: C₂₁H₄₂O₄ Molecular Weight: 358 Da

Fragmentation Mechanism

Electron Impact (EI) ionization at 70 eV induces a predictable cleavage of the acetal group.

  • Base Peak (m/z 75): The most dominant ion is formed by the alpha-cleavage of the acetal group. The charge is stabilized by the two oxygen atoms.

    • Structure: [(CH3O)2CH]+

    • Mechanism: Cleavage between C17 and C18.

  • Methoxy Loss ([M-31]+): Loss of a methoxy radical (•OCH3) from the molecular ion.

    • Observed Mass: m/z 327 [1]

  • McLafferty Rearrangement (m/z 74): The methyl ester moiety at the C1 end undergoes the standard McLafferty rearrangement, producing the characteristic ion at m/z 74.

    • Structure: [CH2=C(OH)-OCH3]•+

Diagnostic Table: FAME/DMA Spectrum

m/z ValueRelative AbundanceIon IdentityStructural Significance
75 100% (Base) [(CH3O)2CH]+Definitive marker for terminal aldehyde (as DMA).
74 40-60%[C3H6O2]•+Diagnostic for Methyl Ester (C1 position).
327 10-20%[M - OCH3]+Confirms molecular weight of the acetal.
358 <1%[M]+Molecular ion (often very weak or absent).
Method B: GC-EI-MS (Picolinyl Ester)

The Structural Validator

If the position of the oxo group is ambiguous (e.g., distinguishing 18-oxo from 17-oxo), Picolinyl esters are the superior choice. The pyridine ring stabilizes the charge, allowing radical-induced cleavage along the entire alkyl chain.

Target Analyte: 18-oxooctadecanoic acid 3-pyridylcarbinyl ester Derivatization Note: The aldehyde must be protected (e.g., as a cyclic acetal) or reduced/oxidized before picolinyl derivatization, or the spectrum will reflect the modified aldehyde. Assuming conversion to a stable terminal group (like a methoxy-derivative or retained aldehyde if mild conditions are used):

Fragmentation Mechanism[2]
  • Molecular Ion: Usually prominent.

  • Radical Abstraction: The nitrogen on the pyridine ring abstracts a hydrogen, creating a radical site that migrates down the chain.[3][4]

  • Terminal Gap: For 18-substituted fatty acids, the regular series of ions (separated by 14 Da, -CH2-) will show a distinct mass shift or gap at the very end of the spectrum (high mass region), pinpointing the modification at C18.

Method C: LC-ESI-MS/MS (Negative Mode)

The Bio-Compatible Approach

For analyzing biological fluids (plasma, plant sap) without thermal stress, Liquid Chromatography coupled with Electrospray Ionization (ESI) is preferred.

Target Analyte: 18-oxooctadecanoate anion Molecular Weight: 298 Da (Neutral) -> 297 Da ([M-H]-)

Fragmentation Pathway (CID)

Upon Collision Induced Dissociation (CID), the [M-H]- ion follows a charge-remote fragmentation pattern or simple neutral losses.

  • Water Loss ([M-H-18]-): The aldehyde oxygen is prone to hydration/dehydration dynamics.

    • Observed Mass: m/z 279

  • Decarboxylation ([M-H-44]-): Loss of CO₂ from the carboxylate group.

    • Observed Mass: m/z 253

  • Alpha-Cleavage (Aldehyde): Loss of the terminal formyl group is less common in negative mode but can occur.

Diagnostic Table: ESI-MS/MS Transitions

Precursor Ion (m/z)Product Ion (m/z)Loss IdentityApplication
297.2 279.2 H₂O (18 Da)General Oxo-fatty acid confirmation.
297.2 253.2 CO₂ (44 Da)Confirms carboxylic acid moiety.
297.2 59.0 AcetateNon-specific, often seen in lipid fragmentation.

Experimental Protocols

Protocol A: Preparation of FAME/DMA Derivatives (Standard)

Best for: Routine quantification in plant tissues or polymer analysis.

  • Sample: Dissolve 1-5 mg of lipid extract in 0.5 mL toluene.

  • Reagent: Add 1 mL of 1% Sulfuric Acid in Methanol (freshly prepared) or 14% BF3-Methanol.

    • Note: Acidic methanol is required to convert the aldehyde to the dimethyl acetal.

  • Incubation: Heat at 50°C for 12 hours (overnight) or 80°C for 1 hour.

    • Critical: The aldehyde-to-acetal conversion is slower than simple esterification. Overnight is recommended for complete conversion.

  • Extraction: Add 2 mL of 5% NaCl and extract twice with 2 mL hexane.

  • Drying: Dry hexane layer over anhydrous Na₂SO₄.

  • Analysis: Inject 1 µL into GC-MS (Splitless).

    • Column: DB-5ms or equivalent (non-polar) or DB-Wax (polar).

    • Temp Program: 100°C (1 min) -> 10°C/min -> 300°C (hold 10 min).

Protocol B: LC-MS/MS Direct Profiling

Best for: Unstable samples or high-throughput screening.

  • Extraction: Extract samples using the Bligh & Dyer method (Chloroform/Methanol).

  • Solvent: Resuspend dried extract in Methanol:Acetonitrile:Water (60:20:20) + 0.1% Ammonium Acetate.

    • Note: Avoid strong acids which might induce acetal formation in situ.

  • Instrumentation: Triple Quadrupole MS.

  • Source: ESI Negative Mode.

    • Spray Voltage: -4.5 kV.

    • Capillary Temp: 300°C.

  • Method: Multiple Reaction Monitoring (MRM).[5]

    • Transition: 297 -> 279 (Collision Energy: 20-25 eV).

Visualization of Fragmentation Logic

The following diagram illustrates the decision logic for selecting a method and the specific fragmentation mechanism for the standard FAME/DMA derivative.

G cluster_0 Method Selection cluster_1 FAME/DMA Fragmentation (EI) Start Analyte: 18-Oxooctadecanoic Acid GC_Path GC-MS Analysis Start->GC_Path Structural Detail LC_Path LC-MS/MS Analysis Start->LC_Path Bio-Compatibility Deriv Derivatization: MeOH / H+ GC_Path->Deriv Direct Direct Infusion / RP-LC LC_Path->Direct Molecule Methyl Ester Dimethyl Acetal (MW 358) Deriv->Molecule Forms Acetal m/z 297 [M-H]- m/z 297 [M-H]- Direct->m/z 297 [M-H]- BasePeak Base Peak: m/z 75 [(CH3O)2CH]+ Molecule->BasePeak Alpha Cleavage (C17-C18) M_31 Ion: m/z 327 [M - OCH3]+ Molecule->M_31 Loss of Methoxy M_74 Ion: m/z 74 McLafferty (Ester) Molecule->M_74 Rearrangement (C1-C2)

Caption: Analytical workflow and fragmentation mechanism for 18-oxooctadecanoic acid. The green cluster highlights the critical diagnostic ions formed during standard GC-MS analysis of the dimethyl acetal derivative.

References

  • Christie, W. W., & Han, X. (2010). Lipid Analysis: Isolation, Separation, Identification and Structural Analysis of Lipids. Oily Press.
  • Dodson, R. G., et al. (1998). "Analysis of fatty aldehydes as dimethyl acetals by GC-MS." Journal of Lipid Research, 39, 230-237. Link

  • Harvey, D. J. (1992). "Mass spectrometry of picolinyl and other nitrogen-containing derivatives of lipids." Advances in Lipid Methodology, 1, 19-80.
  • Griffiths, W. J., et al. (2001). "Electrospray and tandem mass spectrometry in biochemistry." Biochemical Journal, 355(Pt 3), 545–561. Link

  • Kolattukudy, P. E. (1980). "Cutin, Suberin, and Waxes." The Biochemistry of Plants, Vol 4. Academic Press.

Sources

FTIR spectral analysis of 18-oxooctadecanoic acid functional groups

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution FTIR Spectral Analysis of 18-Oxooctadecanoic Acid: A Comparative Guide to Sampling Methodologies

Executive Summary

18-Oxooctadecanoic acid is a bifunctional, long-chain aliphatic molecule featuring both a terminal carboxylic acid and a terminal aldehyde. It serves as a critical synthetic intermediate in the development of long-acting GLP-1 analogs, such as semaglutide, where precise structural validation is paramount[1]. For analytical scientists, validating the structural integrity of this compound via Fourier Transform Infrared (FTIR) spectroscopy presents a unique challenge: accurately distinguishing between two distinct carbonyl (C=O) environments while managing the massive spectral background generated by the 18-carbon aliphatic chain.

This guide objectively compares three primary FTIR sampling methodologies—Attenuated Total Reflectance (ATR-FTIR), KBr Pellet Transmission, and Liquid Cell Transmission—detailing the mechanistic causality behind spectral shifts and providing self-validating experimental protocols.

Mechanistic Causality: Decoding the Spectral Profile

To optimize an FTIR workflow, one must first understand the physical chemistry dictating the vibrational modes of 18-oxooctadecanoic acid.

  • The Carboxylic Acid Dimer: In the solid state, carboxylic acids do not exist as isolated monomers; they form tightly bound, hydrogen-bonded ring dimers. This intermolecular bonding weakens the C=O double bond, shifting its stretching frequency down to ~1700–1710 cm⁻¹ [2]. Concurrently, the hydrogen bonding causes the O-H stretch to manifest as an exceptionally broad band spanning 2500 to 3300 cm⁻¹ .

  • The Terminal Aldehyde: Unlike the carboxyl group, the terminal aldehyde does not act as a strong hydrogen-bond donor. Consequently, its C=O stretch remains unperturbed at a higher frequency of ~1730–1740 cm⁻¹ [3],[4]. The aldehyde also produces a highly diagnostic C-H stretch, which undergoes Fermi resonance to appear as a distinct doublet at ~2720 cm⁻¹ and ~2820 cm⁻¹ .

  • The Aliphatic Backbone: The long methylene chain dominates the high-frequency region, producing intense asymmetric and symmetric C-H stretches at 2920 cm⁻¹ and 2850 cm⁻¹ , respectively.

Methodological Comparison: ATR vs. KBr vs. Liquid Cell

Selecting the correct FTIR modality depends entirely on whether the analytical goal is rapid QA/QC, trace impurity detection, or fundamental structural analysis.

A. Attenuated Total Reflectance (ATR-FTIR)

ATR relies on an infrared beam reflecting internally within a high-refractive-index crystal (typically Diamond or ZnSe), creating an evanescent wave that penetrates a few micrometers into the sample[5].

  • Advantage: Requires zero sample preparation. It analyzes the powder in its native solid-state, preserving the hydrogen-bonded dimer structure.

  • Limitation: The penetration depth is directly proportional to the wavelength. Therefore, high-wavenumber peaks (like the critical O-H and C-H stretches above 2500 cm⁻¹) appear artificially attenuated compared to transmission spectra.

B. KBr Pellet (Transmission)

The sample is diluted (0.1–1%) in an IR-inactive potassium bromide matrix and pressed into a transparent disc.

  • Advantage: Provides a true, classic transmission spectrum with a longer effective pathlength. This yields superior sensitivity and a flatter baseline, making it the gold standard for quantitative work and library matching[6].

  • Limitation: KBr is highly hygroscopic. If not rigorously dried, absorbed atmospheric moisture will produce a massive peak at 3400 cm⁻¹, completely masking the carboxylic O-H band[5].

C. Liquid Cell (Transmission in CHCl₃)

The sample is dissolved in a non-polar or slightly polar solvent.

  • Advantage: Solvation breaks the solid-state intermolecular hydrogen bonds. This causes the carboxylic acid to revert to a monomeric state, shifting its C=O peak drastically from ~1710 cm⁻¹ to ~1760 cm⁻¹.

  • Limitation: Solvent peaks will obscure certain regions of the spectrum, requiring careful spectral subtraction.

Quantitative Spectral Data Comparison

Functional GroupVibration ModeATR-FTIR (Solid)KBr Pellet (Solid)Liquid Cell (CHCl₃)Mechanistic Causality
Carboxylic Acid O-H Stretch2500–3300 cm⁻¹ (Weakened)2500–3300 cm⁻¹ (Strong)3500–3550 cm⁻¹ (Sharp)ATR depth of penetration reduces high-wavenumber intensity. Solvation breaks dimers.
Aldehyde C-H Stretch~2720 & 2820 cm⁻¹~2720 & 2820 cm⁻¹~2720 & 2820 cm⁻¹Fermi resonance doublet; independent of H-bonding matrix.
Aldehyde C=O Stretch~1730–1740 cm⁻¹~1730–1740 cm⁻¹~1730–1740 cm⁻¹Terminal aldehyde lacks strong H-bond participation[4].
Carboxylic Acid C=O Stretch~1700–1710 cm⁻¹~1700–1710 cm⁻¹~1760 cm⁻¹Dimerized in solid state; monomeric in dilute solution[2].
Aliphatic Chain C-H Asym/Sym2920 / 2850 cm⁻¹2920 / 2850 cm⁻¹2920 / 2850 cm⁻¹Backbone methylene groups remain constant across states.

Self-Validating Experimental Protocols

Protocol A: High-Resolution KBr Pellet Transmission

Designed for maximum sensitivity and library matching.

  • Matrix Preparation: Pulverize spectroscopic-grade KBr to <200 mesh. Bake at 110°C for 3 hours to eliminate moisture[5].

  • Background Validation (Self-Validation Check): Press a pure KBr pellet. Scan from 4000-400 cm⁻¹. System Check: The baseline must be flat, and the water peak at 3400 cm⁻¹ must exhibit an absorbance of <0.02. If >0.02, the KBr is contaminated with moisture and must be re-dried.

  • Sample Milling: Combine 1 mg of 18-oxooctadecanoic acid with 150 mg of the validated KBr in an agate mortar. Triturate gently to avoid frictional heating, which can induce polymorphic phase changes.

  • Pelletization: Transfer to a 13 mm die. Apply 8 tons of pressure under a vacuum of <5 mm Hg for 3 minutes. Causality: Vacuum degassing prevents trapped air from forming micro-fractures that scatter IR light and cause sloping baselines[5].

  • Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.

Protocol B: Diamond ATR-FTIR Rapid Screening

Designed for rapid QA/QC of incoming raw materials.

  • Background Validation (Self-Validation Check): Clean the diamond crystal with isopropanol and allow it to evaporate. Run a background scan. System Check: Ensure no residual aliphatic C-H peaks (2800-3000 cm⁻¹) from previous lipid samples remain on the crystal.

  • Sample Application: Place 2-3 mg of raw 18-oxooctadecanoic acid powder directly onto the center of the diamond crystal.

  • Pressure Application: Engage the pressure anvil. Causality: You must apply sufficient pressure (typically ~80-100 lbs) to crush the rigid crystalline powder against the crystal. Insufficient pressure leaves microscopic air gaps, drastically reducing the evanescent wave penetration and artificially lowering peak intensities.

  • Acquisition: Collect 16 scans at 4 cm⁻¹ resolution. Apply the software's ATR correction algorithm to normalize the wavelength-dependent penetration depth.

Workflow & Decision Matrix

FTIR_Workflow Start 18-Oxooctadecanoic Acid Sample Preparation Decision Select Analytical Objective Start->Decision ATR ATR-FTIR (Diamond Crystal) Decision->ATR Rapid QA/QC KBr Transmission (KBr Pellet) Decision->KBr Trace/Library Match Liquid Liquid Cell (CHCl3 Solution) Decision->Liquid H-Bonding Analysis ATR_Val Validate: Native Dimer C=O (~1710 cm⁻¹ & ~1735 cm⁻¹) ATR->ATR_Val KBr_Val Validate: High-Res C-H (Check H2O at 3400 cm⁻¹) KBr->KBr_Val Liquid_Val Validate: Monomeric C=O (~1760 cm⁻¹) Liquid->Liquid_Val

Fig 1. Decision matrix and validation workflow for FTIR analysis of 18-oxooctadecanoic acid.

References

  • Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules | IntechOpen |3

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? | Kintek Press | 6

  • Docosahexaenoic Acid Ester Degradation Measured by FTIR-ATR | SCIRP | 4

  • C103-E156 FTIR TALK LETTER Vol.45 | Shimadzu | 2

  • Octadecanedioic acid mono-tert-butyl ester | 843666-40-0 | ChemicalBook | 1

  • Measurement Methods for Powder Samples | Shimadzu | 5

Sources

Advanced Validation of Analytical Methods for Omega-Oxo Fatty Acids in Lipidomics

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of analytical methods for omega-oxo fatty acids in lipidomics

Executive Summary & Strategic Context

Omega-oxo fatty acids (e.g., 9-oxo-nonanoic acid, 12-oxo-dodecanoic acid) are potent lipid mediators derived from the oxidative cleavage of polyunsaturated fatty acids (PUFAs). Unlike standard fatty acids, these species possess a terminal aldehyde or ketone group, making them highly reactive electrophiles involved in protein carbonylation and inflammatory signaling.

For researchers and drug developers, accurate quantification is a dual challenge: biological abundance is low (nM to fmol range) , and chemical instability is high . This guide moves beyond standard lipidomics to focus on the validation of "Charge-Tagging" LC-MS/MS methodologies, which currently represent the gold standard for sensitivity and specificity, while objectively comparing them to classical GC-MS approaches.

Biological Origin & Target Analytes

To validate a method, one must understand the formation pathway to anticipate isomers and matrix interferences. The primary source of omega-oxo fatty acids is the enzymatic cleavage of hydroperoxides.

Figure 1: Enzymatic Formation Pathway of 9-Oxo-Nonanoic Acid (9-ONA)

G LA Linoleic Acid (C18:2 n-6) HPODE 9-HPODE (Hydroperoxide) LA->HPODE Oxygenation LOX Lipoxygenase (LOX) LOX->HPODE ONA 9-Oxo-Nonanoic Acid (Omega-Oxo FA) HPODE->ONA Chain Cleavage NON 3-Nonenal (Volatile Aldehyde) HPODE->NON HPL Hydroperoxide Lyase (HPL) / CYP450 HPL->ONA

Caption: The oxidative cleavage of Linoleic Acid via the LOX pathway yields 9-HPODE, which is rapidly metabolized into the stable 9-oxo-nonanoic acid and volatile aldehydes.

Methodological Landscape: Comparative Analysis

The choice of method dictates the validation strategy. Label-free analysis is often insufficient for endogenous levels.

Table 1: Comparative Performance of Analytical Platforms
FeatureLC-MS/MS (Label-Free) LC-MS/MS (Girard Derivatization) GC-MS (PFB-Br / Oximation)
Principle Direct ESI(-) ionization of carboxyl group.Chemical tagging of ketone/aldehyde with quaternary amine (Charge-Switch).Two-step derivatization: Carboxyl (Ester) + Carbonyl (Oxime).
Sensitivity (LOD) Low (10–50 nM). Poor ionization of aldehydes.High (0.5–5 fmol). "Charge-tagging" boosts signal 10–100x.Medium-High (10–100 fmol). Depends on NCI efficiency.
Selectivity Moderate. Isobaric interferences common.High. Specific neutral loss transitions (e.g., loss of Trimethylamine).[1]High. Chromatographic resolution of isomers is superior.
Sample Prep Simple (LLE/SPE).Moderate (Incubation required).Complex (Multi-step reaction, moisture sensitive).
Thermal Stability Good (Room temp analysis).Good.Risk of artifact formation in injector port.
Best For High-abundance screening.Trace quantification (Gold Standard). Structural elucidation of unknowns.
Deep Dive: Derivatization Chemistry

For omega-oxo fatty acids, the carbonyl group is the target. We recommend Girard's Reagent T (GT) or P (GP) over DNPH for LC-MS applications due to the "Charge-Switch" mechanism.

  • DNPH: Increases hydrophobicity but ionizes in negative mode (often crowded background).

  • Girard T: Adds a permanent positive charge (quaternary ammonium). This shifts the analyte to ESI(+) mode, where background noise for lipids is significantly lower.

Figure 2: Charge-Tagging Workflow with Girard Reagent T

Workflow cluster_0 Sample Preparation cluster_1 Derivatization Reaction cluster_2 LC-MS/MS Analysis S1 Biological Sample (Plasma/Tissue) S2 Extraction (LLE) + BHT/TPP (Antioxidants) S1->S2 D1 Add Girard Reagent T (Hydrazine functional group) S2->D1 D2 Incubation (60 min @ 40°C) D1->D2 D3 Formation of Hydrazone (Permanently Charged) D2->D3 A1 ESI(+) Source (High Ionization Efficiency) D3->A1 A2 MRM Detection Transition: [M]+ -> [M - 59]+ (Loss of TMA) A1->A2

Caption: The Girard T workflow introduces a permanent positive charge, allowing highly sensitive ESI(+) detection via specific neutral loss of trimethylamine (59 Da).

Validation Protocol (The "Core Directive")

This protocol is adapted from FDA Bioanalytical Method Validation guidelines but tailored for unstable lipid oxidation products .

Phase 1: Stability & Sample Handling (Critical)
  • The Trap: Omega-oxo acids can be generated ex vivo by auto-oxidation of PUFAs during extraction.

  • The Fix:

    • Antioxidant Cocktail: All solvents must contain BHT (50 µM) to stop chain propagation and Triphenylphosphine (TPP) to reduce hydroperoxides (which can decompose into oxo-acids during analysis).

    • Ice: Keep all samples at 4°C.

Phase 2: Step-by-Step Validation Experiments

Experiment A: Selectivity & Specificity

  • Blank Matrix: Analyze charcoal-stripped plasma to ensure no endogenous interference at the retention time.

  • Isomer Separation: Spike with structural isomers (e.g., 9-oxo-nonanoic acid vs. 10-oxo-decanoic acid) to confirm chromatographic resolution.

Experiment B: Linearity & Sensitivity (LOD/LOQ)

  • Prepare calibration standards in surrogate matrix (e.g., PBS + BSA) or stripped plasma.

  • Range: 0.5 nM to 1000 nM.

  • Acceptance: Accuracy ±15% (±20% at LLOQ).

  • Typical Result: Girard-derivatized LLOQ should be < 5 nM.

Experiment C: Recovery & Matrix Effect

  • Matrix Effect (ME): Compare slope of calibration curve in solvent vs. matrix.[2]

    • Calculation:

      
      .[2]
      
    • Requirement: Stable Isotope Internal Standards (e.g., 9-oxo-nonanoic acid-d3 ) are mandatory to compensate for ion suppression.

Experiment D: Stability Profiling

  • Freeze-Thaw: 3 cycles at -80°C.

  • Benchtop: 4 hours at room temperature (in amber vials).

  • Autosampler: 24 hours at 10°C.

  • Note: If degradation >15% is observed, derivatization must be performed immediately after extraction.

Supporting Data: Hypothetical Validation Summary

The following table illustrates expected performance metrics for a validated LC-MS/MS method using Girard T derivatization for 9-oxo-nonanoic acid.

ParameterAcceptance Criteria (FDA/EMA)Typical Experimental ResultStatus
Linearity (

)


(0.5 - 1000 nM)
Pass
Accuracy (Intra-day)


Pass
Precision (CV)


Pass
Recovery Consistent (not necessarily 100%)

Pass
Matrix Effect Compensated by ISIon Suppression (-25%), corrected by ISPass
Stability (24h 4°C) Deviation


(Stable as hydrazone)
Pass
References
  • FDA. Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[2] (2018).[3]

  • Zhang, R., et al. "Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipid molecular species." Journal of Lipid Research, 63(6), 100218. (2022).[3]

  • Li, X., & Franke, A. A. "Improved LC-MS method for the determination of fatty acids in biological samples." Molecules, 16(10), 8241-8253. (2011).

  • Nakanishi, H., et al. "9-Oxononanoic acid, a lipid peroxidation product, induces phospholipase A2 activity." Journal of Biochemistry, 149(4), 469-478. (2011).

  • Eggink, M., et al. "Targeted LC-MS/MS profiling of oxidative stress markers." Analytical Chemistry, 82(13), 5652-5660. (2010).

  • Khoo, S. H., & Al-Rubeai, M. "Metabolomics of oxidized lipids." Methods in Molecular Biology, 1277, 123-134. (2015).[4]

Sources

Reference Standards for Identifying 18-Oxooctadecanoic Acid in Complex Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the reference standard strategies and identification protocols for 18-oxooctadecanoic acid (also known as 18-formylheptadecanoic acid or ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-oxo-stearic acid).

Executive Summary: The "Missing Standard" Challenge

18-oxooctadecanoic acid (CAS: 403-35-0) is a critical intermediate in the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-oxidation of fatty acids and a monomeric component of plant biopolymers like cutin and suberin. Structurally, it possesses a terminal carboxyl group at C1 and a terminal aldehyde (formyl) group at C18 (OHC-(CH2)16-COOH).[1]

The Core Challenge: Unlike stable fatty acids, authentic commercial standards for 18-oxooctadecanoic acid are rarely available "off-the-shelf" due to the high reactivity of the terminal aldehyde, which readily oxidizes to the dicarboxylic acid (1,18-octadecanedioic acid) or disproportionates.[1]

The Solution: Researchers must employ a "Bracketing & Synthesis" strategy . You cannot rely on a single commercial vial. Instead, you must generate the standard in situ from stable precursors and validate identification using a dual-derivative GC-MS workflow.[1]

The Standard Landscape: Alternatives & Synthesis

Since a pure, stable commercial standard is impractical, you must establish identity using one of the following three tiers of reference material.

Tier 1: The "Gold Standard" (In-Situ Synthesis)

Best for: Definitive MS spectral library matching and retention time validation.[1]

The most reliable method is the chemical oxidation of the commercially available 18-hydroxyoctadecanoic acid .

  • Precursor: 18-Hydroxyoctadecanoic acid (Available from Sigma/Cayman, ~98% purity).[1]

  • Reagent: Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane.[1]

  • Mechanism: Selective oxidation of the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid.

Tier 2: The "Bracketing" Standards (Surrogates)

Best for: Routine screening and retention index (RI) estimation.[1]

If synthesis is not feasible, use the stable metabolic neighbors of the target molecule to "bracket" its expected retention time.

  • Precursor Standard: 18-Hydroxyoctadecanoic acid (Elutes earlier on non-polar GC columns).[1]

  • Oxidation Product Standard: 1,18-Octadecanedioic acid (Elutes later due to two polar carboxyl groups).[1]

  • Logic: The 18-oxo intermediate will elute between the alcohol and the diacid in most reverse-phase LC and polar GC separating systems.[1]

Tier 3: Isotopic Internal Standards

Best for: Quantification in complex matrices.[1]

  • Recommended: [D3]-Stearic Acid or [13C]-Palmitic Acid.[1]

  • Note: Deuterated 18-oxo standards are custom synthesis only. Use a stable fatty acid internal standard for normalization, but do not use it for qualitative ID.

Analytical Performance Comparison

FeatureGC-MS (EI) LC-MS/MS (ESI-)
Analyte State Derivatized (Volatile)Intact or Derivatized
Selectivity High. Separation of isomers (e.g., 10-oxo vs 18-oxo) is superior.[1]Medium. Isobaric interference is common without DNPH derivatization.
Sensitivity High (picogram range).[1]Medium (Aldehydes ionize poorly in ESI).
Stability Excellent. Methoxime protects the aldehyde.Poor. Aldehyde may oxidize in source.
Key Fragment m/z 74 (FAME base), [M-31]+ (Methoxime loss).[1][M-H]- (Molecular ion).[1]
Recommendation Primary Method for ID. Secondary Method for Profiling.

Experimental Protocols

Protocol A: Synthesis of Reference Standard (PCC Oxidation)

Use this protocol to generate a qualitative standard for GC-MS library matching.[1]

  • Dissolution: Dissolve 10 mg of 18-hydroxyoctadecanoic acid in 2 mL anhydrous Dichloromethane (DCM).

  • Oxidation: Add 1.5 equivalents of Pyridinium Chlorochromate (PCC) .[1]

  • Reaction: Stir at room temperature for 60 minutes. Monitor via TLC (Silica; Hexane:EtOAc 1:1).[1] The aldehyde spot will appear between the alcohol (lower Rf) and the solvent front.

  • Quenching: Filter the mixture through a small pad of silica gel or Celite to remove chromium salts.

  • Usage: Use the filtrate immediately for Derivatization Protocol B. Do not store.

Protocol B: Two-Step Derivatization for GC-MS

Critical Step: You must protect the aldehyde BEFORE methylating the acid to prevent side reactions.[1]

Step 1: Methoximation (Protects Aldehyde) [1]

  • Dry the lipid extract or synthetic standard under Nitrogen.[2]

  • Add 50

    
    L of Methoxyamine HCl in Pyridine  (20 mg/mL).
    
  • Incubate at 60°C for 45 minutes .

    • Mechanism: Converts 18-oxo group to 18-methoxyimino derivative (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ).
      

Step 2: Methylation (Esterifies Acid) [1]

  • Add 50 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    L of BSTFA + 1% TMCS  (Silylation) OR BF3-Methanol  (Methylation).
    
    • Note: For 18-oxo, Methylation (BF3-MeOH) is preferred to reduce steric bulk.[1]

  • Incubate at 60°C for 30 minutes .

  • Extract into Hexane, dry, and inject.

Visualization: Identification Logic & Workflow

G Start Unknown Peak in Complex Mixture Step1 Step 1: Retention Time Bracketing (Compare vs. 18-OH and 1,18-Dioic Stds) Start->Step1 Decision1 Elutes Between 18-OH and 1,18-Dioic? Step1->Decision1 Decision1->Start No (Reject) Step2 Step 2: Derivatization Check (Methoxime-FAME) Decision1->Step2 Yes MS_Analysis GC-MS Spectrum Analysis Step2->MS_Analysis Fragment1 Check m/z 74 (McLafferty Rearrangement Methyl Ester Base Peak) MS_Analysis->Fragment1 Fragment2 Check [M-31]+ (Loss of -OCH3 from Methoxime) Diagnostic for Aldehyde MS_Analysis->Fragment2 Conclusion Confirmed Identity: 18-Oxooctadecanoic Acid Fragment1->Conclusion Fragment2->Conclusion

Figure 1: Decision tree for confirming 18-oxooctadecanoic acid using bracketing and MS fragmentation.

Key Data for Identification

ParameterValue / CharacteristicNotes
Molecular Formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Free acid form.
Molecular Weight 298.46 g/mol Free acid.
Target Derivative 18-methoxyimino-octadecanoic acid methyl esterFormed via Protocol B.
Derivative MW 341.53 g/mol Parent Ion (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

) in GC-MS.
Base Peak (EI) m/z 74 Characteristic of FAMEs (McLafferty rearrangement).
Diagnostic Ion 1 m/z 310 (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Loss of methoxy group (

) from the oxime.
Diagnostic Ion 2 m/z 59 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

fragment.
Retention Index (DB-5) ~2100 - 2150Varies by column; usually elutes just after C18:0 FAME.

References

  • Holloway, P. J. (1982).[1] The chemical constitution of plant cutins. In: The Plant Cuticle. Academic Press.

  • Kolattukudy, P. E. (1980).[1] Biopolyester Membranes of Plants: Cutin and Suberin. Science, 208(4447), 990-1000.[1]

  • Li-Beisson, Y., et al. (2013).[1] Acyl-Lipid Metabolism.[1][3] The Arabidopsis Book, 11, e0161.[1] (Comprehensive guide on lipid pathways including

    
    -oxidation). 
    
  • Christie, W. W. (2003).[1] Lipid Analysis: Isolation, Separation, Identification and Structural Analysis of Lipids.[1] Oily Press. (Standard text for FAME/Methoxime derivatization protocols).

  • Kautola, H., et al. (1992).[1] Microbial oxidation of 18-hydroxyoleic acid to 18,18-dihydroxyoleic acid and 18-oxo-oleic acid.[1] Applied Microbiology and Biotechnology. (Reference for biological production and instability).

Sources

Comparative Analysis of Synthetic vs. Natural 18-Oxooctadecanoic Acid Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Field Context

In the rapidly expanding landscape of peptide therapeutics, 18-oxooctadecanoic acid—most frequently utilized as its mono-tert-butyl ester, 1[1]—serves as a critical hydrophobic side-chain intermediate. It is the structural linchpin in the design of long-acting glucagon-like peptide-1 (GLP-1) receptor agonists such as 2[2]. By facilitating non-covalent binding to human serum albumin, this C18 aliphatic chain dramatically extends the in vivo half-life of the peptide[2].

As drug development scales, manufacturers face a pivotal choice in raw material sourcing: traditional chemical synthesis versus natural biocatalytic fermentation. Because the purity of this intermediate directly dictates the impurity profile of the final active pharmaceutical ingredient (API), understanding the mechanistic origins of impurities in both production paradigms is essential for robust analytical control.

Mechanistic Origins of Impurities: Synthesis vs. Biosynthesis

To establish a comprehensive analytical strategy, we must first examine the causality behind the experimental choices in both production routes and how they dictate the resulting impurity profiles.

The Synthetic Chemical Route

Chemical synthesis typically involves multi-step liquid-phase reactions, such as the cross-metathesis of smaller terminal alkenes, or the stepwise elongation of carbon chains followed by 3[3].

  • Primary Impurities: The synthetic route is prone to generating structural isomers, unreacted mono-esters, and trace heavy metal catalyst residues (e.g., Ruthenium or Palladium from metathesis steps).

  • Causality: Incomplete esterification or side-reactions during the4[4] lead to truncated side chains or des-tert-butyl impurities. These structurally similar byproducts are notoriously difficult to clear during standard crystallization.

The Natural Biocatalytic Route (Fermentation)

The "natural" route employs engineered yeast strains, predominantly 5[5] or6[6], to perform ω-oxidation on renewable plant-derived fatty acids (like oleic or stearic acid). The cytochrome P450 monooxygenase pathway hydroxylates the terminal methyl group, which is subsequently oxidized to a carboxyl group, yielding octadecanedioic acid.

  • Primary Impurities: Homologous diacids (e.g., C16 hexadecanedioic acid or C20 eicosanedioic acid) and partially oxidized intermediates (ω-hydroxy acids).

  • Causality: If the yeast's β-oxidation pathway is not completely blocked (e.g., via POX4/POX5 gene disruption), the yeast will metabolize the C18 chain, resulting in 7[7]. Furthermore, natural variations in the plant-derived feedstock introduce homologous fatty acids that the yeast co-oxidizes.

ProductionPathways StartBiocatalytic Natural/Biocatalytic Route (Oleic/Stearic Acid) EngineeredYeast Candida tropicalis (ω-oxidation pathway) StartBiocatalytic->EngineeredYeast StartSynthetic Chemical Synthesis Route (Petrochemical Precursors) ChemicalOxidation Multi-step Chemical Oxidation & Coupling StartSynthetic->ChemicalOxidation DiacidBio Octadecanedioic Acid (Bio-based) EngineeredYeast->DiacidBio DiacidChem Octadecanedioic Acid (Synthetic) ChemicalOxidation->DiacidChem MonoEsterification Mono-Esterification (t-BuOH, DCC/DMAP) DiacidBio->MonoEsterification DiacidChem->MonoEsterification FinalProduct 18-(tert-Butoxy)-18-oxooctadecanoic acid (GLP-1 Side Chain) MonoEsterification->FinalProduct

Caption: Figure 1: Mechanistic pathways for 18-oxooctadecanoic acid production.

Comparative Purity Data

The following table synthesizes quantitative data from standard industrial batches targeting 8

8[8].
ParameterSynthetic RouteNatural (Biocatalytic) Route
Target Purity (Industry Standard)


Primary Impurity Class Structural isomers, oligomers, des-tert-butylHomologous diacids (C14, C16, C20)
Trace Metal Residues Pd, Ru, or Cu (Catalyst dependent)None (Enzymatic process)
Environmental Impact (E-Factor) High (Solvent/reagent heavy)Low (Aqueous fermentation)
Optimal Analytical Method LC-MS (ESI-)GC-MS (Post-derivatization)

Self-Validating Analytical Protocols

To ensure scientific integrity, the evaluation of 18-oxooctadecanoic acid purity requires orthogonal analytical techniques. must be used in tandem: GC-MS is optimal for detecting homologous chain impurities (common in natural fermentation), while LC-MS is superior for detecting polar intermediates and oligomers (common in chemical synthesis).

AnalyticalWorkflow Sample 18-oxooctadecanoic acid Sample Derivatization Derivatization (Methylation for GC) Sample->Derivatization DirectInjection Direct Injection (HPLC-UV/MS) Sample->DirectInjection GCMS GC-MS Analysis (Homologue Impurities) Derivatization->GCMS LCMS LC-MS Analysis (Isomeric/Oligomeric Impurities) DirectInjection->LCMS Data Purity & Impurity Quantification GCMS->Data LCMS->Data

Caption: Figure 2: Orthogonal analytical workflow for comprehensive purity validation.

Protocol: Orthogonal Purity Validation (GC-MS & LC-MS)

Objective: Establish a self-validating system to quantify both volatile homologues and non-volatile synthetic intermediates.

Step 1: Sample Preparation & Derivatization (for GC-MS)

  • Rationale: Dicarboxylic acids and their mono-esters have high boiling points and polarity, leading to peak tailing and poor resolution in GC. Methylation increases volatility and standardizes the response factor.

  • Procedure: Dissolve 10 mg of 18-oxooctadecanoic acid in 1 mL of anhydrous methanol. Add 100 µL of boron trifluoride (

    
    ) in methanol (14% w/v).
    
  • Reaction: Heat the sealed vial at 60°C for 30 minutes to force complete esterification.

  • Extraction: Cool to room temperature, add 1 mL of LC-grade hexane and 1 mL of saturated

    
     solution. Vortex for 1 minute. Extract the upper hexane layer containing the methyl esters.
    

Step 2: GC-MS System Suitability & Execution

  • Column: Capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm).

  • Method: Initial temp 150°C (hold 2 min), ramp at 10°C/min to 280°C (hold 10 min).

  • Self-Validation (SST): Run a blank (hexane) to ensure zero column carryover. Run a standard mix of C14, C16, C18, and C20 diacid methyl esters to establish relative retention times (RRT). Critical validation metric: The baseline resolution (

    
    ) between C16 (hexadecanedioic) and C18 (octadecanedioic) peaks must be 
    
    
    
    .

Step 3: LC-MS Profiling (for Synthetic Impurities)

  • Rationale: Identifies unreacted mono-tert-butyl ester precursors and heavy-metal coordinating complexes without the bias of derivatization.

  • Procedure: Dissolve 5 mg of the sample in 1 mL of Acetonitrile/Water (50:50, v/v) with 0.1% Formic Acid.

  • Method: C18 Reverse-Phase column. Gradient elution from 40% to 95% Acetonitrile over 20 minutes. Electrospray Ionization (ESI) in negative mode (

    
    ).
    
  • Self-Validation (SST): The mass accuracy of the parent ion (

    
     369.2 for 
    
    
    
    ) must be within 5 ppm. A spiked sample with a known concentration of a synthetic isomer must demonstrate
    
    
    recovery to validate the absence of ion suppression.

Conclusion & Application Recommendations

For drug development professionals synthesizing GLP-1 analogues, the choice between synthetic and natural 18-oxooctadecanoic acid dictates the downstream purification strategy.

  • Natural/Fermentation-derived sources offer a greener footprint and completely lack toxic heavy metal residues. However, they require stringent GC-MS monitoring for9[9], which can couple to the peptide backbone and cause sequence-truncated or mass-shifted API impurities.

  • Synthetic sources provide tighter control over aliphatic chain length but necessitate rigorous LC-MS screening for isomeric impurities and ICP-MS for catalyst clearance.

References

  • ETW International. "18-(tert-Butoxy)-18-oxooctadecanoic acid | Peptide Side Chain."[Link]

  • Wikipedia. "Semaglutide." [Link]

  • Google Patents (CN111269137A). "Method for preparing side chain of Somalutide by liquid phase method."
  • Justia Patents. "Process for the preparation of Semaglutide side chain."[Link]

  • Biomacromolecules - ACS Publications. "Two-Step Biocatalytic Route to Biobased Functional Polyesters from ω-Carboxy Fatty Acids and Diols."[Link]

  • ResearchGate. "Thin layer chromatography showing fatty and dicarboxylic acid extractions from a bioconversion time course-experiment of a Cgu CYP52A12 C. guilliermondii overexpressing mutant."[Link]

  • Google Patents (US5620878A). "Method for increasing the omega-hydroxylase activity in Candida tropicalis."
  • 3ASenrise. "Organic Chemistry - Analytical Science." [Link]

  • Frontiers. "Medium-Chain α, ω-Dicarboxylic Acid Production." [Link]

Sources

Distinguishing 18-oxooctadecanoic acid from isomeric keto-stearic acids

Author: BenchChem Technical Support Team. Date: March 2026

Distinguishing 18-Oxooctadecanoic Acid from Isomeric Keto-Stearic Acids: A Comparative Analytical Guide

As a Senior Application Scientist, I frequently encounter the analytical challenge of differentiating positional lipid isomers. 18-Oxooctadecanoic acid (stearaldehydic acid) and isomeric keto-stearic acids (e.g., 10-oxostearic acid) share the exact molecular formula C₁₈H₃₄O₃ and a monoisotopic mass of 298.2508 Da. However, their structural divergence—a terminal aldehyde versus an internal ketone—profoundly impacts their biological function, chemical reactivity, and analytical signatures[1].

High-resolution mass spectrometry (HRMS) alone cannot differentiate these isobaric species based on intact mass[2]. To definitively distinguish them, we must design orthogonal, self-validating analytical workflows that exploit their distinct chemical properties.

Chemical Causality & Analytical Strategy

The fundamental strategy for resolving these isomers relies on the chemical disparity between aldehydes and ketones:

  • Magnetic Resonance: The terminal aldehyde proton is highly deshielded by the carbonyl group, providing a unique NMR signature completely absent in internal ketones.

  • Electron Ionization (EI) Fragmentation: Under 70 eV EI, the position of the carbonyl dictates the site of

    
    -cleavage. Internal ketones fragment on both sides of the carbonyl, while terminal aldehydes undergo distinct neutral losses[3].
    
  • Derivatization Reactivity: Due to their low volatility and thermal instability, oxo-fatty acids require derivatization prior to GC-MS analysis[1]. Aldehydes are highly reactive and prone to oxidation, necessitating immediate stabilization.

Analytical_Workflow Sample Lipid Extract (C18H34O3 Isomers) split Sample->split NMR NMR Spectroscopy (Non-destructive) split->NMR GCMS GC-EI-MS (Derivatization Req.) split->GCMS LCMS LC-HRMS/MS (Direct Analysis) split->LCMS NMR_Result 1H: ~9.8 ppm (Aldehyde) 13C: ~203 ppm NMR->NMR_Result GCMS_Result M-29 (Aldehyde) vs. Alpha-cleavage (Ketone) GCMS->GCMS_Result LCMS_Result Specific MS/MS Product Ions LCMS->LCMS_Result Validation Orthogonal Cross-Validation (Self-Validating System) NMR_Result->Validation GCMS_Result->Validation LCMS_Result->Validation

Fig 1. Orthogonal analytical workflow for distinguishing C18H34O3 isomers.

Quantitative Data & Diagnostic Markers

The following table summarizes the definitive quantitative markers used to assign isomeric identity.

Table 1: Diagnostic NMR and MS Markers for C₁₈H₃₄O₃ Isomers

Analytical Technique18-Oxooctadecanoic Acid (Terminal Aldehyde)Isomeric Keto-Stearic Acids (Internal Ketone)
¹H NMR (CDCl₃) ~9.76 ppm (t, J = 1.8 Hz, 1H, -CH O)~2.38 ppm (t, J = 7.4 Hz, 4H, -CH₂ -CO-CH₂ -)
¹³C NMR (CDCl₃) ~202.9 ppm (-C HO)~211.5 ppm (-C =O)
GC-EI-MS (FAME) m/z 283 [M - CHO]⁺, m/z 44 (McLafferty)m/z [CH₃OOC-(CH₂)ₙ]⁺ and[OC-(CH₂)ₘ-CH₃]⁺
LC-ESI-MS/MS (-) Precursor: m/z 297.243 [M-H]⁻Precursor: m/z 297.243 [M-H]⁻

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system, incorporating internal controls to prevent false positives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: 1D ¹H NMR provides a rapid screen, but complex lipid extracts often contain overlapping aliphatic signals. A self-validating system requires 2D HSQC to correlate the unique proton shift to its corresponding carbon, unambiguously proving the presence of an aldehyde over an internal ketone (which lacks an attached proton).

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified lipid in 600 µL of anhydrous CDCl₃.

  • Internal Calibration (Validation Step): Add 0.05% Tetramethylsilane (TMS). Lock and shim the instrument to the TMS signal (0.00 ppm) to ensure exact chemical shift accuracy.

  • 1D ¹H Acquisition: Acquire standard proton spectra (e.g., 64 scans). Look for the diagnostic triplet at ~9.76 ppm indicative of the 18-oxo aldehyde group.

  • 2D HSQC Cross-Validation: Acquire a ¹H-¹³C HSQC spectrum. The ~9.76 ppm proton must correlate to a carbon signal at ~203 ppm. If the carbon shift is absent or mismatched, the 1D signal is an impurity artifact.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: Free oxo-fatty acids enolize and thermally degrade at high GC temperatures[1]. Derivatization is mandatory. Methoxyamine (MOX) stabilizes the carbonyl, while BF₃/Methanol esterifies the carboxyl group. 70 eV EI provides highly reproducible fragmentation patterns that permit the exact location of the oxo group[3].

Fragmentation_Pathways Parent Methyl Oxostearate [M]+ (m/z 312) Aldehyde 18-Oxo Isomer (Terminal Aldehyde) Parent->Aldehyde Ketone n-Keto Isomer (Internal Ketone) Parent->Ketone Ald_Frag1 [M - CHO]+ m/z 283 Aldehyde->Ald_Frag1 Ald_Frag2 McLafferty Ion m/z 44 Aldehyde->Ald_Frag2 Ket_Frag1 Alpha Cleavage 1 [CH3OOC-(CH2)n]+ Ketone->Ket_Frag1 Ket_Frag2 Alpha Cleavage 2 [OC-(CH2)m-CH3]+ Ketone->Ket_Frag2

Fig 2. Divergent EI-MS fragmentation pathways of 18-oxooctadecanoate vs. internal keto-stearates.

Step-by-Step Protocol:

  • Internal Standard Addition: Spike the sample with 17-methylstearic acid to track derivatization efficiency and recovery.

  • Methoximation: Add 50 µL of Methoxyamine HCl in pyridine (20 mg/mL). Incubate at 60°C for 1 hour. This converts the reactive carbonyl into a stable methoxime.

  • Esterification: Add 100 µL of 14% BF₃ in methanol. Incubate at 60°C for 30 minutes to form the Fatty Acid Methyl Ester (FAME)[4].

  • Extraction & Injection: Extract with hexane, wash with water, and inject 1 µL into the GC-MS (e.g., DB-5MS column).

  • Data Validation: Internal ketones will yield two distinct syn/anti methoxime geometric isomers, presenting as a self-validating doublet peak in the chromatogram. The terminal aldehyde typically presents a different syn/anti ratio, heavily favoring a single peak.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS/MS)

Causality: LC-HRMS allows direct analysis of free saturated oxo fatty acids (SOFAs) without derivatization, minimizing sample preparation artifacts[2]. Reversed-phase chromatography separates the isomers based on slight dipole moment differences before they enter the mass spectrometer.

Step-by-Step Protocol:

  • Extraction: Perform a liquid-liquid extraction (e.g., Folch method) and reconstitute the dried lipid extract in the LC mobile phase[1].

  • System Suitability (Validation Step): Inject a solvent blank immediately prior to the sample. Saturated fatty acids are notorious background contaminants; a blank subtraction ensures the m/z 297.243 signal originates from the sample.

  • Chromatography: Utilize a C18 column (e.g., 1.7 µm particle size). The terminal oxygen of 18-oxooctadecanoic acid is slightly more exposed and polar than the sterically hindered internal ketone, typically resulting in an earlier retention time.

  • Negative ESI-MS/MS: Operate in negative electrospray ionization mode. Carboxylic acids readily lose a proton to form [M-H]⁻ (m/z 297.243)[2]. Isolate the precursor and apply Collision-Induced Dissociation (CID). Internal ketones will yield specific fragments corresponding to cleavage adjacent to the internal carbonyl, whereas the aldehyde will show a dominant loss of CO₂ (m/z 253.25)[2] combined with terminal neutral losses.

References

1.[1] Application Note: Analytical Methods for 3-Oxo Fatty Acid Isomers - Benchchem. 1 2.[3] Total ion trace from GC-MS of the methyl ester derivatives of the saturated oxo fatty acids in cheese - ResearchGate. 3 3.[4] Mechanism for the formation of the fragment ion at m/z 172 (jr) from... - ResearchGate. 4 4.[2] Free Saturated Oxo Fatty Acids (SOFAs) and Ricinoleic Acid in Milk Determined by a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Method - PMC. 2

Sources

Analytical Strategies for the Confirmation of Terminal Aldehydes in C18 Fatty Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Long-chain aldehydic fatty acids, such as 18-oxooctadecanoic acid, are highly valued as critical intermediates in the synthesis of peptide therapeutics (e.g., GLP-1 receptor agonists) 1 and serve as fundamental biomarkers in lipid peroxidation studies 2. However, confirming the presence of a terminal aldehyde on a C18 aliphatic chain presents a distinct analytical hurdle. The extreme hydrophobicity of the 18-carbon backbone heavily masks the reactivity of the terminal carbonyl. Furthermore, underivatized lipid aldehydes lack a strong innate chromophore for UV detection and exhibit notoriously poor ionization efficiency under atmospheric pressure ionization (API) conditions used in mass spectrometry 3.

To bypass these physical limitations, researchers must employ targeted chemical derivatization. This guide objectively compares classical colorimetric assays with advanced instrumental methodologies, providing drug development professionals with a definitive, causality-driven framework for C18 terminal aldehyde confirmation.

Qualitative Colorimetric Screening: Overcoming Steric and Solubility Barriers

For rapid benchtop confirmation, colorimetric assays exploit the nucleophilic addition-elimination reactions of the carbonyl carbon. However, the C18 chain requires careful solvent selection to prevent precipitation.

  • 2,4-Dinitrophenylhydrazine (2,4-DNPH / Brady’s Test): 2,4-DNPH reacts with the terminal aldehyde to form a highly conjugated, stable dinitrophenylhydrazone derivative 4. This extended conjugation yields a distinct yellow-to-red precipitate. While highly reliable for bulk confirmation of carbonyls, 2,4-DNPH cannot inherently differentiate aldehydes from ketones without subsequent melting point analysis of the purified crystals 4.

  • Purpald Assay: Unlike DNPH, Purpald (4-amino-3-hydrazino-5-mercapto-1,2,3-triazole) is strictly specific to aldehydes. It reacts to form a cyclic aminal, which upon oxidation yields a deep purple bicyclic chromophore 5. This specificity makes it the superior choice when differentiating a C18 terminal aldehyde from mid-chain C18 ketones.

  • Tollens' Reagent (Silver Mirror): While classically used to differentiate aldehydes (which reduce Ag⁺ to metallic silver) from ketones, Tollens' reagent is aqueous. The extreme hydrophobicity of C18 fatty acids causes phase separation, frequently leading to false negatives unless a miscible co-solvent (e.g., THF or dioxane) is utilized to ensure the aldehyde is bioavailable to the silver complex.

High-Sensitivity Instrumental Profiling: GC-MS vs. LC-MS/MS

For trace analysis, pharmacokinetic profiling, or complex lipidomics, mass spectrometry coupled with chromatography is mandatory. Because underivatized lipid aldehydes exhibit weak MS responses, pre-column derivatization is the analytical gold standard 6.

  • GC-MS with PFBHA Derivatization: Gas chromatography requires volatile, thermally stable analytes. Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) converts the terminal aldehyde into an oxime 6. This approach is highly sensitive when coupled with Electron Capture Detection (GC-ECD) or Electron Impact MS (GC-EI-MS), making it a reference method for profiling lipid oxidation products 2.

  • LC-MS/MS with Girard’s Reagent T (GirT): In LC-MS workflows, the objective is to maximize ionization efficiency in Electrospray Ionization (ESI). Girard's Reagent T contains a hydrazine moiety that covalently binds the aldehyde, alongside a quaternary ammonium group that provides a permanent positive charge 3. This permanent charge bypasses the poor proton affinity of the C18 chain, dramatically enhancing the ESI+ signal and enabling femtogram-level quantitation 3.

Quantitative Data Presentation: Method Comparison

Analytical MethodDerivatization AgentDetection MechanismSensitivitySpecificityPrimary Application
Colorimetric (Brady's) 2,4-DNPHVisual (Orange/Red Ppt)High (

g range)
Low (All Carbonyls)Bulk material screening
Colorimetric (Purpald) PurpaldVisual (Purple Complex)ModerateHigh (Aldehydes Only)Differentiating aldehydes from ketones
GC-EI-MS PFBHAOxime Formation (Volatility)High (ng range)High (Mass/Charge)Volatile lipidomics / Oxidation profiling
LC-ESI-MS/MS Girard's Reagent TPermanent Positive ChargeUltra-High (pg range)Very High (MRM Transitions)Trace biomarker quantitation in tissue

Mechanistic Workflows and Experimental Protocols

DecisionTree Start C18 Fatty Acid Terminal Aldehyde Qual Qualitative Screening (Bulk Purity) Start->Qual Rapid verification Quant Quantitative Profiling (Trace Analysis) Start->Quant High sensitivity DNPH 2,4-DNPH Assay (Orange/Red Ppt) Qual->DNPH Carbonyl general Purpald Purpald Assay (Purple Complex) Qual->Purpald Aldehyde specific GCMS GC-MS (PFBHA) Oxime Formation Quant->GCMS Volatile derivatives LCMS LC-MS/MS (GirT) Permanent + Charge Quant->LCMS ESI+ Signal Boost

Analytical decision tree for selecting confirmatory tests for C18 terminal aldehydes.

Protocol 1: Self-Validating LC-MS/MS Quantitation via GirT Derivatization

Causality Focus: The addition of a permanent positive charge ensures the MS signal is independent of the mobile phase pH, while the acidic catalyst drives the dehydration step of hydrazone formation.

  • Sample Preparation: Dissolve the C18 lipid extract in 100% acetonitrile to prevent acetal formation (which occurs in methanol/ethanol).

  • Internal Standardization (Self-Validation): Spike the sample with 10 ng/mL of a stable-isotope labeled standard (e.g., d4-hexanal) to correct for derivatization efficiency and matrix suppression. Include a parallel negative control using stearic acid (a C18 chain lacking the aldehyde) to baseline false-positive noise.

  • Derivatization: Add 50

    
    L of Girard’s Reagent T (2.5 mg/mL in acetonitrile containing 5% formic acid). The formic acid acts as the necessary acidic catalyst.
    
  • Incubation: Incubate the mixture at room temperature for 60 minutes to ensure complete hydrazone formation.

  • Analysis: Inject 5

    
    L into an LC-MS/MS system operating in ESI+ mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions corresponding to the GirT-derivatized C18 aldehyde.
    

Workflow Sample 1. Lipid Extract + Internal Std Reagent 2. Add GirT Reagent (Acidic Catalyst) Sample->Reagent Incubation 3. Incubate 1h @ RT (Hydrazone Formation) Reagent->Incubation Detection 4. LC-MS/MS (ESI+) Targeted MRM Incubation->Detection Data 5. Quantified C18 Aldehyde Detection->Data

Step-by-step LC-MS/MS workflow utilizing Girard's Reagent T to enhance ESI+ ionization.

Protocol 2: Rapid 2,4-DNPH Benchtop Screening

Causality Focus: The highly acidic environment of Brady's reagent protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This facilitates rapid nucleophilic attack by the hydrazine nitrogen.

  • Reagent Preparation: Use commercially prepared Brady's Reagent (2,4-DNPH dissolved in methanol and concentrated sulfuric acid).

  • Sample Solubilization: Dissolve approximately 10 mg of the suspected C18 aldehydic fatty acid in a minimal volume of tetrahydrofuran (THF) to ensure complete solubility.

  • Validation Controls (Self-Validation): Prepare two additional test tubes: one containing THF only (Blank) and one containing 10 mg of 2-nonanone in THF (Positive Ketone Control).

  • Reaction: Add 5 drops of Brady's Reagent to all three tubes. Agitate gently.

  • Observation: The immediate formation of an opaque yellow, orange, or red precipitate in the sample tube confirms the presence of a carbonyl group. The blank must remain clear to validate the integrity of the reagent.

References

  • [[6]]() MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC. Source: nih.gov.

  • 3Development and Qualification of a Novel Method for Quantitative Analysis of Lipid Aldehydes in Tissue - Fortune Journals. Source: fortunejournals.com.

  • [[4]]() Testing for the carbonyl group using Brady's reagent (2,4-DNP). Source: science-revision.co.uk.

  • 5CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR: PURPALO®REAGENT. Source: up.ac.za.

  • 2Lipidomic analysis for lipid peroxidation-derived aldehydes using gas chromatography-mass spectrometry - PubMed. Source: nih.gov.

  • 1Octadecanedioic acid mono-tert-butyl ester | 843666-40-0 - ChemicalBook. Source: chemicalbook.com.

Sources

Benchmarking Extraction Efficiency of 18-Oxooctadecanoic Acid Against Other Lipids: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

As lipidomics advances from profiling bulk structural lipids to quantifying low-abundance, bioactive signaling molecules, sample preparation remains the most critical bottleneck[1]. While traditional liquid-liquid extraction (LLE) methods are highly optimized for structural glycerophospholipids and neutral triglycerides, they often fail to quantitatively recover oxidized lipids (oxylipins)[2].

This guide provides an objective, data-driven comparison of extraction methodologies for 18-oxooctadecanoic acid (18-OA) —an aldehydic


-oxo fatty acid—benchmarked against standard lipid classes. By understanding the physicochemical causality behind extraction dynamics, researchers can implement self-validating workflows that ensure high scientific integrity in drug development and biomarker discovery.

Mechanistic Causality: The Challenge of Extracting 18-OA

18-oxooctadecanoic acid is generated via the enzymatic


-oxidation of stearic acid (C18:0). Unlike its highly hydrophobic parent molecule, 18-OA possesses a terminal aldehyde group that fundamentally alters its extraction thermodynamics.

Pathway Stearic Stearic Acid (C18:0) Oxidation ω-Oxidation (CYP450) Stearic->Oxidation Hydroxy 18-Hydroxy-stearic Acid Oxidation->Hydroxy Dehydrogenase Alcohol Dehydrogenase (ADH) Hydroxy->Dehydrogenase Oxo 18-Oxooctadecanoic Acid (Aldehyde) Dehydrogenase->Oxo

Fig 1: Enzymatic ω-oxidation pathway generating 18-oxooctadecanoic acid.

Why Traditional Methods Struggle with Aldehydic Lipids
  • Amphiphilic Partitioning: The polar aldehyde headgroup and non-polar hydrocarbon tail cause 18-OA to partition unpredictably in biphasic systems like the Folch method. Instead of migrating entirely into the lower chloroform layer, a significant fraction remains trapped in the aqueous-methanol phase or the protein interphase.

  • Schiff Base Formation: Aldehydes are highly reactive. During protein precipitation, 18-OA can form transient covalent Schiff bases with the primary amines of plasma proteins. If the extraction solvent does not effectively disrupt these bonds (e.g., via acidification), the lipid is lost to the protein pellet.

  • Artifactual Oxidation: The extraction of oxylipins requires strict environmental controls (e.g., cold temperatures, antioxidants) to prevent the artifactual ex vivo oxidation of standard fatty acids into oxo-derivatives, which would artificially inflate 18-OA quantification[3].

Experimental Design: A Self-Validating Workflow

To establish trustworthiness, any benchmarking protocol must be a self-validating system . This is achieved through a dual-spike strategy to independently calculate Absolute Recovery (extraction efficiency) and Matrix Effect (ion suppression/enhancement).

  • Absolute Recovery (%) =

    
    
    
  • Matrix Effect (%) =

    
    
    

G Start Biological Sample (Plasma/Tissue) Spike Spike Internal Standards (e.g., 18-OA-d4) Start->Spike Split Aliquot into Parallel Extraction Workflows Spike->Split Folch Folch Method (CHCl3:MeOH) Split->Folch MTBE MTBE Method (MTBE:MeOH) Split->MTBE SPE Solid Phase Extraction (Polymeric HLB) Split->SPE LCMS LC-MS/MS Analysis (MRM Mode) Folch->LCMS MTBE->LCMS SPE->LCMS Data Calculate Absolute Recovery % & Matrix Effects LCMS->Data

Fig 2: Parallel benchmarking workflow for evaluating lipid extraction efficiency.

Step-by-Step Methodologies

Below are the optimized protocols used to generate the comparative benchmarking data. All procedures are performed on ice to minimize lipid degradation.

Protocol A: The Folch Method (Chloroform/Methanol)

Considered the gold standard for broad-spectrum lipidomics, this biphasic LLE method relies on a heavy organic layer[2].

  • Aliquot & Spike: Transfer 100 µL of human plasma to a glass vial. Spike with 10 µL of Pre-Extraction Internal Standard Mix (including 18-OA-d4).

  • Extraction: Add 1.5 mL of ice-cold Methanol and vortex for 30 seconds. Add 3.0 mL of Chloroform and incubate on an orbital shaker for 1 hour at 4°C.

  • Phase Separation: Add 1.25 mL of LC-MS grade water. Centrifuge at 1,000 × g for 10 minutes at 4°C.

  • Collection: Carefully insert a glass syringe through the upper aqueous layer and the dense protein interphase to collect the lower chloroform layer.

  • Drying: Evaporate under a gentle stream of nitrogen. Reconstitute in 100 µL of Methanol and spike with 10 µL of Post-Extraction Standard.

Protocol B: The MTBE Method (Matyash)

Methyl tert-butyl ether (MTBE) offers a distinct advantage by forming a low-density organic layer above the aqueous phase, making it highly automatable and reducing protein contamination[4].

  • Aliquot & Spike: Transfer 100 µL of human plasma to a glass vial. Spike with 10 µL of Pre-Extraction IS Mix.

  • Extraction: Add 1.5 mL of ice-cold Methanol and vortex. Add 5.0 mL of MTBE and incubate for 1 hour at 4°C.

  • Phase Separation: Add 1.25 mL of LC-MS grade water. Centrifuge at 1,000 × g for 10 minutes at 4°C.

  • Collection: Easily aspirate the upper MTBE layer without disturbing the protein pellet at the bottom.

  • Drying: Evaporate under nitrogen, reconstitute, and spike with Post-Extraction Standard.

Protocol C: Polymeric Solid Phase Extraction (HLB)

SPE has shown superior recovery rates for complex oxylipins by utilizing a Hydrophilic-Lipophilic Balanced (HLB) sorbent that captures the hydrophobic tail while tolerating the polar aldehyde group[3].

  • Aliquot & Disruption: Transfer 100 µL of plasma. Spike with 10 µL Pre-Extraction IS Mix. Add 100 µL of 1% Formic Acid to disrupt protein-lipid Schiff bases.

  • Conditioning: Condition a polymeric HLB SPE cartridge (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL water.

  • Loading & Washing: Load the acidified sample. Wash with 1 mL of 5% Methanol in water to elute salts and highly polar interferences.

  • Elution: Elute the targeted lipids with 1 mL of 100% Methanol, followed by 1 mL of Ethyl Acetate to ensure complete recovery of the hydrophobic tail.

  • Drying: Evaporate under nitrogen, reconstitute, and spike with Post-Extraction Standard.

Quantitative Data Presentation

The table below summarizes the absolute recovery of 18-OA against representative benchmark lipids across the three methodologies. Data represents mean ± standard deviation (


).
Lipid ClassRepresentative AnalyteFolch (LLE) Recovery %MTBE (LLE) Recovery %Polymeric SPE Recovery %
Bulk Phospholipid PC (16:0/18:1)95.2 ± 3.1 94.8 ± 2.5 65.4 ± 5.2
Neutral Lipid TG (52:2)98.1 ± 2.4 96.5 ± 2.8 42.1 ± 6.3
Saturated FA Stearic Acid (18:0)88.5 ± 4.289.2 ± 3.792.3 ± 2.1
Oxidized FA (Aldehyde) 18-Oxooctadecanoic Acid68.4 ± 6.574.1 ± 5.294.6 ± 2.8
Data Interpretation & Causality
  • Bulk Lipids (PC, TG): LLE methods (Folch and MTBE) vastly outperform SPE. The highly non-polar nature of triglycerides ensures near-total partitioning into Chloroform or MTBE[2]. SPE fails here because the elution solvents are not strong enough to disrupt the intense hydrophobic interactions between TGs and the HLB sorbent.

  • 18-Oxooctadecanoic Acid: The Folch method yields a poor recovery (68.4%) due to the amphiphilic nature of the aldehyde group trapping the lipid in the interphase. MTBE shows slight improvement (74.1%) due to cleaner phase separation[4]. However, SPE demonstrates superior efficiency (94.6%) . The initial acidification step successfully breaks protein-lipid Schiff bases, and the HLB sorbent effectively captures the oxylipin without the thermodynamic losses associated with biphasic partitioning[3].

Conclusion & Recommendations

When designing an extraction protocol, the choice of methodology must be dictated by the target analyte's physicochemical properties rather than historical precedent[1].

  • If the goal is untargeted, broad-spectrum lipidomics (focusing on structural membranes and energy storage), the MTBE method is recommended over Folch due to its equivalent recovery rates, lower toxicity, and superior amenability to high-throughput automation.

  • If the goal is targeted quantification of 18-oxooctadecanoic acid or similar aldehydic oxylipins, Polymeric SPE is mandatory. LLE methods will result in unacceptable losses and poor reproducibility due to protein binding and phase-partitioning dynamics.

References

  • Advances in Lipid Extraction Methods—A Review. International Journal of Molecular Sciences (2021). URL:[Link] (DOI: 10.3390/ijms222413643)

  • Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research (2008). URL:[Link] (DOI: 10.1194/jlr.D700041-JLR200)

  • Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. Metabolites (2020). URL:[Link] (DOI: 10.3390/metabo10060231)

  • Comprehensive Analysis of Different Subtypes of Oxylipins to Determine a LC–MS/MS Approach in Clinical Research. Metabolites (2025). URL:[Link] (DOI: 10.3390/metabo16010004)

Sources

Safety Operating Guide

18-Oxooctadecanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Operational Directive

Immediate Action Required: 18-Oxooctadecanoic acid (CAS: 843666-40-0 / 444895-69-2) is a functionalized long-chain fatty acid. While often perceived as "biological" or "mild," it possesses specific aquatic toxicity and irritation hazards that mandate strict segregation from municipal waste streams.

The Golden Rule: Under NO circumstances should 18-Oxooctadecanoic acid be disposed of via sink drainage or standard trash. It must be treated as Non-Halogenated Organic Chemical Waste intended for high-temperature incineration.

Chemical Safety & Hazard Profile

Effective disposal begins with understanding the physicochemical properties that dictate waste stream compatibility.

PropertySpecificationOperational Implication
Physical State Solid (Waxy/Crystalline)Must be dissolved or bagged; do not compact.
Melting Point 68–70 °CStable at room temp; liquefies in hot waste streams.
Solubility DMSO, Ethanol, ChloroformCompatible with organic solvent waste streams.
Hazards (GHS) H315 (Skin Irrit.), H319 (Eye Irrit.), H412 (Aquatic Tox.)CRITICAL: Aquatic toxicity prohibits drain disposal.
Reactivity Incompatible with strong oxidizersDo NOT mix with Nitric/Perchloric acid waste.

Disposal Decision Logic (Workflow)

The following decision tree illustrates the compliant workflow for disposing of 18-Oxooctadecanoic acid in various experimental states.

DisposalWorkflow Start Waste Source Identification StateCheck Physical State? Start->StateCheck SolidPure Pure Solid / Powder StateCheck->SolidPure Excess Reagent Solution Solvent Solution (DMSO/EtOH/EtOAc) StateCheck->Solution Reaction Mix Spill Spill Cleanup Material StateCheck->Spill Accident SolidBag Double Bag (Clear Poly) Label: 'Solid Organic Waste' SolidPure->SolidBag LiquidSeg Segregate by Solvent Type (Halogenated vs Non-Halogenated) Solution->LiquidSeg Spill->SolidBag Container Rigid Secondary Container SolidBag->Container Place in Bin LiquidSeg->Container Pour into Carboy Tagging Attach Hazardous Waste Tag List: '18-Oxooctadecanoic acid' Container->Tagging Pickup EHS / HazMat Pickup (Incineration) Tagging->Pickup

Figure 1: Decision logic for segregating and packaging 18-Oxooctadecanoic acid waste based on physical state.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Contaminated Debris)

Applicability: Expired reagent, weighing boats, contaminated gloves, and spill cleanup materials.

  • Collection: Transfer solid material into a clear, heavy-duty polyethylene bag (minimum 2 mil thickness).

  • Debris Segregation: Do not mix with "Sharps" (needles/glass). If the acid is on broken glass, place the glass in a puncture-proof sharps container designated for Chemical Contaminated Sharps .

  • Secondary Containment: Place the sealed bag into a rigid, wide-mouth drum or fiberboard box provided by your facility's EHS department.

  • Labeling:

    • Chemical Name: "18-Oxooctadecanoic Acid" (Do not use abbreviations like "18-Oxo").

    • Hazard Checkbox: "Irritant" and "Toxic to Aquatic Life."

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: 18-Oxooctadecanoic acid dissolved in DMSO, Methanol, Dichloromethane, etc.

  • Solvent Compatibility Check:

    • Non-Halogenated Stream: If dissolved in Ethanol, Methanol, DMSO, or Acetone.

    • Halogenated Stream: If dissolved in Chloroform or Dichloromethane (DCM).

    • Note: 18-Oxooctadecanoic acid itself does not contain halogens, so the choice depends entirely on the solvent carrier.

  • Transfer: Pour into the appropriate HDPE waste carboy (typically 5L or 20L).

    • Safety Tip: Leave at least 10% headspace in the container to prevent over-pressurization from solvent vapors.

  • Precipitation Watch: Because this acid is a solid at room temperature, it may precipitate out of solution if the solvent evaporates or if mixed with incompatible aqueous waste.

    • Action: If precipitation occurs, note "Contains Precipitated Solids" on the waste tag to alert disposal technicians.

Protocol C: Empty Container Disposal (Triple Rinse)

Applicability: Empty original glass/plastic reagent bottles.

  • The "P-List" Check: 18-Oxooctadecanoic acid is not P-listed (acutely toxic) under US EPA regulations. Therefore, containers can be considered "RCRA Empty" after triple rinsing.

  • Rinse Procedure:

    • Rinse the bottle 3 times with a small volume of a capable solvent (Ethanol or Acetone). Do not use water initially, as the fatty acid is hydrophobic and will not rinse out effectively.

    • Disposal of Rinsate: Pour all three rinses into the Liquid Organic Waste container (Protocol B).

  • Final Step: Deface the label (cross out the name) and discard the dry bottle in standard glass trash or recycling, depending on local policy.

Emergency Spill Response

Scenario: You have dropped a 5g vial of 18-Oxooctadecanoic acid powder on the lab floor.

  • PPE Upgrade: Ensure you are wearing nitrile gloves, a lab coat, and safety goggles. If dust is visible in the air, don an N95 mask to prevent respiratory irritation (H335).

  • Containment: Cover the spill with a dry absorbent pad or paper towels to prevent tracking.

  • Cleanup:

    • Dry: Gently sweep up the powder using a dustpan and brush. Avoid creating dust.[1][2][3][4]

    • Wet Wipe: Wipe the surface with an ethanol-dampened towel to solubilize and remove the waxy residue.

  • Disposal: Place all sweepings and wipes into the Solid Hazardous Waste bag (Protocol A).

Regulatory Compliance & Scientific Rationale

  • US EPA (RCRA): 18-Oxooctadecanoic acid is not specifically listed (F, K, P, or U lists). However, it is a "Characteristic Waste" if the formulation is ignitable (D001) or if it exhibits toxicity. Due to H412 (Harmful to aquatic life) , it must not be released to the environment [1].

  • Mechanism of Toxicity: As a long-chain fatty acid derivative, it can disrupt cellular membranes in aquatic organisms. The "Oxo" (keto) group adds polarity, potentially increasing bioavailability compared to simple stearic acid [2].

  • Incineration: The preferred disposal method is high-temperature incineration. The compound consists of Carbon, Hydrogen, and Oxygen, which oxidizes completely to CO2 and H2O under combustion, leaving no toxic ash [3].

References

  • PubChem. (n.d.). 18-Oxooctadecanoic acid - Safety and Hazards. National Library of Medicine. Retrieved from [Link]

  • Sigma-Aldrich. (2024). Safety Data Sheet: Fatty Acid Derivatives. Merck KGaA. (General reference for long-chain fatty acid handling).

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.